2,3,4,5-Tetrafluorobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetrafluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFMIKSWEJRJQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380203 | |
| Record name | 2,3,4,5-Tetrafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-94-8 | |
| Record name | 2,3,4,5-Tetrafluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3,4,5-Tetrafluorobenzamide chemical properties and structure
An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide: Properties, Structure, and Applications
Introduction
This compound (CAS No: 16582-94-8) is a fluorinated aromatic amide that serves as a valuable building block in synthetic organic chemistry.[1][2] The strategic placement of four fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it an attractive scaffold for the development of novel agrochemicals, materials, and particularly, pharmaceutical agents. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of both the aromatic ring and the amide functionality, offering distinct advantages in molecular design. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The foundational characteristics of this compound are dictated by its unique molecular architecture, which combines a tetrafluorinated benzene ring with a primary amide group.
Molecular Structure
The systematic IUPAC name for this compound is this compound.[2] Its structure consists of a benzamide core where the hydrogen atoms at positions 2, 3, 4, and 5 of the phenyl ring are substituted by fluorine atoms.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data Summary
The key identifying and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 16582-94-8 | [1][2] |
| Molecular Formula | C₇H₃F₄NO | [1][2] |
| Molecular Weight | 193.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 132-134 °C | [3] |
| Boiling Point | 306.81 °C (Normal) | [2] |
| Purity | ≥97% | [1] |
| InChI | InChI=1S/C7H3F4NO/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H2,12,13) | [2] |
| SMILES | N=C(O)c1cc(F)c(F)c(F)c1F | [2] |
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized from its corresponding carboxylic acid precursor, 2,3,4,5-tetrafluorobenzoic acid. A common and efficient laboratory-scale synthesis involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride. This is often achieved using a chlorinating agent like thionyl chloride (SOCl₂) or triphosgene (bis(trichloromethyl) carbonate). The use of triphosgene, a safer solid alternative to phosgene gas, is advantageous.[4] A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate this conversion.[4]
-
Amidation: The resulting 2,3,4,5-tetrafluorobenzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the final benzamide product. This is a standard nucleophilic acyl substitution reaction.
Caption: General two-step synthesis of this compound.
Reactivity Insights
-
Amide Group: The amide functionality can undergo hydrolysis under strong acidic or basic conditions to revert to the carboxylic acid. The nitrogen protons are weakly acidic and can be deprotonated by a strong base.
-
Aromatic Ring: The tetrafluorinated ring is highly electron-deficient. This deactivation makes it resistant to electrophilic aromatic substitution. Conversely, it is highly activated towards nucleophilic aromatic substitution (SNA), where a nucleophile can displace one of the fluorine atoms, typically at a position para to another activating group if one were present.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic methods. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. For amides, characteristic vibrational bands are expected.[5]
-
N-H Stretching: Two distinct bands are anticipated in the region of 3200-3400 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group.
-
C=O Stretching (Amide I band): A strong, sharp absorption peak is expected around 1650-1690 cm⁻¹.
-
N-H Bending (Amide II band): A band located near 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.
-
C-F Stretching: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹, arise from the C-F bonds on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the precise molecular structure.
-
¹H NMR: Two main signals are expected:
-
A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can vary depending on the solvent and concentration.
-
A signal in the aromatic region (typically 7.0-8.0 ppm) for the single aromatic proton (H-6). This signal may show coupling to the adjacent fluorine atoms.
-
-
¹³C NMR: The spectrum will show seven distinct carbon signals:
-
A signal for the carbonyl carbon (~160-170 ppm).
-
Six signals in the aromatic region. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, and will be shifted downfield.
-
-
¹⁹F NMR: This is a definitive technique for fluorinated compounds. The spectrum is expected to be complex, showing four distinct signals for the non-equivalent fluorine atoms, each exhibiting coupling to the other fluorine nuclei and potentially to the nearby aromatic proton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 193.10).
-
Fragmentation: Common fragmentation patterns for benzamides include the loss of the -NH₂ group and the cleavage of the C-C bond between the carbonyl group and the aromatic ring.
Applications in Research and Drug Development
While specific, large-scale applications of this compound itself are not widely documented, its structural motif is of significant interest in medicinal chemistry. Fluorinated aromatic compounds are frequently used in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.
-
Scaffold for Bioactive Molecules: The fluorinated benzamide core is a key component in various pharmacologically active agents. For instance, substituted difluorobenzamides have been identified as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), a target for neurological disorders.[6]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD screening to identify initial binding interactions with protein targets.
-
Synthetic Intermediate: It serves as a versatile intermediate for the synthesis of more complex molecules. The amide group can be further functionalized, and the fluorine atoms can be substituted via SNA reactions to introduce other chemical moieties.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following guidelines are based on standard safety data sheets.[7][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[7][8] Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] It should be stored away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Ingestion: If swallowed, rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]
Conclusion
This compound is a specialized chemical compound whose value lies in the unique properties conferred by its polyfluorinated aromatic ring. Its well-defined structure, predictable reactivity, and the established methods for its synthesis and characterization make it a reliable tool for chemists. For researchers in drug discovery and materials science, it represents an important synthon for creating novel molecules with tailored electronic and pharmacokinetic properties, underscoring the growing importance of fluorination in modern chemistry.
References
- Thermophysical Properties of this compound. Chemcasts. [Link]
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
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- 6. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
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2,3,4,5-Tetrafluorobenzamide CAS number 16582-94-8
An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide (CAS 16582-94-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a key intermediate, its unique electronic properties imparted by the tetrafluorinated phenyl ring make it a valuable building block in modern synthesis. This guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, application, and safe handling, designed for researchers, chemists, and professionals in drug development.
Core Molecular Profile and Physicochemical Properties
This compound is a solid, crystalline compound at standard conditions. The presence of four electron-withdrawing fluorine atoms on the benzene ring significantly influences the molecule's reactivity, acidity of the amide protons, and potential for intermolecular interactions.
The core structure consists of a benzene ring substituted with four fluorine atoms at positions 2, 3, 4, and 5, and a primary carboxamide group (-CONH₂) at position 1. This substitution pattern creates a highly electron-deficient aromatic system.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 16582-94-8 | [1][2][3] |
| Molecular Formula | C₇H₃F₄NO | [1][2][3] |
| Molecular Weight | 193.10 g/mol | [2][3] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzamide, 2,3,4,5-tetrafluoro- | [1] |
| Appearance | Solid | [2] |
| Melting Point | 133 °C | [1] |
| Boiling Point (Normal) | 306.81 °C | [1] |
| Purity | Typically ≥97% |[2] |
Synthesis Pathway and Experimental Protocol
The most direct and industrially relevant synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid. The first step is the activation of the carboxylic acid to an acid chloride, which is then reacted with an ammonia source to form the primary amide.
Causality in Synthetic Choices:
-
Activation Agent: Triphosgene is a preferred activating agent over alternatives like thionyl chloride or oxalyl chloride because it is a solid, making it easier and safer to handle and dose accurately compared to gaseous phosgene or fuming liquids.[4] The reaction proceeds with high efficiency, often requiring only catalytic amounts of a promoter like N,N-Dimethylformamide (DMF).[4]
-
Solvent: An inert aprotic solvent such as 1,2-dichloroethane is chosen to prevent side reactions with the highly reactive acid chloride intermediate.[4]
-
Amidation: Aqueous ammonia is a cost-effective and readily available nucleophile for converting the acid chloride to the amide. The reaction is typically fast and high-yielding. An excess is used to neutralize the HCl byproduct generated during the reaction.
Workflow for Synthesis of this compound
Caption: Synthesis workflow from benzoic acid to benzamide.
Detailed Experimental Protocol:
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride [4]
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
-
Solvent and Catalyst: Add 1,2-dichloroethane as the solvent, followed by catalytic N,N-Dimethylformamide (DMF, 5 mol% of the acid).
-
Reagent Addition: Carefully add triphosgene (0.37 eq) to the stirred suspension. Note: Triphosgene is toxic and moisture-sensitive; handle with appropriate care in a fume hood.
-
Reaction: Heat the reaction mixture to 80°C (353 K) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Result: The resulting solution contains the crude 2,3,4,5-tetrafluorobenzoyl chloride intermediate and is typically used directly in the next step without purification.
Step 2: Synthesis of this compound
-
Cooling: Cool the reaction mixture from Step 1 to 0°C in an ice bath.
-
Nucleophilic Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₄OH) to the vigorously stirred solution. The addition is exothermic; maintain the temperature below 25°C.
-
Precipitation: Upon addition of ammonia, a white solid product will precipitate out of the solution.
-
Stirring: Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water to remove ammonium salts and then with a small amount of cold solvent (e.g., diethyl ether) to remove organic impurities.
-
Drying: Dry the purified white solid under high vacuum to a constant weight.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is critical. The combination of NMR, IR, and MS provides a self-validating system where each technique corroborates the structural features of the molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Amide Protons (NH₂) | Broad singlet, δ ≈ 7.0-8.5 ppm | Exchangeable protons, often broad. Chemical shift is solvent dependent. |
| Aromatic Proton (Ar-H) | Multiplet, δ ≈ 7.5-8.0 ppm | Complex coupling with adjacent fluorine atoms (²JHF, ³JHF). | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 160-165 ppm | Typical range for a primary amide carbonyl. |
| Aromatic Carbons (C-F) | δ ≈ 135-150 ppm | Large C-F coupling constants (¹JCF ≈ 240-260 Hz). | |
| Aromatic Carbon (C-H) | δ ≈ 110-120 ppm | Shielded relative to C-F carbons; shows C-H and C-F couplings. | |
| ¹⁹F NMR | Fluorine Atoms | 4 distinct multiplets | Each fluorine has a unique chemical environment and will show coupling to the other three fluorines and the aromatic proton. |
| IR Spec. | N-H Stretch | Two bands, 3400-3200 cm⁻¹ | Asymmetric and symmetric stretching of the primary amide.[5] |
| C=O Stretch (Amide I) | Strong band, ≈ 1680-1650 cm⁻¹ | Characteristic strong absorption for a primary amide carbonyl. | |
| C-F Stretch | Strong bands, 1300-1000 cm⁻¹ | Typical region for aryl-fluorine bond vibrations. |
| MS (EI) | Molecular Ion (M⁺) | m/z = 193.10 | Corresponds to the molecular weight of C₇H₃F₄NO.[1][3] |
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated benzamides, and their precursors like 2,3,4,5-tetrafluorobenzoic acid, are pivotal intermediates in the synthesis of high-value pharmaceuticals, particularly in the realm of anti-infectives and central nervous system (CNS) agents.[6]
-
Fluoroquinolone Antibiotics: The tetrafluorinated phenyl moiety is a key component of many third-generation fluoroquinolone antibiotics.[6] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The fluorine atoms enhance cell penetration and enzyme inhibition activity. This compound can serve as a precursor to the core aromatic structure of drugs such as Lomefloxacin, Fleroxacin, and Levofloxacin.[6]
-
CNS Receptor Modulators: The benzamide functional group is a common pharmacophore in drugs targeting CNS receptors. For instance, various substituted benzamides act as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluR5), which are implicated in neurological and psychiatric disorders.[7] The specific fluorine substitution pattern of this compound can be exploited to fine-tune properties like metabolic stability, brain penetration, and receptor binding affinity.
Hypothetical Pathway to a Fluoroquinolone Core
Caption: Potential synthetic route to a fluoroquinolone drug.
Safety, Handling, and Disposal Protocols
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazards can be inferred from related fluorinated aromatic compounds and acid chlorides.[8][9] The primary concerns are irritation, potential toxicity upon ingestion or inhalation, and reactivity.
Hazard Identification & PPE
-
Skin/Eye Irritation: May cause skin and serious eye irritation.[10]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9][11][12]
Handling and Storage
-
Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.[11][12]
-
Dispersion Prevention: Avoid creating dust. Use appropriate spatulas and weighing techniques (e.g., weighing paper, enclosed balance).
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong oxidizing agents.[11]
Disposal Workflow
The primary method for disposal is through a licensed professional waste disposal service.[9] Do not dispose of down the drain or in regular waste.
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An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrafluorobenzamide
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,3,4,5-Tetrafluorobenzamide. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of expected spectroscopic characteristics. It details the methodologies for synthesis and characterization, grounding theoretical predictions in established analytical principles to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Benzamides
This compound belongs to the class of fluorinated aromatic compounds, which are of profound interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the fundamental physical properties of building blocks like this compound is therefore a critical prerequisite for its effective utilization in the synthesis of novel pharmaceuticals and advanced materials. This guide provides an in-depth examination of these properties, combining empirical data with predictive analysis based on established chemical principles.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its precise identity. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 16582-94-8 | [2][3] |
| Molecular Formula | C₇H₃F₄NO | [2][3] |
| Molecular Weight | 193.10 g/mol | [2][3] |
| Canonical SMILES | C1(=C(C(=C(C=C1C(=O)N)F)F)F)F | [2] |
| InChI Key | XMFMIKSWEJRJQE-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical state, melting point, boiling point, and solubility dictate the handling, reaction conditions, and formulation strategies for a compound.
Physical State and Appearance
Under standard laboratory conditions, this compound is a solid.[3] Commercial suppliers typically describe it as a beige or off-white solid powder.[4]
Thermal Properties
The thermal behavior of a compound is crucial for purification, storage, and assessing stability.
| Property | Value | Source(s) | Notes |
| Melting Point | 133 °C | [2] | This is an experimentally determined value. |
| Boiling Point | 306.81 °C | [2] | This is a calculated value and should be treated as an estimate. |
The melting point is a key indicator of purity. A sharp melting point range close to the cited value suggests a high-purity sample. The calculated boiling point, while high, is consistent with a polar, hydrogen-bonding molecule of this molecular weight.
Solubility Profile
While specific experimental solubility data for this compound is not widely published, a reliable profile can be predicted based on its structural features and comparison with its non-fluorinated analog, benzamide.
-
Structural Rationale: The molecule possesses two competing features: the polar amide group (-CONH₂), capable of acting as both a hydrogen bond donor and acceptor, and the tetrafluorophenyl ring, which is largely nonpolar and lipophilic.
-
Comparison with Benzamide: Benzamide exhibits good solubility in polar organic solvents like methanol and ethanol, moderate solubility in acetone, and low solubility in water (approx. 13.5 g/L at 25°C) and nonpolar solvents like acetonitrile.[2][5][6][7]
-
Predicted Solubility: The highly electronegative fluorine atoms in this compound will reduce the electron density of the aromatic ring, making it a poorer solvent for nonpolar compounds. However, the overall molecule remains capable of hydrogen bonding via the amide group. Therefore, its solubility is expected to be highest in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol), and significantly lower in water and nonpolar hydrocarbons. Highly fluorinated compounds are known to be both hydrophobic and lipophobic.[8]
Proposed Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of a compound are cornerstones of chemical research. This section outlines a validated protocol for preparing this compound and the subsequent analytical workflow to confirm its identity and purity.
Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid
This two-step procedure is based on well-established methods for converting carboxylic acids to primary amides. The causality for this choice is its high efficiency and the commercial availability of the starting materials.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, ~3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride, a pale yellow liquid, can be used directly in the next step without further purification.[9]
Step 2: Amidation to form this compound
-
Cool a concentrated solution of aqueous ammonium hydroxide (NH₄OH, ~5.0 eq) in an ice bath.
-
Slowly add the crude 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) dropwise to the cold, stirred ammonium hydroxide solution. This is a highly exothermic reaction and requires careful control of the addition rate.
-
A white or off-white precipitate of this compound will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any ammonium salts.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. Although published spectra for this compound are scarce, a detailed, predictive analysis based on the known effects of its functional groups is presented below. This approach is fundamental to verifying the outcome of the synthesis described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple.
-
Amide Protons (-NH₂): A broad singlet is expected, typically in the range of 7.5-8.5 ppm. The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Aromatic Proton (-CH): The single aromatic proton will appear as a complex multiplet due to coupling with the four adjacent fluorine atoms. Its chemical shift is predicted to be in the region of 7.0-7.5 ppm.[10]
¹⁹F NMR: ¹⁹F NMR is essential for confirming the substitution pattern of the fluorinated ring.[11] Each of the four fluorine atoms is chemically distinct and will produce a separate signal.
-
Chemical Shifts: The chemical shifts (relative to CFCl₃) are expected in the typical aromatic fluorine region, approximately -110 to -160 ppm.[12]
-
Coupling: Each fluorine signal will appear as a complex multiplet due to spin-spin coupling with the other fluorine atoms (²JFF, ³JFF, ⁴JFF) and the aromatic proton (³JHF, ⁴JHF).[11]
Caption: Predicted NMR J-coupling relationships in the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13]
| Vibration | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3350 & 3180 (two bands) | Medium, Broad | Characteristic of a primary amide (-NH₂). The two bands correspond to asymmetric and symmetric stretching modes.[4] |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong, Sharp | The frequency is lowered due to resonance with the nitrogen lone pair and conjugation with the aromatic ring.[4][9][14] |
| N-H Bend (Amide II) | ~1600 | Medium | Often appears close to the C=C ring vibrations. |
| C-F Stretch | 1400 - 1000 | Strong | Multiple strong bands are expected in the fingerprint region, characteristic of the polyfluorinated aromatic system.[15] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (193.10). Given the presence of a single nitrogen atom, this peak will conform to the nitrogen rule (odd nominal mass).
-
Key Fragmentation: The most likely fragmentation pathway for aromatic amides involves the alpha-cleavage of the C-N bond.[16][17][18]
-
Loss of the amino radical (•NH₂) to form the highly stable 2,3,4,5-tetrafluorobenzoyl cation at m/z 177 . This is often the base peak.
-
Subsequent loss of carbon monoxide (CO) from the benzoyl cation to yield the 2,3,4,5-tetrafluorophenyl cation at m/z 149 .
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practice dictates handling it based on the known hazards of its precursors and related compounds, such as 2,3,4,5-tetrafluorobenzoic acid.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
This compound is a solid compound with a melting point of 133 °C. Its physical properties are defined by the interplay between its polar amide functional group and its nonpolar tetrafluorinated aromatic ring. This guide has provided a robust framework for its synthesis, purification, and comprehensive characterization using modern analytical techniques. The predictive spectroscopic data herein serves as a reliable benchmark for researchers working with this important chemical intermediate, facilitating its confident application in the fields of drug discovery and materials science.
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2,3,4,5-Tetrafluorobenzamide molecular weight and formula
An In-Depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide for Advanced Research and Development
Introduction
This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical sciences. Its tetrafluorinated phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive molecules. This guide provides a comprehensive overview of its core properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
This compound is a solid at standard conditions.[1] The incorporation of four fluorine atoms onto the benzene ring dramatically influences its electronic properties and conformational preferences, which can be strategically exploited in medicinal chemistry and materials science.
Quantitative Physicochemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃F₄NO | [1][2] |
| Molecular Weight | 193.10 g/mol | [1] |
| CAS Number | 16582-94-8 | [1][2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 133 °C | [2] |
| Normal Boiling Point | 306.81 °C | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound typically proceeds through the corresponding acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is a versatile precursor that readily reacts with ammonia or an ammonia equivalent to form the target amide.
A highly efficient method for the preparation of 2,3,4,5-tetrafluorobenzoyl chloride involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene, using N,N-dimethylformamide (DMF) as a catalyst.[3] This approach offers high yields and selectivity, making it suitable for laboratory-scale and potentially scalable synthesis. The yield of this reaction can reach up to 95 mol% under optimized conditions.[3]
Experimental Protocol: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The following protocol details the synthesis of the key precursor, 2,3,4,5-tetrafluorobenzoyl chloride, from 2,3,4,5-tetrafluorobenzoic acid.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
N,N-Dimethylformamide (DMF, catalyst)
-
1,2-Dichloroethane (solvent)
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid in 1,2-dichloroethane, add the catalytic amount of DMF (approximately 5 mol% relative to the acid).[3]
-
Add triphosgene to the mixture. A molar ratio of triphosgene to acid of 0.37:1.00 is recommended for optimal conversion.[3]
-
Heat the reaction mixture to 353 K (80 °C) and maintain this temperature for 4 hours with continuous stirring under a nitrogen atmosphere.[3]
-
Upon completion, the reaction mixture can be carefully worked up to isolate the 2,3,4,5-tetrafluorobenzoyl chloride. The subsequent amidation can be performed by reacting the crude or purified acyl chloride with an ammonia source.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Spectroscopic Characterization
While specific spectral data for this compound is not detailed in the provided search results, standard analytical techniques would be employed for its characterization. These would include:
-
¹H NMR: To confirm the presence of the aromatic and amide protons.
-
¹³C NMR: To identify the carbon atoms of the benzene ring and the carbonyl group.
-
¹⁹F NMR: Crucial for confirming the fluorine substitution pattern on the aromatic ring.
-
IR Spectroscopy: To identify the characteristic vibrational frequencies of the C=O (amide I) and N-H (amide II) bonds.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
Applications in Research and Drug Development
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4][5] The introduction of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorinated benzamides, including structures related to this compound, have shown promise in various therapeutic areas.
Role in Drug Discovery
-
Negative Allosteric Modulators (NAMs): Fluorinated benzamides have been investigated as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5).[6] These receptors are implicated in a variety of neurological and psychiatric disorders, and NAMs offer a promising therapeutic strategy.
-
Anticancer Agents: The benzamide functional group is a key component in the design of novel anticancer agents. For instance, benzamide derivatives have been developed as potent inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer.[7]
-
Physicochemical Property Modulation: The "Rule of Five" provides general guidelines for the physicochemical properties of orally bioavailable drugs.[8] The use of fluorinated building blocks like this compound allows medicinal chemists to fine-tune properties such as lipophilicity (logP) and molecular weight to optimize drug candidates.
Conclusion
This compound is a valuable chemical entity with a unique profile of physical and chemical properties conferred by its polyfluorinated aromatic system. Its synthesis is accessible through well-established methods, and its utility as a scaffold in medicinal chemistry continues to be explored. For researchers and drug development professionals, this compound represents a versatile tool for the creation of novel therapeutics with potentially enhanced pharmacological profiles.
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1H NMR spectrum of 2,3,4,5-Tetrafluorobenzamide
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,3,4,5-Tetrafluorobenzamide
Foreword
For professionals in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The ¹H NMR spectrum, in particular, provides a fundamental fingerprint of a molecule. However, the introduction of multiple fluorine atoms, as seen in this compound (CAS: 16582-94-8), introduces layers of complexity that require a nuanced, first-principles approach to interpretation.[1][2] This guide eschews a generic template, instead offering a deep dive into the theoretical underpinnings and practical considerations for analyzing this specific, highly functionalized aromatic system. We will explore the causal factors behind the spectral features, establish a self-validating protocol for analysis, and ground our claims in authoritative spectroscopic principles.
Foundational Principles: Predicting the ¹H NMR Landscape
The structure of this compound dictates a deceptively simple ¹H NMR spectrum in terms of the number of signals: one aromatic proton (H-6) and two amide protons (-NH₂). The true complexity lies in the chemical environment and spin-spin coupling interactions that define the appearance of these signals.
The Aromatic Region: The Lone Proton (H-6)
The solitary H-6 proton is subject to powerful electronic effects from its neighbors. The four fluorine atoms on the aromatic ring act as strong electron-withdrawing groups via the inductive effect, significantly decreasing the electron density around H-6. This "deshielding" effect shifts the proton's resonance to a higher frequency (further downfield) compared to the protons of unsubstituted benzamide.[3]
The most significant feature of the H-6 signal is its multiplicity, which arises from spin-spin coupling to the adjacent fluorine nuclei (¹⁹F has a nuclear spin, I = ½, just like ¹H). This coupling occurs through the bonding framework, and its magnitude decreases with the number of bonds separating the nuclei.[4]
-
³JH-F (ortho coupling): A strong coupling is expected between H-6 and the fluorine at C-5.
-
⁴JH-F (meta coupling): A weaker, but significant, coupling will occur between H-6 and the fluorine at C-4.[5]
-
⁵JH-F (para coupling): A still smaller coupling is anticipated between H-6 and the fluorine at C-3.
Consequently, the signal for H-6 is predicted to be a complex multiplet, likely a doublet of doublet of doublets (ddd) , assuming all three couplings are resolved.
The Amide Protons (-CONH₂): Dynamic and Environment-Sensitive
The two protons of the primary amide group (-CONH₂) are chemically distinct. Due to the partial double-bond character of the C-N bond, rotation is restricted. This makes the two amide protons diastereotopic—one is cis and the other is trans to the carbonyl oxygen. Therefore, they should appear as two separate signals.
Their chemical shift and appearance are profoundly influenced by the experimental conditions:[6]
-
Solvent: In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the amide protons will engage in strong hydrogen bonding with the solvent. This significantly deshields them, shifting their signals far downfield (typically > 7.5 ppm) and slowing their exchange rate, resulting in sharper peaks.[7][8] In contrast, in a solvent like CDCl₃, these signals are often broader and appear more upfield.
-
Temperature and Concentration: These factors also affect hydrogen bonding and exchange rates, which can lead to changes in chemical shift and peak broadening.
-
Proton Exchange: The amide protons are "exchangeable." Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the -NH₂ signals to disappear as the protons are replaced by deuterium, which is not observed in ¹H NMR. This is a definitive method for identifying amide proton signals.
Hypothetical Spectral Data and Interpretation
While an experimental spectrum is the ultimate arbiter, we can construct a robust, predicted dataset based on the principles outlined above and data from analogous compounds like benzamide.[9]
| Assignment | Predicted δ (ppm) (DMSO-d₆) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Integration |
| H-6 (Aromatic) | 7.8 – 8.2 | ddd | ³JH6-F5 ≈ 8-10 Hz⁴JH6-F4 ≈ 5-7 Hz⁵JH6-F3 ≈ 2-3 Hz | 1H |
| -NHₐ (Amide) | ~8.1 | broad s | - | 1H |
| -NHᵦ (Amide) | ~7.7 | broad s | - | 1H |
Detailed Analysis Workflow
The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.
Caption: Logical workflow for the analysis of the ¹H NMR spectrum.
Experimental Protocol: Ensuring Data Integrity
The quality of the NMR data is paramount for an accurate interpretation. The following protocol is designed to yield a high-resolution spectrum suitable for detailed analysis.
Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound. The compound should be a solid with a purity of at least 97%.[1]
-
Solvent: Add ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the sample in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to clearly resolve amide proton signals.[7]
-
Homogenization: Gently warm and vortex the sample until the solid is completely dissolved.
-
Standard: Add 1-2 µL of a solution containing an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Parameters (400 MHz Example)
-
Experiment: Standard 1D proton acquisition (zg30).
-
Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure all signals, including potentially broad amide protons and any impurities, are captured.
-
Number of Scans (NS): 16. This provides a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. This is a sufficient delay when using a 30-degree pulse angle.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Temperature: 298 K (25 °C).
This protocol serves as a robust starting point. For compounds with very long relaxation times, the relaxation delay (D1) may need to be increased to ensure accurate signal integration.
Advanced Techniques for Unambiguous Assignment
While 1D ¹H NMR is powerful, complex cases involving multiple fluorine couplings can benefit from two-dimensional (2D) NMR experiments.
-
¹H-¹⁹F Heteronuclear Correlation (HETCOR): This is the most powerful tool for this molecule. It generates a 2D plot showing correlations between protons on one axis and fluorine atoms on the other. A cross-peak will appear between H-6 and every fluorine nucleus it couples to (F-3, F-4, and F-5), providing definitive proof of these interactions and aiding in the assignment of the coupling constants.[10]
The diagram below illustrates the key coupling relationships that would be confirmed by such an experiment.
Caption: Key through-bond H-F spin-spin couplings in the molecule.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how fundamental NMR principles can be applied to decode a complex spin system. The aromatic H-6 proton serves as a sensitive probe, with its chemical shift and intricate multiplet structure providing a wealth of information about the electronic environment and its spatial relationship to the neighboring fluorine atoms. The amide protons, through their solvent-dependent behavior and exchangeability, offer a secondary layer of structural confirmation. By employing a systematic experimental protocol and a logical interpretation workflow, researchers can confidently use this spectrum to verify the synthesis and purity of this valuable chemical building block.
References
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- Coupling of Protons with Fluorine.
- Nuclear Magnetic Resonance Studies of Solvent Effects on the Hindered Internal Rotation in N,N‐Disubstituted Amides. II. Higher Alkyl Amides. The Journal of Chemical Physics. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2,3,4,5-Tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3,4,5-Tetrafluorobenzamide. As a senior application scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations crucial for the accurate characterization of complex fluorinated molecules in a drug discovery and development context.
Introduction
This compound (CAS No. 16582-94-8, Molecular Formula: C₇H₃F₄NO) is a polyfluorinated aromatic compound.[1][2] The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Consequently, the precise structural elucidation of such compounds is paramount. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering detailed insights into the carbon framework of a molecule. However, the presence of fluorine, a spin ½ nucleus with high natural abundance, introduces complexities in ¹³C NMR spectra due to carbon-fluorine (C-F) coupling.[3][4] This guide will delve into the theoretical and practical aspects of interpreting the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.
Predicted ¹³C NMR Spectral Data
Due to the limited availability of public domain experimental spectra for this compound, the following table presents a set of predicted ¹³C NMR chemical shifts (δ) and C-F coupling constants (J). These predictions are grounded in established principles of NMR spectroscopy for fluorinated aromatic compounds, including substituent effects and typical coupling constant ranges.[5][6]
Table 1: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (JCF, Hz) |
| C=O | 165-170 | s (broad) | - |
| C-1 | 120-125 | m | - |
| C-2 | 140-145 | dm | ¹JCF ≈ 240-260 |
| C-3 | 142-147 | ddm | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |
| C-4 | 145-150 | ddm | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |
| C-5 | 138-143 | dm | ¹JCF ≈ 240-260 |
| C-6 | 110-115 | t | ³JCF ≈ 3-5 |
Note: These are estimated values. Actual experimental data may vary based on solvent and other acquisition parameters. 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet.
Experimental Protocol for ¹³C NMR Data Acquisition
The acquisition of high-quality ¹³C NMR data for fluorinated compounds requires careful consideration of experimental parameters. The following is a detailed, step-by-step methodology that establishes a self-validating system for obtaining reliable spectra.[7][8][9]
Sample Preparation
-
Solvent Selection: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) or acetone-d₆ are suitable choices. The solvent peak will serve as a secondary chemical shift reference.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal chemical shift reference (δ = 0.00 ppm).
Spectrometer Setup and Calibration
-
Instrument Tuning: Tune and match the NMR probe for both ¹³C and ¹H frequencies to ensure optimal sensitivity and resolution.[10]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[8]
Data Acquisition Parameters
For a standard proton-decoupled ¹³C NMR experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width (SW): Set a spectral width of approximately 250 ppm, centered around 125 ppm, to encompass the full range of expected carbon signals.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial for allowing the carbon nuclei to return to equilibrium between scans, which is important for quantitative analysis.[7]
-
Number of Scans (NS): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[11]
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and multiplicities.
Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum of this compound is dictated by the strong influence of the four fluorine substituents and the amide group on the chemical shifts and the presence of C-F coupling.[12][13]
Chemical Shift Analysis
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between 165 and 170 ppm, as a broad singlet due to quadrupolar relaxation of the adjacent nitrogen atom.
-
Fluorine-Bearing Carbons (C-2, C-3, C-4, C-5): Carbons directly attached to fluorine atoms experience a significant downfield shift due to the strong electron-withdrawing nature of fluorine. These carbons will appear in the aromatic region, likely between 138 and 150 ppm.
-
C-1: The carbon atom bearing the amide group will be influenced by both the electron-withdrawing amide and the adjacent fluorine at C-2. Its chemical shift is predicted to be in the range of 120-125 ppm.
-
C-6: This is the only carbon in the aromatic ring not directly attached to a fluorine or the amide group. It is expected to be the most upfield of the aromatic signals, likely between 110 and 115 ppm.
Carbon-Fluorine Coupling Analysis
A key feature of the ¹³C NMR spectrum of fluorinated compounds is the observation of through-bond J-coupling between ¹³C and ¹⁹F nuclei.[3][14] Standard proton-decoupled ¹³C NMR experiments do not decouple fluorine, leading to splitting of the carbon signals.[4]
-
One-Bond Coupling (¹JCF): The largest coupling constants are observed between a carbon and a directly attached fluorine. These values are typically in the range of 240-260 Hz.[13] In this compound, C-2, C-3, C-4, and C-5 will each exhibit a large doublet splitting due to one-bond coupling to their respective fluorine atoms.
-
Two-Bond Coupling (²JCF): Coupling over two bonds is also significant, typically in the range of 15-25 Hz. For example, C-3 will be split by F-2 and F-4, and C-4 will be split by F-3 and F-5. This will result in additional splitting of the primary doublets, leading to doublets of doublets or more complex multiplets.
-
Three-Bond Coupling (³JCF): Coupling over three bonds is generally smaller, around 3-5 Hz. C-6, for instance, is expected to show coupling to F-4, likely appearing as a triplet (assuming similar coupling constants to F-3 and F-5).
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of this compound and highlights the key one-bond C-F couplings that dominate the ¹³C NMR spectrum.
Caption: Molecular structure of this compound with key ¹JCF couplings.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay between chemical shifts induced by the electronegative fluorine atoms and the amide group, combined with a detailed analysis of one-bond and long-range C-F coupling patterns, is essential for its unambiguous interpretation. The experimental protocol outlined in this guide provides a robust methodology for acquiring high-quality data, which is the foundation of any reliable structural elucidation. For researchers in drug development, mastering the analysis of such complex spectra is a critical skill for advancing fluorinated drug candidates.
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2,3,4,5-Tetrafluorobenzamide: A Strategic Building Block for Innovations in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Advantage in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the efficacy and pharmacokinetic profiles of bioactive compounds.[1] Among the vast arsenal of fluorinated building blocks, 2,3,4,5-tetrafluorobenzamide stands out as a versatile and highly valuable intermediate. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its diverse applications as a strategic building block in organic synthesis, with a particular focus on its role in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective utilization in synthesis.
Core Characteristics
| Property | Value | Source |
| CAS Number | 16582-94-8 | [2] |
| Molecular Formula | C₇H₃F₄NO | [2] |
| Molecular Weight | 193.10 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
The Influence of the Tetrafluorophenyl Moiety
The key to the utility of this compound lies in the electronic nature of its tetrafluorinated aromatic ring. The four fluorine atoms exert a strong electron-withdrawing effect through induction, which significantly influences the reactivity of both the aromatic ring and the amide functionality. This electronic perturbation is the causal factor behind the unique synthetic applications of this building block.
Synthesis of this compound and its Precursors
The efficient synthesis of this compound is crucial for its accessibility as a building block. The primary route involves the amidation of its corresponding acyl chloride, 2,3,4,5-tetrafluorobenzoyl chloride.
Synthesis of the Key Precursor: 2,3,4,5-Tetrafluorobenzoyl Chloride
The synthesis of 2,3,4,5-tetrafluorobenzoyl chloride from 2,3,4,5-tetrafluorobenzoic acid is a well-established process. Two common and effective methods are detailed below.
Method A: Chlorination with Thionyl Chloride
This classic method offers high yields and is suitable for large-scale production.
Experimental Protocol: [3]
-
To a reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid (1 equivalent).
-
Add thionyl chloride (excess, e.g., 2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture at reflux (typically 90-95 °C) for approximately 90 minutes, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, remove the excess thionyl chloride by distillation, initially at atmospheric pressure and then under vacuum.
-
Purify the resulting 2,3,4,5-tetrafluorobenzoyl chloride by vacuum distillation.
Method B: Chlorination with Triphosgene
Triphosgene serves as a safer, solid alternative to gaseous phosgene and provides excellent yields under mild conditions.[4][5]
Experimental Protocol: [4]
-
In a flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve triphosgene (0.37 equivalents) in a suitable solvent such as 1,2-dichloroethane.
-
Heat the solution to a gentle reflux (e.g., 80-85 °C or 353 K).
-
In a separate flask, dissolve 2,3,4,5-tetrafluorobenzoic acid (1 equivalent) and a catalytic amount of DMF (e.g., 5 mol%) in the same solvent.
-
Add the solution of the acid and catalyst dropwise to the refluxing triphosgene solution over 1 hour.
-
Maintain the reaction at reflux for an additional 4 hours, monitoring for completion.
-
Cool the reaction mixture and filter to remove any unreacted triphosgene. The product in solution is typically used directly in the next step.
Figure 1: Synthetic routes to 2,3,4,5-tetrafluorobenzoyl chloride.
Synthesis of this compound
The parent amide can be readily prepared by the reaction of the acyl chloride with an ammonia source.
Experimental Protocol (General Procedure):
-
Dissolve 2,3,4,5-tetrafluorobenzoyl chloride (1 equivalent) in an appropriate aprotic solvent (e.g., toluene, acetonitrile).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, if using aqueous ammonia, separate the organic layer. If using gaseous ammonia, a precipitate of ammonium chloride will form.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
A specific example leading to a derivative, which can be adapted, involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 4-aminobenzamide in the presence of ammonium thiocyanate to form an intermediate which is then reacted with the aminobenzamide.[6] This highlights the reactivity of the acyl chloride with amine nucleophiles.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and for tracking its conversion in subsequent reactions. The following sections detail the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple. The two amide protons (-CONH₂) will likely appear as a broad singlet. The aromatic proton will appear as a multiplet due to coupling with the adjacent fluorine atoms.
-
¹³C NMR: The ¹³C NMR spectrum will show seven distinct carbon signals. The carbonyl carbon will resonate in the downfield region typical for amides (around 160-170 ppm). The aromatic carbons will appear as complex multiplets due to C-F coupling. The chemical shifts of the fluorinated carbons will be significantly influenced by the fluorine atoms.[7]
-
¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for confirming the substitution pattern of the fluorinated ring. Four distinct multiplets are expected, and their chemical shifts and coupling patterns will be characteristic of the 2,3,4,5-tetrafluoro substitution pattern.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorptions for the amide functional group and the fluorinated aromatic ring.
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Two bands (asymmetric and symmetric stretching) for the primary amide |
| C=O Stretch | ~1670-1640 | Strong absorption, characteristic of an amide carbonyl |
| C-N Stretch | ~1400 | |
| C-F Stretch | 1300-1000 | Strong, characteristic absorptions for the C-F bonds |
| Aromatic C=C Stretch | 1600-1450 |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 193.10 g/mol . The fragmentation pattern will likely involve the loss of the amide group and characteristic fragments from the tetrafluorophenyl ring.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of both the amide group and the activated aromatic ring.
Reactions at the Amide Functionality
The amide group of this compound can undergo a variety of transformations common to primary amides.
-
Hofmann Rearrangement: This reaction converts the primary amide to a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[1][9][10][11][12] This provides a route to 2,3,4,5-tetrafluoroaniline.
Figure 2: Hofmann rearrangement of this compound.
-
N-Alkylation: The amide nitrogen can be alkylated under basic conditions, although this can sometimes be challenging with primary amides.[7][13]
-
Dehydration: Dehydration of the amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) will yield the corresponding 2,3,4,5-tetrafluorobenzonitrile.[10]
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The electron-deficient nature of the tetrafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, where a fluorine atom is displaced by a nucleophile.[14][15][16][17] The position of substitution will be directed by the electronic effects of the amide group and the remaining fluorine atoms.
General Reaction Scheme:
Figure 3: General scheme for SₙAr reactions of this compound.
This reactivity allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, further diversifying the available building blocks.
Applications in Drug Discovery and Agrochemicals
The unique properties conferred by the tetrafluorobenzamide moiety make it a valuable component in the design of bioactive molecules.
Medicinal Chemistry
Fluorinated benzamides are found in a number of drug candidates and approved pharmaceuticals. The tetrafluorobenzamide scaffold can serve as a rigid template for positioning pharmacophoric groups and can enhance binding affinity to target proteins. For example, derivatives of tetrafluorobenzamides have been investigated for their antiangiogenic properties, which are crucial in cancer therapy.[18]
Agrochemicals
The introduction of fluorine into pesticides and herbicides can lead to increased potency, metabolic stability, and favorable environmental profiles.[1][8][19] The this compound core can be a key component in the synthesis of novel agrochemicals.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its straightforward synthesis, well-defined reactivity, and the advantageous properties it imparts to target molecules have solidified its importance in both academic research and industrial applications. The continued exploration of its reactivity, particularly in the development of novel SₙAr reactions and its incorporation into complex molecular architectures, will undoubtedly lead to the discovery of new and improved pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated compounds grows, the role of this compound as a strategic synthetic intermediate is set to expand even further.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylated Building Blocks: Key to Advanced Agrochemicals.
- Wikipedia. (2023, December 27). Hofmann rearrangement.
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- Abdel-Aziz, A. A. M., et al. (2016). Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. Molecules, 21(11), 1500. [Link]
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- Saeed, S., et al. (2011). N-[(4-Carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1688. [Link]
- Beyki, M. H., et al. (2016). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. ResearchGate.
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- Yambulatov, D. S., et al. (2024). Reaction of 2,3,4,5,6-Pentafluorobenzamide with Potassium Hydride: Unexpected Activation of the C–F Bond and Dimerization of Organofluorine Ligand.
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Unlocking Synthetic Pathways: A Guide to the Reactivity of the Tetrafluorinated Phenyl Ring in Benzamides
An In-Depth Technical Guide
Abstract
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, imparting profound effects on lipophilicity, metabolic stability, and binding affinity. The tetrafluorinated phenyl ring, in particular, represents a highly versatile, albeit challenging, scaffold. When coupled with a benzamide moiety, its reactivity profile becomes a fascinating interplay of strong electronic effects and powerful directing group capabilities. This guide provides an in-depth exploration of the primary reaction manifolds governing the functionalization of tetrafluorophenyl benzamides: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Transition Metal-Catalyzed C–H Functionalization. We will move beyond simple procedural descriptions to dissect the underlying principles, offering field-proven insights into experimental design, causality, and protocol validation for researchers, scientists, and drug development professionals.
The Core Chemistry: Understanding the Benzamide-Activated Tetrafluorophenyl System
The 2,3,5,6-tetrafluorophenyl ring is an intensely electron-deficient system. The four fluorine atoms exert a powerful electron-withdrawing effect through induction, lowering the electron density of the aromatic π-system. This has two major consequences:
-
Activation towards Nucleophilic Attack: The ring is highly susceptible to attack by nucleophiles, making Nucleophilic Aromatic Substitution (SNAr) a primary reaction pathway.
-
Increased C–H Acidity: The acidity of the remaining aromatic proton is significantly increased, making it amenable to deprotonation by strong bases.
The benzamide group (–CONH–R) further modulates this reactivity. It is a meta-directing, deactivating group in classical electrophilic aromatic substitution, but in the context of this highly fluorinated system, its most critical roles are:
-
A Potent ortho-Directing Group: The amide functionality is a premier Directed Metalation Group (DMG), capable of coordinating organometallic bases to direct deprotonation at an adjacent C–H bond.[1][2]
-
Resonance Stabilization: It can stabilize anionic intermediates formed during nucleophilic attack, particularly when the attack occurs para to the amide.
This guide will explore how these intrinsic properties are leveraged to achieve selective chemical transformations.
Reaction Manifold I: Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the tetrafluorinated ring makes SNAr a highly efficient process for C–F bond functionalization. Unlike SN1 and SN2 reactions, the C–F bond's strength is less critical than the ring's ability to stabilize the intermediate. In this context, fluorine is an excellent leaving group because its high electronegativity strongly polarizes the C–F bond, creating a highly electrophilic carbon center that invites nucleophilic attack.[3][4]
Mechanism and Regioselectivity
The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[5] For a substrate like N-alkyl-2,3,5,6-tetrafluorobenzamide, nucleophilic attack occurs preferentially at the C4 position (para to the benzamide group).
Causality: The preference for para-substitution is a direct consequence of electronic stabilization. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the amide group through resonance, providing a level of stabilization that is not possible with attack at the C3 or C5 positions (meta to the amide).
Figure 1: The Addition-Elimination mechanism for SNAr reactions.
Scope and Experimental Considerations
A wide variety of nucleophiles can be employed, including amines, alkoxides, thiolates, and stabilized carbanions. The reactions are often conducted in polar aprotic solvents like DMSO or DMF to solvate the cationic counter-ion and promote the reaction.
Table 1: Representative SNAr Reactions on Tetrafluorobenzamides
| Nucleophile | Reagent Example | Conditions | Product Type | Typical Yield |
|---|---|---|---|---|
| Primary/Secondary Amine | Cyclohexylamine | K₂CO₃, DMSO, 80 °C | 4-Amino-trifluorobenzamide | >80%[6] |
| Thiolate | Sodium thiophenoxide | DMF, 25 °C | 4-Thiophenyl-trifluorobenzamide | High |
| Alkoxide | Sodium methoxide | MeOH, reflux | 4-Methoxy-trifluorobenzamide | High |
| N-Heterocycle | Phenothiazine | K₂CO₃, DMSO, 80 °C | 4-(Phenothiazin-10-yl)trifluorobenzamide | ~70-90%[7] |
Self-Validating Protocol: SNAr of N-isopropyl-2,3,5,6-tetrafluorobenzamide with an Amine
This protocol describes the synthesis of a 4-amino substituted product, a common transformation.[6]
-
Reagent Purity Check: Ensure N-isopropyl-2,3,5,6-tetrafluorobenzamide is pure by melting point or NMR. The amine nucleophile should be free of significant water content. DMSO should be anhydrous.
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-isopropyl-2,3,5,6-tetrafluorobenzamide (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous DMSO via syringe. Add the primary or secondary amine (1.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the disappearance of the starting material. This self-validating step ensures the reaction is not worked up prematurely.
-
Workup and Purification: Cool the mixture to room temperature and pour it into cold water. The product will often precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. The disappearance of one signal in the ¹⁹F NMR spectrum corresponding to the para-fluorine confirms the desired regioselectivity.
Reaction Manifold II: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for regioselective C–H functionalization. The amide group is one of the most effective directing groups for this transformation.[2][8] In the case of N,N-diethyl-2,3,5,6-tetrafluorobenzamide, the amide directs deprotonation of the only available C–H bond at the C4 position. However, for a substrate with a C-H bond ortho to the amide, the directing power of the amide typically overrides the influence of the fluorine atoms.
Mechanism and Key Parameters
The reaction is initiated by the coordination of an organolithium base (e.g., s-BuLi, LDA) to the carbonyl oxygen of the amide. This pre-complexation brings the base into proximity with the ortho proton, facilitating its abstraction to form a stabilized ortho-lithiated species.[9] This intermediate can then be trapped by a wide range of electrophiles.
Causality: The choice of base is critical. s-BuLi is often more effective than n-BuLi for deprotonating less acidic protons. The use of an additive like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and accelerate the metalation.[9] The reaction is performed at low temperatures (typically -78 °C) to prevent decomposition of the organolithium species and potential side reactions like anionic Fries rearrangements.[9]
Figure 2: General workflow for an amide-directed ortho-metalation and electrophilic quench.
Electrophile Scope
The versatility of DoM stems from the vast number of electrophiles that can intercept the aryllithium intermediate.
Table 2: Common Electrophiles for Quenching ortho-Lithiated Species
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Silyl Halide | Me₃SiCl | –SiMe₃ |
| Alkyl Halide | CH₃I | –CH₃ |
| Halogen Source | I₂ | –I |
| Carbonyl Source | DMF | –CHO (after hydrolysis) |
| Carbonyl Source | CO₂ | –COOH (after acidification) |
| Borate Ester | B(OiPr)₃ | –B(OH)₂ (after hydrolysis) |
Self-Validating Protocol: DoM of N,N-diethyl-2,3,4,5-tetrafluorobenzamide
This protocol details the functionalization of the C6 proton, which is ortho to the amide directing group.
-
Rigorous Anhydrous Conditions: All glassware must be flame- or oven-dried. All reagents and solvents (THF, TMEDA) must be anhydrous. The entire procedure must be conducted under an inert atmosphere (argon or nitrogen). This is a critical control point; failure here leads to quenching of the organolithium species by water.
-
Initial Setup: In a dried flask under argon, dissolve N,N-diethyl-2,3,4,5-tetrafluorobenzamide (1.0 eq) in anhydrous THF. Add TMEDA (1.2 eq).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 eq) dropwise via syringe over 10 minutes. The solution may change color. Stir at -78 °C for 1-2 hours.
-
In-Process Control (IPC): To validate the formation of the lithiated species, a small aliquot can be withdrawn and quenched with D₂O. ¹H NMR analysis of this sample should show deuterium incorporation at the ortho position, confirming successful metalation before committing the bulk of the material to the electrophile.
-
Electrophilic Quench: Add a solution of the chosen electrophile (e.g., iodine, 1.2 eq, in THF) dropwise to the reaction mixture at -78 °C.
-
Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Characterization: Confirm the structure using standard spectroscopic methods. The appearance of new signals corresponding to the introduced electrophile and the regiochemistry confirmed by 2D NMR techniques (NOESY) validates the outcome.
Reaction Manifold III: Transition Metal-Catalyzed C–H Functionalization
Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge C–C and C–heteroatom bonds directly from C–H bonds, offering superior atom economy. The benzamide group serves as an excellent directing group for these transformations as well, often involving the formation of a five- or six-membered metallacycle intermediate.
The Directing Group in Action
While the tetrafluorinated ring itself is the topic, a highly relevant strategy involves using a polyfluorinated benzamide as a directing group for C–H activation on a different part of the molecule. For instance, N-pentafluorophenyl benzamides have been shown to be exceptional directing groups for Rh(III)-catalyzed C–H olefination reactions.[10][11] The acidity of the polyfluorinated benzamide N–H bond is believed to be critical for achieving catalytic turnover, even allowing air to be used as the sole oxidant.[10]
Direct C–H functionalization of the tetrafluorinated ring itself, directed by the amide, is also an emerging area. The challenge lies in differentiating between the C–H and C–F bonds. However, the enhanced reactivity of C–H bonds ortho to fluorine substituents with metal centers provides a potential entry point for selective functionalization.[12]
Figure 3: A simplified catalytic cycle for amide-directed C-H olefination.
Experimental Protocol: Rh(III)-Catalyzed C–H Olefination using an N-Pentafluorophenyl Benzamide Directing Group
This protocol is adapted from literature procedures demonstrating this powerful C–H activation strategy.[11]
-
Reagent Preparation: The benzamide substrate (1.0 eq), olefin (e.g., ethyl acrylate, 1.5 eq), [RhCp*Cl₂]₂ (5 mol%), and a base/additive (e.g., NaOPiv, 1.0 eq) are weighed into a reaction vessel.
-
Solvent and Atmosphere: Anhydrous solvent (e.g., acetonitrile) is added. The vessel is sealed and the atmosphere is replaced with oxygen or air (if specified).
-
Reaction Execution: The mixture is stirred vigorously and heated to the specified temperature (e.g., 100 °C) for 12-24 hours.
-
In-Process Control (IPC): Reaction progress is monitored by LC-MS to track the formation of the mono-olefinated product and consumption of the starting material. This ensures optimal reaction time and prevents the formation of di-substituted byproducts.
-
Workup: After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst, washing with a suitable solvent like dichloromethane. The filtrate is concentrated.
-
Purification and Validation: The crude residue is purified by flash column chromatography on silica gel. The final product's structure and purity are confirmed by NMR and HRMS, validating the regioselectivity of the C–H activation.
Conclusion
The tetrafluorinated phenyl ring within a benzamide framework is a privileged scaffold whose reactivity can be precisely controlled through the strategic selection of reaction partners and conditions. By understanding the fundamental principles of SNAr, DoM, and transition metal-catalyzed C–H functionalization, researchers can unlock a vast chemical space. The key to success lies not merely in following a recipe, but in appreciating the causality behind each step—the role of electron deficiency, the power of the directing group, the stability of intermediates, and the critical importance of a controlled experimental environment. The protocols and insights provided herein serve as a robust foundation for professionals seeking to harness the unique and powerful chemistry of these valuable molecules.
References
- Directed (ortho) Metallation. University of Michigan Chemistry. [Link]
- Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant. Chemical Science. [Link]
- Rh(iii)-catalyzed C–H olefination of N-pentafluoroaryl benzamides using air as the sole oxidant.
- Rh(III)-Catalyzed, Redox-Neutral, C–H Multifluoroalkenylation of Benzamides.
- Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics.
- The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update.
- Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.
- Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones.
- Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides.
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
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An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzamide: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrafluorobenzamide, a fluorinated aromatic amide, holds a significant, albeit often overlooked, position in the landscape of modern medicinal chemistry. While not a therapeutic agent itself, its history is intrinsically linked to the development of one of the most important classes of antibiotics: the fluoroquinolones. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, offering valuable insights for researchers and professionals in drug discovery and development.
The Genesis of a Key Intermediate: A Tale of Antibiotic Discovery
The story of this compound is not one of a serendipitous discovery in isolation. Instead, its emergence is a direct consequence of the intensive research and development efforts in the mid to late 20th century to create potent, broad-spectrum antibacterial agents. The discovery of nalidixic acid in the early 1960s laid the groundwork for the quinolone class of antibiotics. However, it was the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position of the quinolone scaffold in the early 1980s that dramatically enhanced their antibacterial potency and spectrum.[1] This pivotal moment marked the dawn of the fluoroquinolone era.
The synthesis of these new, highly effective fluoroquinolones, such as Ofloxacin, required specific and often complex chemical building blocks. It is in this context that polyfluorinated benzoic acids and their derivatives, including this compound, became critical intermediates. The initial drive to synthesize these compounds was, therefore, not for their inherent biological activity, but for their utility in constructing the core structure of these life-saving drugs. Ofloxacin, first patented in 1982, became a prime example of a second-generation fluoroquinolone, and its synthesis pathways often commenced with 2,3,4,5-tetrafluorobenzoic acid, the direct precursor to this compound.[2]
Synthetic Pathways and Methodologies
The primary route to this compound involves the conversion of its corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid. This precursor is a crucial starting material in the synthesis of numerous fluoroquinolone antibiotics.
From 2,3,4,5-Tetrafluorobenzoic Acid to the Amide: A Two-Step Conceptual Workflow
The conversion of the carboxylic acid to the amide typically proceeds via the formation of a more reactive acyl intermediate, such as an acyl chloride.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
This protocol is adapted from established methods for the conversion of carboxylic acids to acyl chlorides.
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a stirred solution of 2,3,4,5-tetrafluorobenzoic acid in anhydrous toluene, add a catalytic amount of anhydrous DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.
-
The reaction mixture is then heated to reflux and maintained for several hours until the evolution of gas ceases.
-
The excess thionyl chloride or oxalyl chloride and toluene are removed by distillation under reduced pressure.
-
The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound
This protocol describes the amination of the acyl chloride.
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)
-
An appropriate organic solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Dissolve 2,3,4,5-tetrafluorobenzoyl chloride in a suitable anhydrous organic solvent and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.
-
A white precipitate of this compound will form.
-
Continue stirring for a period to ensure complete reaction.
-
The precipitate is then collected by filtration, washed with cold water and a small amount of cold solvent to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The Role in Fluoroquinolone Synthesis: A Linchpin Molecule
The primary historical and commercial significance of this compound and its precursor lies in their role as key intermediates in the synthesis of fluoroquinolone antibiotics. The tetrafluorinated benzene ring is a common structural motif in many potent fluoroquinolones.
Caption: Role of this compound precursors in fluoroquinolone synthesis.
The synthesis of Ofloxacin, for example, often involves the reaction of a derivative of 2,3,4,5-tetrafluorobenzoic acid with a substituted oxazine ring system, followed by the introduction of the N-methylpiperazine side chain. The fluorine atoms on the benzene ring are crucial for the antibacterial activity of the final drug molecule.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 16582-94-8[3][4][5] |
| Molecular Formula | C₇H₃F₄NO[3][5] |
| Molecular Weight | 193.10 g/mol [3][5] |
| Appearance | White to off-white solid |
| Melting Point | 132-134 °C[4] |
| Boiling Point | 127.6±40.0 °C (Predicted)[4] |
| Density | 1.545±0.06 g/cm³ (Predicted)[4] |
-
¹H NMR: Would show characteristic signals for the aromatic proton and the amide protons. The chemical shift and coupling constants of the aromatic proton would be influenced by the adjacent fluorine atoms. The amide protons would appear as a broad singlet, and their chemical shift would be solvent-dependent.
-
¹⁹F NMR: Would display four distinct signals for the four non-equivalent fluorine atoms on the aromatic ring, with characteristic fluorine-fluorine coupling patterns.
-
¹³C NMR: Would show seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine atoms (C-F coupling).
-
IR Spectroscopy: Would exhibit a strong absorption band for the C=O stretching of the amide group (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of the compound.
Conclusion
The discovery and history of this compound are a compelling example of how the demands of medicinal chemistry can drive the synthesis of novel chemical entities. While not a drug itself, its role as a pivotal intermediate in the production of life-saving fluoroquinolone antibiotics cements its importance in the annals of pharmaceutical development. Understanding the synthesis and historical context of such key building blocks provides valuable knowledge for today's researchers and scientists as they continue to design and develop the next generation of therapeutic agents. The synthetic pathways established for this and related compounds continue to be relevant in the ongoing exploration of fluorinated molecules in drug discovery and materials science.
References
- Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. URL
- Streamlined syntheses of fluoroquinolones.
- Synthesis of Fluoroquinolone Antibiotics. Quimica Organica. URL
- Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. Organic Process Research & Development. URL
- Novel method of synthesis of fluoroquinolones.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences. URL
- Fluoroquinolone compounds and synthesis method thereof.
- Synthesis and antibacterial activities of optically active ofloxacin. Antimicrobial Agents and Chemotherapy. URL
- Preparation method of fluoroquinolone derivative.
- This compound. CymitQuimica. URL
- OFLOXACIN. New Drug Approvals. URL
- A process for synthesis of fluoroquinolonic derivatives.
- Synthesis of (R)-Ofloxacin. Synfacts. URL
- Quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. URL
- AN EFFICIENT SYNTHESIS OF OFLOXACIN AND LEVOFLOXACIN FROM 3,4-DIFLUOROANILINE. Semantic Scholar. URL
- This compound | 16582-94-8. ChemicalBook. URL
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- This compound Properties vs Temper
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Request PDF. URL
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- This compound|CAS 16582-94-8. Angene. URL
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An In-depth Technical Guide to the Potential Biological Activity of Fluorinated Benzamides
Introduction: The Strategic Synergy of Fluorine and the Benzamide Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] Fluorine, the most electronegative of the elements, possesses a unique combination of properties—a small atomic radius, the ability to form strong carbon-fluorine bonds, and the capacity to modulate the electronic profile of a molecule.[1][3] These characteristics can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[1][4]
When this powerful element is introduced into a "privileged scaffold" like benzamide, the result is a class of molecules with a vast and versatile range of biological activities. Benzamides themselves are prevalent structural motifs in a multitude of approved drugs, valued for their synthetic tractability and their ability to engage in key hydrogen bonding interactions within protein active sites.[5] This guide provides an in-depth exploration of the biological activities of fluorinated benzamides, delving into their mechanisms of action across various therapeutic areas, outlining robust experimental protocols for their evaluation, and offering insights into the causal logic behind these scientific investigations.
The Physicochemical Impact of Fluorination on Benzamides
The introduction of fluorine into the benzamide structure is not a trivial substitution; it is a deliberate strategy to fine-tune molecular properties. The potent electron-withdrawing nature of fluorine significantly alters the electronic distribution within the molecule.[6]
-
Acidity and Basicity (pKa): Fluorine substitution, particularly on the phenyl ring or adjacent alkyl chains, has a pronounced inductive effect that can lower the pKa of nearby amine groups, making them less basic.[7] This modulation is critical as it affects the ionization state of the drug at physiological pH, which in turn influences its solubility, cell permeability, and interaction with ionic residues in a target protein.
-
Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, contributing to better membrane permeability, extensive fluorination can sometimes decrease it.[3][8] This parameter is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] Placing fluorine atoms at metabolically labile positions can "block" these sites of degradation, thereby increasing the drug's half-life and bioavailability.[3]
-
Conformation and Binding: Fluorine can alter the conformational preferences of a molecule through steric and electronic effects, sometimes locking it into a bioactive conformation that enhances binding affinity to its target.[2] The substitution can also introduce new, favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the target's binding pocket.
A Spectrum of Biological Activities
Fluorinated benzamides have demonstrated efficacy in a wide array of therapeutic areas, a testament to their chemical versatility.
Antimicrobial Activity
The rise of multidrug-resistant bacteria presents an urgent need for novel antibiotics.[9] Fluorinated benzamides have emerged as a promising class of antibacterial agents, with some derivatives acting through the inhibition of the essential bacterial cell division protein, FtsZ.[10] The presence of fluorine often enhances the antimicrobial potency compared to non-fluorinated analogues.[11] Studies have shown that fluorinated benzimidazoles (a related class) exhibit significant antibacterial and antifungal properties, with the position of the fluorine atom influencing the compound-target binding affinities.[11]
Neuropharmacology
Fluorinated benzamides have a significant history in neuropharmacology, particularly as high-affinity ligands for dopamine D2 receptors.[12] This has led to their development as neuroleptic (antipsychotic) agents.[13] Furthermore, the unique properties of the fluorine-18 isotope ([18F]) have been leveraged to create radiotracers for Positron Emission Tomography (PET) imaging.[13][14] Compounds like [18F]fallypride allow for the in-vivo visualization and quantification of dopamine D2 receptors in the brain, providing invaluable tools for diagnosing and understanding neurological and psychiatric disorders.[13]
Anticancer Activity
The fight against cancer has benefited significantly from the development of targeted therapies, and fluorinated benzamides have proven to be valuable scaffolds for kinase inhibitors.[15]
-
Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases.[16] Aminoisoquinoline benzamides have been shown to potently inhibit FLT3 and Src-family kinases.[17] Mutated FLT3 is a key driver in about 30% of acute myeloid leukemia (AML) cases, and inhibitors that can target it, including resistance mutations, are of high clinical interest.[16][17]
-
Angiogenesis Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Polyfluorinated benzamides have been successfully evaluated as inhibitors of angiogenesis, demonstrating their potential to cut off a tumor's blood supply.[18]
Inhibition of Amyloid-β Aggregation
In the context of Alzheimer's disease, the aggregation of the amyloid-beta peptide is a key pathological hallmark. Fluorinated benzenesulfonamides (a closely related structural class) have been discovered to slow this aggregation process more than threefold.[19] This suggests a potential therapeutic avenue for fluorinated benzamides in neurodegenerative disease, acting to prevent the formation of toxic amyloid fibrils.[19]
Experimental Protocols for Biological Evaluation
To rigorously assess the potential of a novel fluorinated benzamide, a series of standardized in vitro assays are essential. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: In Vitro Antimicrobial Activity Assessment
This workflow determines a compound's potency against bacterial strains and distinguishes between growth-inhibiting (bacteriostatic) and bacteria-killing (bactericidal) activity.
Causality: The Minimum Inhibitory Concentration (MIC) is the first-line screen for activity.[10] However, for treating serious infections, a bactericidal agent is often preferred over a bacteriostatic one. Therefore, determining the Minimum Bactericidal Concentration (MBC) is a critical subsequent step to understand the nature of the compound's effect.[10] The Time-Kill Kinetics assay provides further dynamic insight into this effect over time.
1.1 Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to find the lowest concentration of the compound that prevents visible bacterial growth.[10]
Methodology:
-
Preparation of Bacterial Inoculum:
-
Streak the target bacterial strain (e.g., Staphylococcus aureus) onto a Mueller-Hinton Agar (MHA) plate and incubate for 18-24 hours at 37°C.
-
Select 3-5 colonies and suspend them in 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate the broth at 37°C until its turbidity matches a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the fluorinated benzamide in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic, e.g., ciprofloxacin), a negative/sterility control (broth only), and a vehicle control (bacteria with the highest concentration of DMSO used).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound where no visible turbidity is observed.[10]
-
1.2 Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay determines the lowest compound concentration required to kill 99.9% of the initial bacterial inoculum.[10]
Methodology:
-
Plating: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Incubation: Spread the aliquot onto a fresh MHA plate.[10]
-
Determination of MBC: Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU) on the MHA plate.
Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[20]
Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the fluorinated benzamide for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[20]
-
Data Presentation: A Comparative Overview
Summarizing quantitative data in a structured format is crucial for comparing the potency of different compounds.
Table 1: In Vitro Antimicrobial Activity of Selected Fluorinated Benzimidazoles
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 18 | E. coli (Gram-negative) | 31.25 | [11] |
| 18 | B. subtilis (Gram-positive) | 7.81 | [11] |
| 14 | B. subtilis (Gram-positive) | 7.81 | [11] |
| Ciprofloxacin | E. coli | 0.97 | [11] |
| Ciprofloxacin | B. subtilis | 0.48 |[11] |
Table 2: In Vitro Enzyme Inhibitory Activity of Selected Benzamides
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| JW1 | AChE | 0.056 | [21] |
| JW2 | AChE | 0.087 | [21] |
| JW1 | BACE1 | 9.01 | [21] |
| JW2 | BACE1 | 11.23 | [21] |
| Donepezil | AChE | 0.021 | [21] |
(Note: AChE = Acetylcholinesterase; BACE1 = Beta-secretase 1)
Visualizing Mechanisms: Kinase Inhibition Pathway
Causality: For a fluorinated benzamide designed as a kinase inhibitor (e.g., targeting FLT3 in AML), its therapeutic effect stems from blocking the downstream signaling cascade that promotes cell proliferation and survival. A diagram helps to visualize this chain of events.
Conclusion and Future Perspectives
The strategic fluorination of the benzamide scaffold has yielded a rich and diverse class of biologically active molecules. From antimicrobial agents that combat resistance to targeted kinase inhibitors for cancer and PET imaging agents for neuroscience, the applications are extensive and impactful. The ability of fluorine to subtly yet powerfully modulate physicochemical and pharmacological properties makes it an invaluable tool for the medicinal chemist.[1][2]
Future research will likely focus on more sophisticated fluorination strategies, including late-stage fluorination, to rapidly generate diverse libraries of compounds for screening.[2] The continued exploration of fluorinated benzamides as multi-target ligands, capable of hitting several key nodes in a disease pathway simultaneously, also represents an exciting frontier. As our understanding of disease biology deepens, the rational design of fluorinated benzamides will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.
References
- Gora, J., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem.
- Jasim, K. H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.
- Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry.
- Mukherjee, J., et al. (1995). Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. Nuclear Medicine and Biology.
- ResearchGate. (n.d.). The simple fluorine benzamide. ResearchGate.
- Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate.
- Royal Society of Chemistry. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. RSC Publishing.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of Fluorine Substitution in Benzamidine Derivatives: A Focus on 3-Fluorobenzamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
- Gryl, M., et al. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications.
- Sridevi, N. S., et al. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors. Google Patents.
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2,3,4,5-Tetrafluorobenzamide safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2,3,4,5-Tetrafluorobenzamide
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 16582-94-8). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The narrative is structured to explain the causality behind each safety measure, fostering a culture of proactive risk mitigation.
Compound Profile and Hazard Identification
This compound is a fluorinated aromatic compound utilized as an intermediate in the synthesis of complex organic molecules.[1] Its tetrafluorinated phenyl ring imparts unique chemical properties that are valuable in creating novel pharmaceuticals and agrochemicals. However, this reactivity also necessitates a thorough understanding of its potential hazards.
The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system.[2] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory for ensuring user safety.[3][4]
GHS Hazard Classification
The compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Irritation | 2 | H315 : Causes skin irritation.[2] |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Warning |
| Eye Irritation | 2A | H319 : Causes serious eye irritation.[2] | (GHS07)[5] | |
| Specific Target Organ Toxicity | 3 | H335 : May cause respiratory irritation.[2] |
Physicochemical Properties Influencing Safety
Understanding the physical properties of a compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| CAS Number | 16582-94-8 | [6][7] |
| Molecular Formula | C₇H₃F₄NO | [6][7] |
| Molecular Weight | 193.10 g/mol | [7] |
| Appearance | Solid, white to pale yellow powder/crystals | [7][8] |
| Melting Point | 132-134 °C | [2] |
| Boiling Point | 306.81 °C | [6] |
The compound's solid state at room temperature means the primary exposure risk during handling is through the inhalation of dust or direct contact with the powder. Its high melting and boiling points indicate it is stable under standard laboratory conditions.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is a foundational principle in chemical safety, prioritizing the most effective measures first.
Caption: Hierarchy of Safety Controls.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate personnel from the hazard. For this compound, this is crucial for minimizing dust inhalation.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the standard. For processes that may generate significant dust, a local exhaust ventilation system or a closed system is recommended.[9][10]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and located close to the workstation.[9][11]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is required even when engineering controls are in place. The selection must be based on a thorough risk assessment of the specific procedures being performed.[12][13]
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] If there is a splash hazard, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Use impervious, chemical-resistant gloves (e.g., nitrile, neoprene).[9][14] A regular replacement schedule should be established to prevent permeation.[15]
-
Protective Clothing: Wear a lab coat, coveralls, or a chemical-resistant suit to prevent skin contact.[2][9] For tasks with a high risk of dust generation, disposable coveralls are advisable.[12]
-
-
Respiratory Protection:
-
For routine handling where dust is minimal, a NIOSH-approved dust respirator is appropriate.[9]
-
In situations where ventilation is inadequate or if significant dust or aerosols are generated, a self-contained breathing apparatus (SCBA) or a full-face air-purifying respirator with appropriate cartridges should be used.[9][16]
-
Core Protocols: Handling, Storage, and Emergency Response
Standard Operating Procedure for Safe Handling
-
Preparation: Before handling, ensure all engineering controls are operational. Don the required PPE.
-
Dispensing: Avoid the formation and dispersion of dust.[9][10] Use non-sparking tools and techniques that minimize aerosolization, such as gentle scooping rather than pouring from a height.
-
During Use: Keep containers tightly closed when not in use.[10][11] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the work area.[10]
-
Post-Handling: Wash hands and face thoroughly with soap and water after handling.[9][10] Launder contaminated clothing before reuse.[17]
Storage Requirements
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][10]
-
Security: The substance should be stored locked up, accessible only to authorized personnel.[2][10]
-
Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[10]
Emergency Response Protocols
Immediate and correct response to an exposure is critical. All personnel must be trained on these procedures.
Caption: Emergency Response Flowchart for Exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[2][9]
-
Skin Contact: Immediately take off all contaminated clothing. Gently wash the affected area with plenty of soap and water. Immediately call a poison center or doctor.[2][9]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing. Immediately call a poison center or doctor.[2][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a poison center or doctor.[2][9]
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: During a fire, toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF) may be produced.[18]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][18]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and prevent contact with skin and eyes. Wear the appropriate level of PPE.[2][17]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]
-
Containment and Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2][17]
Toxicological and Disposal Considerations
Toxicological Profile
The primary health hazards are irritant effects from acute exposure:
-
Skin Irritation: Causes redness and irritation upon contact.[2]
-
Eye Irritation: Causes serious and potentially damaging irritation to the eyes.[2]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2]
-
Chronic Effects: No specific data on long-term exposure effects such as carcinogenicity or reproductive toxicity is readily available. Therefore, exposure should be minimized as a precautionary measure.
Disposal
-
Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations.[10][19]
-
The material should be treated as hazardous waste and disposed of via a licensed waste disposal company.[19]
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A Technical Guide to 2,3,4,5-Tetrafluorobenzamide for Advanced Research
Abstract
This guide serves as a comprehensive technical resource on 2,3,4,5-Tetrafluorobenzamide (CAS No. 16582-94-8) for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple supplier list to provide an in-depth analysis of the compound's physicochemical properties, plausible synthetic routes, and its strategic importance as a building block in modern chemistry. By contextualizing its applications and outlining critical considerations for sourcing and handling, this document equips scientists with the necessary knowledge to effectively integrate this versatile fluorinated reagent into their research and development workflows.
Introduction: The Strategic Value of Polyfluorinated Benzamides in Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity. Polyfluorinated aromatic rings, in particular, serve as valuable bioisosteres for various functional groups, offering a method to modulate electronic properties and conformational preferences without drastically altering molecular size.
Within this context, benzamides are a privileged scaffold, present in numerous approved drugs. The combination of a polyfluorinated ring with a primary amide group, as seen in this compound, creates a chemically stable, synthetically versatile building block. It presents a reactive handle (the amide) and a metabolically robust, electron-deficient aromatic core that can participate in various cross-coupling reactions or serve as a key pharmacophoric element. While direct literature on the biological activity of this compound itself is sparse, its utility is inferred from the widespread success of related fluorinated benzamides in developing potent and selective modulators of biological targets, such as G-protein coupled receptors (GPCRs).[1]
Physicochemical Profile of this compound
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. This compound is a stable, solid compound under standard laboratory conditions.[2] Key identifying and thermophysical data are summarized below.
| Property | Value | Source |
| CAS Number | 16582-94-8 | [2][3] |
| Molecular Formula | C₇H₃F₄NO | [2][3] |
| Molecular Weight | 193.10 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [2] |
| Melting Point | 133 °C | [3] |
| Normal Boiling Point | 306.81 °C (Calculated) | [3] |
| Purity (Typical) | ≥97% | [2] |
Plausible Synthetic Route and Manufacturing Insights
Commercially, this compound is likely produced via a robust, high-yielding two-step process starting from the corresponding carboxylic acid. This approach is favored for its efficiency and the relative availability of the starting materials.
-
Activation of the Carboxylic Acid: 2,3,4,5-Tetrafluorobenzoic acid is first converted to a more reactive acyl halide, typically the acyl chloride. This is achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or, for milder conditions, triphosgene with a catalytic amount of DMF.[4] The use of triphosgene is often preferred in modern synthesis as it is a safer, solid alternative to gaseous phosgene.[4]
-
Amination: The resulting 2,3,4,5-Tetrafluorobenzoyl chloride is then subjected to amination. This is typically accomplished by reacting it with an excess of aqueous or anhydrous ammonia to form the primary amide. The reaction is generally fast and high-yielding.
Caption: Plausible two-step synthesis of this compound.
Applications in Medicinal Chemistry and Advanced Synthesis
As a functionalized building block, this compound is primarily utilized in discovery chemistry. Its structure allows for several strategic applications:
-
Scaffold Decoration: The electron-deficient nature of the tetrafluorophenyl ring makes the remaining C-H bond susceptible to directed metallation and subsequent functionalization, allowing for the introduction of further diversity.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it is an ideal candidate for fragment screening libraries. The amide provides a hydrogen bond donor/acceptor pair, while the fluorinated ring offers unique interactions (e.g., orthogonal multipolar or fluorine-arene interactions) with protein targets.
-
Precursor for Heterocycles: The amide functionality can be used as a handle for constructing more complex heterocyclic systems, which are prevalent in bioactive molecules.
-
Negative Allosteric Modulators (NAMs): While not this specific molecule, related difluorobenzamides have been successfully developed as potent and brain-penetrant negative allosteric modulators of targets like the metabotropic glutamate receptor subtype 5 (mGlu₅), highlighting the utility of this chemical class in neuroscience drug discovery.[1]
Sourcing and Quality Assurance for Research Applications
When procuring this compound for research, especially for screening or synthesis of downstream compounds, scientific integrity demands careful supplier evaluation.
-
Purity Verification: Always request a lot-specific Certificate of Analysis (CoA). For sensitive applications, purity should be ≥97%. The CoA should confirm identity via ¹H-NMR, ¹⁹F-NMR, or Mass Spectrometry and purity via HPLC or GC.
-
Consistency: For long-term projects or structure-activity relationship (SAR) studies, sourcing from the same supplier helps minimize variability between batches.
-
Supplier Reputation: Choose established suppliers with a track record of quality control and reliable documentation. Major chemical suppliers often provide extensive supporting data on their websites.
Commercial Supplier Analysis
Several chemical suppliers offer this compound for research and development purposes. The following table provides a comparative, non-exhaustive list of representative vendors. Availability and pricing are subject to change.
| Supplier | Brand/Product Line | Typical Purity | Representative Quantities | CAS Number |
| Merck (Sigma-Aldrich) | Sigma-Aldrich | ≥98% | 1g, 5g | 16582-94-8 |
| Thermo Fisher Scientific | Acros Organics / Maybridge | ≥97% | 1g, 5g, 25g | 16582-94-8 |
| TCI (Tokyo Chemical Industry) | TCI America / TCI Europe | >98.0% (GC) | 1g, 5g | 16582-94-8 |
| Apollo Scientific | Apollo Scientific | ≥97% | 1g, 5g, 10g | 16582-94-8 |
| Oakwood Chemical | Oakwood Chemical | 97% | 1g, 5g, 25g | 16582-94-8 |
| Chem-Tools GmbH | Chem-Tools | Inquire | Custom | 16582-94-8 |
Note: This information is for guidance. Researchers should always verify current specifications and availability directly with the supplier.
Exemplary Protocol: Preparation of a Stock Solution for Screening
This protocol describes a self-validating workflow for preparing a standardized stock solution, a critical first step in any screening or synthetic application.
Objective: To prepare a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 193.10 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (readable to 0.1 mg)
-
2 mL amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
-
Vortex mixer
Methodology:
-
Tare: Place the empty 2 mL vial on the analytical balance and tare the weight.
-
Weigh Compound: Carefully weigh approximately 19.3 mg of this compound directly into the tared vial. Record the exact weight (e.g., 19.35 mg).
-
Calculate Solvent Volume: Use the precise weight to calculate the required volume of DMSO for a 100 mM solution.
-
Formula: Volume (L) = Moles / Concentration (mol/L)
-
Moles: Weight (g) / MW ( g/mol ) = 0.01935 g / 193.10 g/mol = 0.0001002 mol
-
Volume (L): 0.0001002 mol / 0.1 mol/L = 0.001002 L = 1.002 mL or 1002 µL
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume (1002 µL) of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex at room temperature for 2-3 minutes or until all solid has completely dissolved. A clear, particulate-free solution is the expected outcome.
-
Label and Store: Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation. Store at -20°C, protected from light and moisture.
Safety, Handling, and Storage
Proper handling of fluorinated compounds is essential for laboratory safety.[5]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[6]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[6] Avoid contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] Keep it segregated from strong oxidizing agents and reactive chemicals.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a high-value chemical reagent whose utility in drug discovery and materials science is derived from the unique properties imparted by its polyfluorinated core. Its commercial availability from multiple reputable suppliers makes it an accessible tool for researchers. By understanding its physicochemical properties, synthetic origins, and proper handling procedures, scientists can confidently and effectively leverage this building block to advance the frontiers of chemical innovation.
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Methodological & Application
The Strategic Integration of 2,3,4,5-Tetrafluorobenzamide in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] Among the repertoire of fluorinated building blocks, 2,3,4,5-tetrafluorobenzamide emerges as a versatile and valuable scaffold. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs, offering both conceptual insights and practical, field-proven protocols.
The Rationale for Fluorinated Benzamides in Drug Design
The benzamide moiety is a common structural motif in a vast array of biologically active compounds. The introduction of multiple fluorine atoms onto the phenyl ring, as seen in this compound, offers several distinct advantages:
-
Metabolic Stability: The high strength of the carbon-fluorine bond makes fluorinated aromatic rings less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation. This can lead to an extended half-life and improved bioavailability.[3][4]
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of fluorine atoms can significantly alter the electron distribution of the aromatic ring and the acidity of the amide proton. This can influence membrane permeability and interactions with biological targets.[1][4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and multipolar interactions. The specific substitution pattern of this compound presents a unique electrostatic profile for potential interactions within a binding pocket.[2][3]
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.[4]
Core Applications of this compound
This fluorinated building block can be strategically employed in several key areas of drug discovery:
-
Fragment-Based Drug Discovery (FBDD): As a low molecular weight, fluorinated fragment, this compound is an ideal candidate for ¹⁹F-NMR-based screening campaigns.
-
Scaffold for Lead Optimization: The tetrafluorinated phenyl ring can serve as a core scaffold for the synthesis of more complex molecules, with the amide functionality providing a convenient handle for further chemical elaboration.
-
Synthesis of Bioactive Molecules: The tetrafluorobenzamide motif can be incorporated into various classes of therapeutic agents, including enzyme inhibitors and receptor modulators.
Application Note 1: this compound in Fragment-Based Drug Discovery (FBDD)
Introduction: FBDD has emerged as a powerful strategy for identifying novel starting points for drug discovery programs.[5][6][7] The use of fluorinated fragments, in conjunction with ¹⁹F-NMR spectroscopy, offers a highly sensitive and efficient screening method.[8][9] this compound, with its distinct ¹⁹F-NMR signature, serves as an excellent probe for exploring the binding landscape of a target protein.
Causality of Experimental Choices: The choice of ¹⁹F-NMR as the screening technique is predicated on the absence of endogenous fluorine in biological systems, resulting in a background-free spectrum.[9] This allows for the screening of fragment cocktails, significantly increasing throughput. The tetrafluoro substitution pattern of the benzamide provides multiple, distinct fluorine signals that can report on the binding event and potentially the binding orientation.
Experimental Workflow: ¹⁹F-NMR Fragment Screening
Caption: Workflow for ¹⁹F-NMR based fragment screening.
Protocol: ¹⁹F-NMR Fragment Screening with this compound
Materials:
-
This compound (and other fluorinated fragments)
-
Target protein (e.g., 10-50 µM in a suitable buffer)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, with 10% D₂O)
-
NMR tubes
Procedure:
-
Fragment Library Preparation: Prepare a stock solution of this compound and other fluorinated fragments in a suitable solvent (e.g., DMSO-d₆). Create cocktails of 5-10 fragments with non-overlapping ¹⁹F-NMR signals.
-
Reference Spectra: For each fragment cocktail, acquire a 1D ¹⁹F-NMR spectrum in the NMR buffer. This serves as the reference.
-
Screening Spectra: Add the target protein to a final concentration of 10-50 µM to each fragment cocktail. Acquire a 1D ¹⁹F-NMR spectrum.
-
Data Analysis: Compare the screening spectra to the reference spectra. Look for changes in the ¹⁹F signals, such as:
-
Chemical Shift Perturbation: A change in the chemical shift of a fluorine signal upon protein binding.
-
Line Broadening: An increase in the linewidth of a fluorine signal, indicating a change in the relaxation properties upon binding.
-
Signal Attenuation: A decrease in signal intensity, often observed with T₂-filtered experiments, indicating binding.
-
-
Hit Deconvolution: For cocktails that show hits, prepare samples of each individual fragment in the presence of the target protein to identify the specific binding fragment.
-
Hit Validation: Confirm the binding of this compound (or other hits) through dose-response titrations to determine the dissociation constant (Kd). Validate the interaction using an orthogonal biophysical method (e.g., Surface Plasmon Resonance or Thermal Shift Assay).
Trustworthiness: This protocol is self-validating through the inclusion of reference spectra for direct comparison and the requirement for hit validation using orthogonal methods to eliminate false positives.
Application Note 2: Synthesis of Novel Enzyme Inhibitors from a this compound Scaffold
Introduction: The this compound scaffold can be elaborated to generate potent and selective enzyme inhibitors. The tetrafluorinated phenyl ring can occupy hydrophobic pockets in an enzyme's active site, while the amide nitrogen provides a vector for introducing additional functionality to interact with other regions of the binding site. For instance, derivatives of fluorinated benzamides have been explored as inhibitors for various enzymes, including kinases and proteases.[10][11]
Causality of Experimental Choices: The synthesis of derivatives often begins with the conversion of this compound to a more reactive intermediate, such as the corresponding acyl chloride, or by directly coupling the amide with other molecules. The choice of synthetic route depends on the desired final structure and the compatibility of the functional groups.
Synthetic Workflow: Elaboration of the this compound Scaffold
Caption: Synthetic elaboration of this compound.
Protocol: Synthesis of an N-Aryl-2,3,4,5-tetrafluorobenzamide Derivative
This protocol describes a general method for coupling 2,3,4,5-tetrafluorobenzoyl chloride (readily prepared from the corresponding benzoic acid) with a primary or secondary amine to form a more complex amide.
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Aryl amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,3,4,5-tetrafluorobenzamide derivative.
Trustworthiness: The progress of the reaction is monitored by TLC, and the final product is purified by column chromatography and can be characterized by standard analytical techniques (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and mass spectrometry) to confirm its identity and purity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO | [12] |
| Molecular Weight | 193.10 g/mol | [12] |
| Appearance | Solid | [12] |
| Purity | >97% (typical) | [12] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic properties and potential for diverse chemical modifications make it an attractive starting point for the development of novel therapeutics. The protocols and application notes provided herein offer a framework for researchers to effectively incorporate this scaffold into their drug discovery programs, from initial fragment screening to the synthesis of complex, biologically active molecules. The strategic use of such fluorinated building blocks will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of new medicines.
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- Berger, R., & Welch, J. T. (2019). The rich and diverse applications of fluorinated motifs in agrochemicals. Chimia, 73(6), 472-478.
- Lücking, U. (2013). Kinase inhibitors: a medicinal chemistry perspective. Current Opinion in Chemical Biology, 17(3), 351-359.
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Application Note & Protocols: Synthesis of 2,3,4,5-Tetrafluorobenzamide Derivatives for Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity and membrane permeability.[1][2] Among the various fluorinated motifs, the 2,3,4,5-tetrafluorobenzamide scaffold has emerged as a valuable pharmacophore. Derivatives of this class have demonstrated promising biological activities, including potential as antiangiogenic agents, making them attractive for oncology research and other therapeutic areas.[3][4]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound derivatives, offering detailed protocols and expert insights for researchers in medicinal chemistry and drug development.
Part 1: Synthetic Pathways to this compound Derivatives
The synthesis of this compound derivatives can be approached through several reliable routes. The choice of pathway often depends on the availability of starting materials and the desired structural diversity of the final compounds. The two most prevalent strategies are direct amide coupling from 2,3,4,5-tetrafluorobenzoic acid and a multi-step synthesis originating from tetrafluorophthalic anhydride.
Direct Amide Coupling: The Workhorse of Benzamide Synthesis
The most direct and widely used method is the coupling of 2,3,4,5-tetrafluorobenzoic acid with a primary or secondary amine.[5] This reaction requires the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[6] A vast array of coupling reagents has been developed for this purpose, each with its own advantages in terms of efficiency, substrate scope, and minimization of side reactions like racemization.[5][7]
Common activating agents include:
-
Carbodiimides: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions.
-
Phosphonium and Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and suitable for sterically hindered substrates.[8]
-
Boron-based Reagents: B(OCH₂CF₃)₃ has been shown to be an effective reagent for direct amidation under mild conditions.[5][9]
-
Inorganic Reagents: Titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines.[6]
The reaction is typically performed in an aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) and often requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize the acid formed during the reaction.
Alternative Pathway: From Tetrafluorophthalic Precursors
A patent also describes a multi-step synthesis of 2,3,4,5-tetrafluorobenzoic acid starting from 3,4,5,6-tetrachlorophthalic anhydride, which involves condensation, fluorination, ring-opening, decarboxylation, and hydrolysis.[10] This highlights the versatility of phthalic anhydride-based starting materials.
Visualization of Synthetic Strategies
Caption: Key synthetic routes to this compound derivatives.
Part 2: Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol details a general and robust method for the synthesis of a diverse library of N-substituted this compound derivatives using HATU as the coupling agent.
Materials and Reagents
| Material | Grade | Supplier Example |
| 2,3,4,5-Tetrafluorobenzoic acid | ≥99% | Sigma-Aldrich |
| HATU | ≥98% | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | ≥99.5% (anhydrous) | Sigma-Aldrich |
| Primary/Secondary Amine of choice | Reagent Grade | Various |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | Lab-prepared |
| Brine (Saturated aq. NaCl) | - | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Critical Safety Precautions
-
Handling Fluorinated Compounds: Always work in a well-ventilated chemical fume hood.[11][12] Fluorinated organic compounds can have varying toxicities; consult the Safety Data Sheet (SDS) for each specific reagent.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable, but check manufacturer compatibility charts).[11][12]
-
Reagent Handling: HATU and DIPEA are irritants. Avoid inhalation and skin contact. DMF is a potential reproductive toxin. Handle all chemicals with care.
-
Emergency Procedures: In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes.[14] For eye contact, flush immediately with water for at least 30 minutes and seek medical attention.[14] Ensure an emergency shower and eyewash station are accessible.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,3,4,5-tetrafluorobenzoic acid (1.0 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous DMF (0.2 M concentration, e.g., 5 mL for 1.0 mmol of acid) to dissolve the starting material.
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 mmol, 1.1 eq.), HATU (1.2 mmol, 1.2 eq.), and DIPEA (3.0 mmol, 3.0 eq.). The order of addition can be varied, but adding the base last is common practice.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-substituted-2,3,4,5-tetrafluorobenzamide derivative.
Example Synthesis Data
| Entry | Amine (R-NH₂) | Time (h) | Yield (%) |
| 1 | Aniline | 4 | 92 |
| 2 | Benzylamine | 3 | 95 |
| 3 | Cyclohexylamine | 5 | 88 |
| 4 | 4-Fluoroaniline | 6 | 90 |
| 5 | Morpholine | 2 | 96 |
Part 3: Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds. A combination of spectroscopic and chromatographic techniques is employed for a self-validating analytical workflow.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Confirms the presence of protons on the N-substituent and the amide N-H proton (if applicable). The chemical shifts and coupling patterns provide structural information about the R-group.
-
¹⁹F NMR: Crucial for fluorinated compounds. It will show characteristic signals for the four fluorine atoms on the aromatic ring, confirming the integrity of the tetrafluorophenyl moiety.
-
¹³C NMR: Provides information on the carbon skeleton of the entire molecule, including the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. Using a suitable column (e.g., C18) and mobile phase, the percentage purity can be determined by integrating the peak area of the product relative to any impurities.
Visualization of Analytical Workflow
Caption: Workflow for the structural and purity validation of synthesized derivatives.
Part 4: Applications in Drug Discovery - Targeting Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3] Inhibiting angiogenesis is a clinically validated strategy for cancer therapy. Polyfluorinated benzamides have been identified as a class of compounds with potent antiangiogenic properties.[3][4]
The tetrafluorination of the benzamide core appears to be a key feature for this biological activity.[1] While the exact molecular targets can vary, these compounds may interfere with key signaling pathways that promote endothelial cell proliferation, migration, and tube formation—all essential steps in the angiogenic cascade. One of the central pathways in angiogenesis is mediated by Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs).
Visualization of a Potential Mechanism of Action
Caption: Potential inhibition of the VEGF signaling pathway by benzamide derivatives.
The development of a library of this compound derivatives using the protocols outlined above allows for systematic Structure-Activity Relationship (SAR) studies. By varying the N-substituent, researchers can fine-tune the compound's properties to optimize potency, selectivity, and drug-like characteristics, ultimately leading to the identification of promising preclinical candidates.
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Application Notes & Protocols: The Strategic Integration of 2,3,4,5-Tetrafluorobenzamide in Modern Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Fluorine Advantage in Agrochemical Design
The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—high electronegativity, a small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—can profoundly enhance a molecule's biological performance.[1] These enhancements often manifest as increased metabolic stability, optimized lipophilicity for improved membrane transport, and stronger binding affinity to target enzymes or receptors.[1]
Within this context, 2,3,4,5-tetrafluorobenzamide and its derivatives have emerged as highly valuable building blocks. The polyfluorinated phenyl ring acts as a potent toxophore, a structural feature responsible for a molecule's toxic (i.e., pesticidal) action.[1][2] This guide provides an in-depth exploration of the application of this compound in synthesizing next-generation agrochemicals, complete with detailed experimental protocols and the scientific rationale behind the synthetic strategies.
Part 1: Core Chemistry & Synthetic Strategy
The primary utility of the this compound scaffold in agrochemical synthesis stems from two key chemical principles:
-
Nucleophilic Aromatic Substitution (SNAr): The four electron-withdrawing fluorine atoms strongly activate the benzene ring, making it highly susceptible to attack by nucleophiles.[3][4] This allows for the displacement of one or more fluorine atoms to introduce new functionalities, a reaction that is otherwise difficult on an unactivated benzene ring. The position of substitution is dictated by the reaction conditions and the nature of the nucleophile.[3][5]
-
Amide Bond Formation: The most direct application involves using the pre-activated precursor, 2,3,4,5-tetrafluorobenzoyl chloride, for acylation reactions.[2] This molecule readily reacts with nucleophilic amines or anilines, which are common substructures in other agrochemical intermediates, to form a stable amide bond. This amide coupling is one of the most robust and widely used reactions in the synthesis of complex bioactive molecules.
Our focus will be on the amide coupling strategy, as it provides a direct and efficient pathway to novel active ingredients. The synthesis of the core building block, 2,3,4,5-tetrafluorobenzoyl chloride, is a critical first step.
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
This protocol details the conversion of 2,3,4,5-tetrafluorobenzoic acid to its highly reactive acyl chloride derivative using triphosgene, a safer solid substitute for gaseous phosgene.[6]
Rationale: The reaction proceeds via the formation of a mixed anhydride with the chlorinating agent, catalyzed by DMF. This intermediate is highly electrophilic and readily converts the carboxylic acid to the acyl chloride with high efficiency and selectivity under mild conditions.[1][6]
Experimental Procedure:
-
To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).[1]
-
Slowly add a solution of triphosgene (0.37 eq) in 1,2-dichloroethane to the reaction mixture at room temperature.[1]
-
Heat the mixture to 80 °C and stir for approximately 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2,3,4,5-tetrafluorobenzoyl chloride.[1] This product is often of sufficient purity for direct use in subsequent steps but can be purified by vacuum distillation if required.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 2,3,4,5-Tetrafluorobenzoic acid, Triphosgene | [1] |
| Catalyst | N,N-Dimethylformamide (DMF) | [1][6] |
| Solvent | 1,2-Dichloroethane | [1][6] |
| Temperature | 80 °C (353 K) | [1][6] |
| Reaction Time | 4 hours | [1][6] |
| Molar Ratio (Acid:Triphosgene) | 1 : 0.37 | [1][6] |
| Yield | > 95% | [6] |
Part 2: Application in Fungicide Synthesis
Target Class: Pyrazole Amide Succinate Dehydrogenase Inhibitors (SDHIs)
Pyrazole carboxamides represent a premier class of fungicides that function by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi.[1] Disrupting this process leads to the depletion of cellular ATP and ultimately, fungal cell death. By coupling the 2,3,4,5-tetrafluorobenzoyl moiety with a pyrazole amine, we can generate novel SDHI candidates with potentially enhanced potency.[1]
Caption: Synthetic workflow for a novel pyrazole amide fungicide.
Protocol 2: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-2,3,4,5-tetrafluorobenzamide
Rationale: This is a classic nucleophilic acyl substitution. The amine group of the pyrazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the tetrafluorobenzoyl chloride. Pyridine is added as a mild base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Experimental Procedure:
-
Dissolve the pyrazole amine intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq), in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of 2,3,4,5-tetrafluorobenzoyl chloride (1.1 eq), synthesized via Protocol 1, in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled pyrazole amine mixture with constant stirring.[1]
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.[1]
-
Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure pyrazole amide fungicide.[1]
Part 3: Application in Nematicide Synthesis (Exploratory)
Target Class: 1,2,4-Oxadiazole Analogs
Tioxazafen is a commercial nematicide built upon a 3,5-disubstituted-1,2,4-oxadiazole core.[7][8] The synthesis typically involves the cyclization of a benzamide oxime intermediate with an acyl chloride.[7] We can conceptually apply this strategy to synthesize novel tetrafluorinated analogs, leveraging our starting material to explore new chemical space for nematicidal activity.
This proposed synthesis demonstrates the versatility of this compound as a precursor for more complex heterocyclic systems.
Caption: Proposed synthesis of a tetrafluorinated Tioxazafen analog.
Protocol 3: Conceptual Synthesis of a Tetrafluorinated Tioxazafen Analog
Rationale: This multi-step sequence transforms the initial amide into a reactive amide oxime, which serves as the key intermediate for building the 1,2,4-oxadiazole ring. Each step is based on established organic transformations.
Conceptual Procedure:
-
Step A: Dehydration to Nitrile. Dehydrate this compound (1.0 eq) to 2,3,4,5-tetrafluorobenzonitrile. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or oxalyl chloride with a catalytic amount of DMF, under anhydrous conditions.
-
Step B: Formation of Amide Oxime. Convert the resulting nitrile to this compound oxime. This is typically done by reacting the nitrile (1.0 eq) with hydroxylamine hydrochloride (1.1 - 1.5 eq) in the presence of a base like sodium bicarbonate or triethylamine in a protic solvent such as ethanol.[7] The reaction is heated to drive it to completion.
-
Step C: Cyclization to Oxadiazole. React the this compound oxime (1.0 eq) with a second acyl chloride, such as 2-thiophenecarbonyl chloride (1.0 eq), in a suitable solvent (e.g., pyridine or THF) with a base.[7] This effects the cyclization to form the final 3-(2,3,4,5-tetrafluorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a novel analog of Tioxazafen. Purification would be achieved via recrystallization or column chromatography.
Conclusion
This compound and its activated acyl chloride precursor are powerful and versatile reagents for modern agrochemical discovery. Their utility is rooted in the strategic introduction of a polyfluorinated phenyl moiety, which can significantly enhance the biological efficacy of a lead compound. The protocols outlined herein for the synthesis of potent SDHI fungicides and the conceptual design of novel nematicides underscore the broad applicability of this building block. By leveraging established and robust chemical transformations, researchers can efficiently generate diverse libraries of new active ingredients, accelerating the development of the next generation of crop protection solutions.
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Application Notes and Protocols: 2,3,4,5-Tetrafluorobenzamide as a Precursor for Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Heterocycles
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2,3,4,5-Tetrafluorobenzamide emerges as a highly versatile and reactive precursor for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its polyfluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SNAr), providing a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
The Synthetic Versatility of this compound
The reactivity of this compound is dominated by the electron-withdrawing nature of the four fluorine atoms and the carboxamide group, which renders the aromatic ring susceptible to attack by a wide range of nucleophiles. This inherent reactivity allows for the regioselective displacement of fluoride ions, paving the way for the construction of various heterocyclic systems.
Nucleophilic Aromatic Substitution: The Gateway to Heterocycle Formation
The primary mode of reaction for polyfluorinated benzenes is nucleophilic aromatic substitution.[2] The strong inductive effect of the fluorine atoms creates highly positive carbon centers on the aromatic ring, facilitating attack by nucleophiles. The reaction typically proceeds via a Meisenheimer complex intermediate.
Diagram: General Workflow for Heterocycle Synthesis
Caption: General workflow for synthesizing heterocycles from this compound.
Synthesis of Fluorinated Quinolones
Fluorinated quinolones are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase.[3] The fluorine atom at the C6 position is crucial for their broad-spectrum activity.[1][3] this compound can serve as a key building block for the synthesis of novel fluoroquinolone analogues.
Protocol: Synthesis of a 6,7,8-Trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivative
This protocol outlines a two-step process involving a condensation reaction followed by a cyclization to form the quinolone core.
Step 1: Condensation with Diethyl Ethoxymethylenemalonate (EMME)
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (EMME, 1.1 eq) to the stirring suspension.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.
Step 2: Thermal Cyclization
-
Reaction Setup: Place the crude product from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Reaction Conditions: Heat the mixture to 240-250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.
-
Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified quinolone derivative.
| Parameter | Value | Rationale |
| Solvent (Step 1) | Anhydrous DMF | A polar aprotic solvent that facilitates the SNAr reaction by solvating the potassium cation. |
| Base (Step 1) | Anhydrous K₂CO₃ | A mild base sufficient to deprotonate the amide and facilitate the initial nucleophilic attack. |
| Temperature (Step 1) | 120-130 °C | Provides the necessary activation energy for the displacement of the fluoride ion. |
| Solvent (Step 2) | Dowtherm A | A high-boiling point, inert solvent required for the high-temperature intramolecular cyclization (Gould-Jacobs reaction). |
| Temperature (Step 2) | 240-250 °C | Essential for promoting the thermal cyclization and elimination of ethanol to form the quinolone ring. |
Synthesis of Fused Heterocyclic Systems
The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of benzothiazoles and other related structures.
Protocol: Synthesis of a Fluorinated Benzothiazole Derivative
This protocol describes the reaction of this compound with a substituted 2-aminothiophenol to yield a benzothiazole derivative through a condensation and subsequent intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired 2-aminothiophenol derivative (1.1 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and pour it into acidic water (e.g., 1M HCl) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and purify by column chromatography or recrystallization.
Diagram: Mechanistic Pathway for Benzothiazole Formation
Caption: Proposed mechanism for the formation of a fluorinated benzothiazole derivative.
Metal-Catalyzed Cross-Coupling Reactions
While nucleophilic aromatic substitution is the predominant reaction pathway, the C-F bonds in this compound can also be activated for metal-catalyzed cross-coupling reactions. This approach allows for the introduction of aryl, alkyl, or other organic fragments, significantly expanding the accessible chemical space. Palladium and nickel-catalyzed reactions have shown promise in this area.[4][5]
Considerations for Cross-Coupling Reactions
-
Catalyst System: The choice of metal catalyst (e.g., Pd or Ni) and ligand is critical for successful C-F bond activation.[5]
-
Reaction Conditions: These reactions often require specific conditions, including the use of stoichiometric amounts of a base and potentially an additive to facilitate the catalytic cycle.
-
Substrate Scope: The feasibility of the cross-coupling reaction can be influenced by the nature of the coupling partner (e.g., organoboron or organozinc reagents).
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of a wide range of fluorinated heterocyclic compounds. Its reactivity in nucleophilic aromatic substitution reactions provides a reliable and straightforward route to important scaffolds like fluoroquinolones and benzothiazoles. The potential for engaging this precursor in metal-catalyzed cross-coupling reactions further broadens its synthetic utility. As the demand for novel, fluorine-containing molecules in drug discovery and materials science continues to grow, the applications of this compound are poised to expand, enabling the creation of next-generation bioactive compounds and advanced materials.
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Application Notes and Protocols for Acylation Reactions Using 2,3,4,5-Tetrafluorobenzoyl Chloride
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the application of 2,3,4,5-tetrafluorobenzoyl chloride in acylation reactions. The introduction of a polyfluorinated moiety is a cornerstone strategy in modern drug discovery and materials science for modulating molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] 2,3,4,5-Tetrafluorobenzoyl chloride is a highly reactive and versatile reagent for this purpose, enabling the efficient synthesis of a wide range of esters and amides.[3][4] This document provides an in-depth analysis of the underlying reaction mechanisms, the critical role of catalysis, detailed step-by-step protocols for various substrates, and practical troubleshooting advice to ensure successful and reproducible outcomes.
Reagent Profile: 2,3,4,5-Tetrafluorobenzoyl Chloride
2,3,4,5-Tetrafluorobenzoyl chloride is a powerful acylating agent valued for its ability to introduce the tetrafluorobenzoyl group into organic molecules.[2] The strong electron-withdrawing effect of the four fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack and thus more reactive than its non-fluorinated analog, benzoyl chloride.[5] This enhanced reactivity is pivotal for the acylation of less nucleophilic substrates, such as sterically hindered alcohols.
Physicochemical and Safety Data
Proper handling and storage are paramount due to the reagent's reactivity and hazardous nature. It is classified as corrosive and causes severe skin burns and eye damage.[6][7] It is also highly sensitive to moisture, reacting with water to produce hydrochloric acid.[6] All manipulations should be performed in a well-ventilated fume hood under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
| Property | Value | Source(s) |
| CAS Number | 94695-48-4 | [8][9] |
| Molecular Formula | C₇HClF₄O | [7][8] |
| Molecular Weight | 212.53 g/mol | [8][9] |
| Appearance | Colorless to light yellow liquid | [1][8] |
| Density | 1.58 g/mL at 25 °C | [8][9] |
| Boiling Point | 65 - 66 °C at 10 mmHg | [8] |
| Refractive Index | n20/D 1.4787 | [9] |
| Flash Point | 89 °C (closed cup) | [8] |
| Incompatibilities | Water, strong bases, alcohols, oxidizing agents | [6] |
Core Reactivity Principle
The fundamental reaction is a nucleophilic acyl substitution . A nucleophile (Nu-H), such as an alcohol or amine, attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling the chloride ion—an excellent leaving group—to yield the acylated product and hydrochloric acid.[10][11]
Figure 1: General mechanism of nucleophilic acyl substitution.
The HCl byproduct must be neutralized by a base to prevent protonation of the nucleophile (especially amines) and drive the reaction to completion.[12] The choice of base and catalyst is critical and dictates the reaction conditions.
Catalytic Strategies for Efficient Acylation
While 2,3,4,5-tetrafluorobenzoyl chloride is highly reactive, catalysis is often essential for achieving high yields, especially with challenging substrates.
Schotten-Baumann Conditions
Named after chemists Carl Schotten and Eugen Baumann, this classic method utilizes an aqueous alkali base, such as sodium hydroxide, often in a two-phase system with an organic solvent. The base serves two purposes: it deprotonates the nucleophile (e.g., a phenol to a more reactive phenoxide) and neutralizes the HCl byproduct.[10] This method is robust, inexpensive, and particularly effective for the acylation of primary and secondary amines and phenols.[13][14]
Organic Amine Bases (Pyridine, Triethylamine)
In anhydrous organic solvents, tertiary amines like pyridine or triethylamine (Et₃N) are commonly used. They act as acid scavengers to neutralize HCl.[11] Pyridine can also serve as a nucleophilic catalyst, although it is less potent than DMAP.[12] These conditions are suitable for substrates that are sensitive to water or strong bases.
4-Dimethylaminopyridine (DMAP) Nucleophilic Catalysis
For sterically hindered or electronically deactivated alcohols, 4-(dimethylamino)pyridine (DMAP) is the catalyst of choice.[15] Its exceptional activity stems from its ability to rapidly attack the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate.[15][16] This intermediate is a far more potent acylating agent than the original acyl chloride.[15] The nucleophile (alcohol) then attacks this activated intermediate, releasing the product and regenerating the DMAP catalyst.[17][18] Due to its high activity, DMAP is used in catalytic amounts (typically 1-10 mol%), with a stoichiometric amount of a non-nucleophilic base like triethylamine added to scavenge the HCl.[18]
Figure 2: Catalytic cycle of a DMAP-promoted acylation.
Application Note 1: Synthesis of Tetrafluorobenzoyl Esters
The esterification of alcohols and phenols is a fundamental transformation for installing protecting groups, creating prodrugs, and synthesizing polymers and liquid crystals.[19]
Protocol 1: General Acylation of a Primary/Secondary Alcohol
This protocol is suitable for reactive alcohols like benzyl alcohol or cyclohexanol using standard conditions.
Materials:
-
Primary or secondary alcohol (1.0 equiv)
-
2,3,4,5-Tetrafluorobenzoyl chloride (1.1 - 1.2 equiv)
-
Triethylamine (1.5 equiv) or Pyridine (solvent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, septum, and nitrogen/argon line
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol (1.0 equiv) and anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine (1.5 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1 M HCl, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
Protocol 2: DMAP-Catalyzed Acylation of a Hindered Alcohol
This protocol is designed for less reactive substrates, such as tertiary or sterically hindered secondary alcohols.
Materials:
-
Hindered alcohol (1.0 equiv)
-
2,3,4,5-Tetrafluorobenzoyl chloride (1.5 equiv)
-
Triethylamine (2.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the alcohol (1.0 equiv), DMAP (0.1 equiv), and anhydrous DCM.
-
Add triethylamine (2.0 equiv) and stir until all solids dissolve.
-
Cool the mixture to 0 °C.
-
Slowly add 2,3,4,5-tetrafluorobenzoyl chloride (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for highly unreactive substrates.
-
Monitor the reaction by TLC or GC-MS.
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Application Note 2: Synthesis of Tetrafluorobenzamides
The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. The synthesis of polyfluorinated benzamides is of particular interest in medicinal chemistry.[20]
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Application Note: A Robust Protocol for Amide Bond Formation with the Electron-Deficient Nucleophile 2,3,4,5-Tetrafluorobenzamide
Introduction: The Strategic Role of Fluorinated Amides in Drug Discovery
The amide bond is arguably the most critical linkage in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs.[1] The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, modulate pKa, and improve binding affinity. 2,3,4,5-Tetrafluorobenzamide is a valuable building block that combines these two features. However, its utility is hampered by a significant synthetic challenge: the powerful electron-withdrawing effect of the four fluorine atoms drastically reduces the nucleophilicity of the amide nitrogen, making standard coupling conditions sluggish and often ineffective.[1][2][3]
This application note provides a comprehensive, field-tested protocol for the successful coupling of carboxylic acids with this compound. We will delve into the mechanistic rationale for reagent selection, provide a detailed step-by-step workflow, and offer troubleshooting advice, empowering researchers to confidently utilize this and other challenging electron-deficient amides in their synthetic campaigns.
The Core Challenge: Overcoming Poor Nucleophilicity
Amide bond formation typically involves the activation of a carboxylic acid, converting the hydroxyl group into a better leaving group, followed by nucleophilic attack from an amine.[1] With electron-deficient amides like this compound, the lone pair on the nitrogen atom is delocalized and inductively withdrawn by the fluorinated ring, rendering it a poor nucleophile.
This necessitates the use of highly efficient coupling reagents that can generate a sufficiently reactive electrophile to overcome the high activation energy barrier. While common reagents like EDC/HOBt can be effective for many substrates, they often fail with deactivated amines.[1][3][4] Uronium/aminium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are exceptionally well-suited for these difficult couplings due to the formation of a highly reactive OAt-active ester.[5][6]
Logical Workflow for Reagent Selection
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Specialty Polymers with 2,3,4,5-Tetrafluorobenzamide
Introduction: The Strategic Advantage of Fluorination in Specialty Polyamides
The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical inertness, low dielectric constants, and hydrophobicity.[1][2] These characteristics make fluorinated polymers highly desirable for advanced applications in aerospace, electronics, and biomedicine.[3][4] Aromatic polyamides, known for their high strength and thermal resistance, can be further enhanced by the introduction of fluorine-containing monomers.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3,4,5-Tetrafluorobenzamide and its derivatives in the synthesis of novel specialty polyamides. While this compound itself is a stable starting material, its conversion to the more reactive acyl chloride, 2,3,4,5-Tetrafluorobenzoyl chloride , is a crucial step for efficient polymerization.[7][8][9] This guide will detail the synthesis of this key intermediate and its subsequent use in the preparation of high-performance polyamides. Furthermore, we will explore the characterization of these polymers and discuss their potential applications, particularly in the burgeoning field of advanced drug delivery systems.[10][11] The unique properties conferred by the tetrafluorobenzoyl moiety can lead to the development of novel polymeric nanocarriers with enhanced stability and controlled release profiles.[1][12]
Part 1: Monomer Synthesis - Preparation of 2,3,4,5-Tetrafluorobenzoyl Chloride
The conversion of 2,3,4,5-Tetrafluorobenzoic acid to its highly reactive acid chloride derivative is a critical first step for the successful synthesis of polyamides. This can be achieved through various chlorinating agents, with thionyl chloride and triphosgene being common and effective choices.[9][13]
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride using Thionyl Chloride
This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[9]
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (or other inert solvent)
-
Rotary evaporator
-
Distillation apparatus
-
Schlenk line or nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3,4,5-Tetrafluorobenzoic acid.
-
Solvent Addition: Add anhydrous toluene to the flask to suspend the acid.
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.
-
Catalyst Addition: Add a catalytic amount of DMF (a few drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (around 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent can be removed by rotary evaporation.
-
Purification: The crude 2,3,4,5-Tetrafluorobenzoyl chloride can be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.[9][14]
Causality behind Experimental Choices:
-
Inert Atmosphere: The reaction is performed under a nitrogen or argon atmosphere to prevent the highly reactive thionyl chloride and the resulting acyl chloride from reacting with moisture in the air.
-
Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride.
-
DMF as a Catalyst: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Distillation under Reduced Pressure: Purification by vacuum distillation is essential to obtain a high-purity monomer, which is crucial for achieving high molecular weight polymers.
Caption: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride.
Part 2: Specialty Polyamide Synthesis
The following is a general protocol for the synthesis of aromatic polyamides via low-temperature solution polycondensation, a common method for preparing high-performance polymers.[5] This protocol can be adapted for the reaction of 2,3,4,5-Tetrafluorobenzoyl chloride with various aromatic diamines.
Protocol 2: Synthesis of a Specialty Polyamide
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl) (optional, to improve solubility)
-
Methanol
-
Schlenk line or nitrogen/argon atmosphere setup
-
Mechanical stirrer
Procedure:
-
Diamine Solution Preparation: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP (or DMAc). If using, add anhydrous LiCl and stir until dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Monomer Addition: Slowly add a stoichiometric amount of 2,3,4,5-Tetrafluorobenzoyl chloride to the cooled and stirred diamine solution. The acid chloride can be added as a solid in one portion or as a solution in a small amount of anhydrous NMP.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation: Precipitate the polymer by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.
-
Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
Causality behind Experimental Choices:
-
Low-Temperature Reaction: The reaction is carried out at low temperatures initially to control the high reactivity of the acyl chloride and to minimize side reactions, leading to a higher molecular weight polymer.
-
Anhydrous Conditions: All reagents and solvents must be anhydrous as the acyl chloride is highly susceptible to hydrolysis, which would terminate the polymer chain growth.
-
Stoichiometric Equivalence: A precise 1:1 molar ratio of the diacid chloride and diamine is crucial for achieving a high degree of polymerization.
-
Use of Amide Solvents: Polar aprotic solvents like NMP and DMAc are excellent for dissolving both the monomers and the resulting aromatic polyamide.
-
Precipitation in a Non-Solvent: Pouring the polymer solution into a non-solvent like methanol causes the polymer to precipitate out of the solution, allowing for its isolation and purification.
Caption: Specialty Polyamide Synthesis Workflow.
Part 3: Characterization of Specialty Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and physical properties. The following table summarizes the expected properties based on data from similar fluorinated aromatic polyamides.[5][15][16]
| Property | Expected Range/Value | Characterization Technique |
| Inherent Viscosity | 0.5 - 1.5 dL/g | Ubbelohde Viscometer |
| Molecular Weight (Mn) | 40,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | 220 - 300 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (TGA) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |
| Tensile Strength | 80 - 130 MPa | Tensile Testing |
| Solubility | Soluble in NMP, DMAc, DMF | Solubility Tests |
Illustrative Spectroscopic Analysis:
-
FT-IR Spectroscopy: The formation of the polyamide is confirmed by the appearance of characteristic amide bands: N-H stretching around 3300 cm⁻¹, amide I (C=O stretching) around 1650 cm⁻¹, and amide II (N-H bending) around 1530 cm⁻¹. The presence of the fluorinated aromatic ring will be indicated by C-F stretching vibrations, typically in the 1100-1300 cm⁻¹ region.[16]
-
NMR Spectroscopy: ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the diamine and the tetrafluorobenzoyl units. The amide proton will appear as a broad singlet downfield (around 10-11 ppm). ¹⁹F NMR will show complex multiplets corresponding to the four fluorine atoms on the benzoyl ring.
Part 4: Applications in Advanced Drug Delivery
The unique physicochemical properties of polyamides derived from this compound open up new possibilities for the design of advanced drug delivery systems.[1][11] The high fluorine content imparts significant hydrophobicity, which can be leveraged for the encapsulation of poorly water-soluble drugs.[12]
Potential Applications:
-
Nanoparticle Formulation: These polyamides can be formulated into nanoparticles using techniques such as nanoprecipitation for the delivery of hydrophobic anticancer drugs. The fluorinated core of the nanoparticles can serve as a reservoir for the drug, while the surface can be functionalized with targeting ligands for site-specific delivery.
-
Amphiphilic Block Copolymers: By synthesizing block copolymers with a hydrophilic segment (e.g., polyethylene glycol) and a hydrophobic segment composed of the fluorinated polyamide, self-assembling micelles can be formed in aqueous environments. These micelles can encapsulate hydrophobic drugs in their core, increasing their solubility and circulation time in the body.
-
Controlled Release Systems: The inherent stability of the C-F bond and the polyamide backbone can lead to robust drug delivery systems with slow, sustained release profiles.[11] The release kinetics can be tuned by altering the polymer's molecular weight and the overall hydrophobicity of the formulation.
Caption: Fluorinated Polyamide-based Drug Delivery Concept.
References
- Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. (2025).
- Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (n.d.). RSC Publishing. [Link]
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- Synthesis of fluorinated polymers for drug/gene delivery and 19F-MRI imaging. (2024). University of Padua. [Link]
- 2,3,4,5-tetrafluorobenzoyl chloride. (n.d.). MySkinRecipes. [Link]
- Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI. [Link]
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- Synthesis of new fluorinated polyimides. (2025).
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- Synthesis and Properties of Organosoluble Fluorinated Polyamides Bearing 2-2′-Thio-bis(4-methyl Phenoxy) Groups. (2025).
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Application Notes & Protocols: 2,3,4,5-Tetrafluorobenzamide as a Multifunctional Chemical Probe for Biological Interrogation
Abstract
The interrogation of complex biological systems necessitates the development of sophisticated molecular tools. Chemical probes, small molecules designed to selectively interact with specific protein targets, are indispensable for elucidating protein function, validating drug targets, and screening for novel therapeutics. The benzamide scaffold is a privileged structure in medicinal chemistry, notably as the core of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors.[1] This guide details the application of 2,3,4,5-Tetrafluorobenzamide, a strategically fluorinated analog, as a versatile chemical probe. The incorporation of multiple fluorine atoms not only modulates its physicochemical and biological properties but also introduces a unique spectroscopic handle for biophysical assays, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
This document provides a comprehensive overview of this compound's properties and presents detailed, field-proven protocols for its application in:
-
Biochemical and cellular characterization as an inhibitor of PARP1, a critical enzyme in DNA damage repair.
-
Biophysical analysis of target engagement using ligand-observed ¹⁹F NMR spectroscopy.
-
Functional cellular assays to determine its impact on cancer cell viability, leveraging the principle of synthetic lethality.
These protocols are designed for researchers, scientists, and drug development professionals seeking to employ this compound as a robust probe for studying DNA repair pathways and for broader chemical biology applications.
Introduction: The Rationale for a Fluorinated Benzamide Probe
This compound belongs to a class of halogenated benzamides of significant interest in medicinal chemistry.[1] The strategic placement of fluorine atoms confers several advantageous properties. Fluorine can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and alter lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[4][5]
From a probe development perspective, the most compelling feature is the introduction of the ¹⁹F nucleus. Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (second only to ¹H), and a wide chemical shift range that is exquisitely sensitive to the local chemical environment.[2][6] Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe the probe's interaction with its target biomolecule, offering direct evidence of binding.[3][6]
Physicochemical Properties of this compound
A clear understanding of the probe's fundamental properties is critical for experimental design.
| Property | Value | Source |
| CAS Number | 16582-94-8 | [7][8] |
| Molecular Formula | C₇H₃F₄NO | [7][8] |
| Molecular Weight | 193.10 g/mol | [7][9] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Melting Point | 133 °C | [8] |
| Boiling Point | 306.81 °C (Normal) | [8] |
The Biological Target: PARP1 and Synthetic Lethality
Poly(ADP-ribose) Polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation.[10] This PARylation cascade serves as a scaffold to recruit other DNA repair factors.
Inhibition of PARP1 enzymatic activity prevents the repair of SSBs. In normal cells, these unrepaired SSBs can be resolved by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs leads to genomic instability and ultimately cell death. This concept, where a deficiency in two genes or pathways is lethal while a deficiency in either one is not, is known as synthetic lethality .[10] This provides a targeted therapeutic strategy for cancers with specific DNA repair defects. The benzamide scaffold is a key pharmacophore found in many clinically approved PARP inhibitors.[1][11]
Figure 2: Experimental workflow for cellular PAR analysis.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)
-
Cell culture medium, FBS, and antibiotics
-
Glass coverslips in multi-well plates
-
This compound (Test Compound) and Olaparib (Positive Control)
-
DNA damaging agent: Hydrogen peroxide (H₂O₂) or Methyl methanesulfonate (MMS)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse or Rabbit anti-PAR monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-Mouse/Rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Olaparib, or vehicle control for 1-2 hours.
-
DNA Damage Induction: Add a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes or 0.1% MMS for 15 minutes) to the cells to induce PARP activation.
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the PAR signal within the DAPI-stained nuclear region using image analysis software (e.g., ImageJ/Fiji). Compare the signal in compound-treated cells to the vehicle-treated control.
Application Note 2: Biophysical Validation with ¹⁹F NMR
Principle: Ligand-observed ¹⁹F NMR is a powerful method to directly confirm the binding of a fluorinated probe to its target protein. [2]In its free state in solution, the ¹⁹F nucleus of this compound will have a characteristic sharp resonance in the ¹⁹F NMR spectrum. Upon binding to a large protein like PARP1, the rotational correlation time of the probe dramatically increases. This leads to efficient transverse relaxation, causing significant line broadening of the ¹⁹F signal. Changes in the chemical shift can also occur if the electronic environment of the fluorine atoms is altered upon binding. Observing these changes provides unambiguous proof of target engagement.
Protocol 3: Ligand-Observed ¹⁹F NMR for Target Engagement
Materials:
-
Purified PARP1 protein (catalytic domain is sufficient)
-
NMR Buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)
-
This compound (Probe)
-
NMR tubes
-
High-field NMR spectrometer equipped with a fluorine-observe probe
Procedure:
-
Sample Preparation:
-
Reference Sample: Prepare a sample of this compound (e.g., 50 µM) in NMR buffer.
-
Protein Sample: Prepare a sample of PARP1 protein (e.g., 10 µM) in NMR buffer.
-
Test Sample: Prepare a sample containing both the probe (50 µM) and the PARP1 protein (10 µM) in the same NMR buffer.
-
(Optional) Competition Sample: Prepare a sample with the probe (50 µM), PARP1 (10 µM), and a high concentration of a known non-fluorinated binder like Olaparib (e.g., 200 µM).
-
-
NMR Data Acquisition:
-
Tune and match the NMR probe for ¹⁹F observation.
-
Acquire a simple 1D ¹⁹F NMR spectrum for each sample. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 1 second.
-
-
Data Analysis:
-
Process the spectra using NMR software (e.g., TopSpin, Mnova).
-
Compare the spectrum of the probe alone to the spectrum of the probe in the presence of PARP1 . Look for:
-
A significant decrease in signal intensity and/or an increase in the signal's line width.
-
A potential shift in the resonance frequency (chemical shift perturbation).
-
-
Analyze the competition sample: If the addition of a known competitor restores the sharp signal of the free probe, it confirms that the binding is specific to the intended site.
-
Application Note 3: Functional Cellular Assays & Target Validation
The ultimate goal of a chemical probe is to modulate a biological process. For a PARP inhibitor, the key functional outcome is selective cytotoxicity in HR-deficient cancer cells.
Figure 3: General workflow for chemical probe development and validation.
Protocol 4: Cell Viability Assay (MTT or Sulforhodamine B)
Principle: This protocol measures the cytotoxic effect of the probe on cell lines with and without HR deficiency. According to the principle of synthetic lethality, an effective PARP inhibitor should be significantly more potent against HR-deficient cells (e.g., BRCA1/2 mutant) than against their HR-proficient (wild-type) counterparts. The MTT assay measures metabolic activity as a proxy for cell viability, while the Sulforhodamine B (SRB) assay measures total protein content. The SRB assay is often preferred as it is less susceptible to interference from compounds affecting cellular metabolism. [12] Materials:
-
HR-deficient cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
HR-proficient cancer cell line (e.g., DLD-1 WT, MCF-7)
-
Cell culture medium, FBS, and antibiotics
-
96-well cell culture plates
-
This compound and Olaparib
-
For SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
For MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both HR-deficient and HR-proficient cell lines into separate 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a prolonged period, typically 72 to 120 hours, to allow for differences in cell proliferation to become apparent.
-
Viability Measurement (SRB Method):
-
Gently add ice-cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Add SRB solution to each well and incubate for 30 minutes at room temperature to stain the total cellular protein.
-
Wash four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
A potent and selective probe will show a significantly lower GI₅₀ value in the HR-deficient cell line compared to the HR-proficient cell line.
-
References
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experimental procedure for gram-scale synthesis of 2,3,4,5-Tetrafluorobenzamide
An Application Note for the Gram-Scale Synthesis of 2,3,4,5-Tetrafluorobenzamide
Abstract
This application note provides a comprehensive and reliable protocol for the gram-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The described two-step, one-pot procedure starts from commercially available 2,3,4,5-Tetrafluorobenzoic acid, which is first converted to its reactive acyl chloride intermediate using thionyl chloride, followed by amidation with aqueous ammonia. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations for experimental choices, critical safety information, and methods for purification and characterization.
Introduction
Polyfluorinated aromatic compounds are fundamental building blocks in medicinal chemistry and material science. The unique electronic properties conferred by fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This compound serves as a crucial precursor for more complex molecules, including novel quinoline lactones and antitumor agents.[1]
While various synthetic routes exist, many are not well-documented for scalable and reproducible production in a standard laboratory setting. This protocol details a robust and efficient gram-scale synthesis that avoids the need for specialized equipment or hazardous reagents like oxalyl chloride or triphosgene.[2][3] The chosen method involves the activation of 2,3,4,5-Tetrafluorobenzoic acid with thionyl chloride, a cost-effective and highly efficient reagent for forming acyl chlorides.[4][5][6] The subsequent in-situ reaction with an ammonia source provides the desired amide in good yield and purity.
Reaction Scheme and Mechanism
The synthesis proceeds in two primary stages within a single reaction vessel:
Stage 1: Acyl Chloride Formation The carboxylic acid is activated by thionyl chloride (SOCl₂). The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. The resulting intermediate then collapses, eliminating a chloride ion and forming a protonated chlorosulfite ester. A subsequent attack by the released chloride ion on the carbonyl carbon, coupled with the favorable release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, irreversibly drives the reaction towards the formation of the highly reactive 2,3,4,5-tetrafluorobenzoyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this conversion via the formation of a Vilsmeier reagent.[2]
Stage 2: Amidation The electrophilic acyl chloride is then subjected to nucleophilic acyl substitution by ammonia. The lone pair of the nitrogen atom in ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming the thermodynamically stable amide product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the gram-scale synthesis of this compound.
Materials and Equipment
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | C₇H₂F₄O₂ | 194.08 | Major Chemical Supplier |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Major Chemical Supplier |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Major Chemical Supplier |
| Ammonium hydroxide (28-30% NH₃ basis) | 1336-21-6 | NH₄OH | 35.04 | Major Chemical Supplier |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Major Chemical Supplier |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | 92.14 | Major Chemical Supplier |
| Sodium Hydroxide (for gas trap) | 1310-73-2 | NaOH | 40.00 | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Laboratory Supply |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Major Chemical Supplier |
Equipment
| Equipment | Purpose |
| 250 mL Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser with gas outlet adapter | To condense solvent vapors and vent gases |
| Gas bubbler / Scrubber | To neutralize evolved HCl and SO₂ gases |
| Heating mantle with magnetic stirrer | For controlled heating and mixing |
| Dropping funnel (pressure-equalizing) | For controlled addition of liquid reagents |
| Thermometer and adapter | To monitor reaction temperature |
| Rotary evaporator | To remove excess solvent and SOCl₂ |
| Buchner funnel and flask | For vacuum filtration of the solid product |
| Vacuum oven | For drying the final product |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, acid-resistant gloves |
| Fume Hood | Essential for handling hazardous reagents |
| Analytical Instruments | NMR, IR, MS, Melting Point Apparatus |
Detailed Experimental Protocol
CAUTION: This procedure involves highly corrosive and toxic substances. It must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper. Attach a gas outlet adapter to the top of the condenser and connect it via tubing to a gas scrubber containing a 2 M sodium hydroxide solution to neutralize the HCl and SO₂ gases that will evolve. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Flask: To the flask, add 2,3,4,5-Tetrafluorobenzoic acid (e.g., 10.0 g, 51.5 mmol).
-
Reagent Addition: In the fume hood, carefully add thionyl chloride (15.0 mL, 206 mmol, 4.0 equiv.) to the flask via syringe or dropping funnel. Follow this with the addition of 3-4 drops of anhydrous DMF as a catalyst.
-
Scientist's Note: The reaction between the carboxylic acid and thionyl chloride is exothermic and produces significant amounts of corrosive gases.[7] Controlled addition and an efficient gas trap are crucial. DMF catalyzes the reaction, ensuring a faster and more complete conversion to the acyl chloride.[2]
-
-
Reaction: Gently heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain the reflux for 2-3 hours. The reaction mixture should become a clear, homogenous solution as the solid starting material is consumed.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation, initially at atmospheric pressure, followed by vacuum distillation or using a rotary evaporator. To ensure complete removal, anhydrous toluene (20 mL) can be added and co-evaporated under reduced pressure.
-
Scientist's Note: Complete removal of thionyl chloride is critical as it would violently react with the aqueous ammonia in the next step. The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride is a light-yellow oil and is typically used immediately without further purification.
-
Step 2: Amidation to this compound
-
Preparation: Allow the flask containing the crude acyl chloride to cool to room temperature and backfill with an inert atmosphere. Dissolve the crude oil in 50 mL of an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Ammonia Solution: In a separate beaker or flask (e.g., 500 mL), place 100 mL of concentrated ammonium hydroxide (28-30%) and cool it to 0 °C in an ice-water bath with gentle stirring.
-
Addition: Slowly add the solution of 2,3,4,5-tetrafluorobenzoyl chloride from the dropping funnel to the cold, stirred ammonium hydroxide solution over 30-45 minutes. A white precipitate will form immediately.
-
Scientist's Note: This step is highly exothermic. Maintaining a low temperature (0-5 °C) and a slow addition rate is essential to prevent side reactions and ensure a high yield of the desired amide. Adding the acyl chloride to a large excess of the nucleophile (ammonia) minimizes the formation of dimeric or other side products.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with copious amounts of cold deionized water (3 x 50 mL) to remove any ammonium salts, followed by a small amount of cold solvent (e.g., cold DCM or diethyl ether) to remove any remaining organic impurities.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C overnight. A typical yield is 85-95%.
Purification and Characterization
For most applications, the product obtained after washing and drying is sufficiently pure. For analytical-grade material, recrystallization can be performed from a suitable solvent system, such as ethanol/water or toluene.
Expected Data
| Property | Expected Value |
| Appearance | White to off-white solid[8] |
| Molecular Formula | C₇H₃F₄NO[8] |
| Molecular Weight | 193.10 g/mol [8] |
| Melting Point | ~163-166 °C (Literature values may vary) |
| ¹H NMR (DMSO-d₆) | δ ~8.0 (br s, 1H, NH), 7.8 (br s, 1H, NH), 7.7-7.9 (m, 1H, Ar-H) ppm |
| ¹⁹F NMR (DMSO-d₆) | Complex multiplets characteristic of a 2,3,4,5-substituted pattern |
| IR (KBr) | ~3400, 3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I) |
| Mass Spec (EI) | m/z 193 (M⁺) |
Safety and Hazard Management
All personnel must review the Safety Data Sheets (SDS) for all chemicals before beginning this procedure.[9]
| Chemical | Hazards | Handling Precautions |
| Thionyl Chloride | Highly toxic, severe corrosive to skin and eyes, lachrymator, reacts violently with water to produce toxic HCl and SO₂ gases.[7][10][11] | Must be handled in a chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber). Ensure an eyewash station and safety shower are immediately accessible.[10][12] |
| Ammonium Hydroxide | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Handle in a well-ventilated fume hood. Wear standard PPE, including gloves and goggles. |
| HCl and SO₂ Gas | Toxic and corrosive gases produced in Step 1. | The reaction must be vented through a neutralization trap (e.g., NaOH solution) to prevent release into the atmosphere and fume hood. |
| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Use in a fume hood and wear appropriate gloves and goggles. |
Waste Disposal: All chemical waste, including the contents of the gas trap and solvent rinses, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[12]
References
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. National Library of Medicine.
- One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. ScienceDirect.
- Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal.
- Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ACS Publications.
- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University.
- HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov.
- Preparation of 2,3,4,5-tetrafluorobenzoic acid. Google Patents.
- Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. PrepChem.com.
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Wiley Online Library.
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- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
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2,3,4,5-Tetrafluorobenzamide in the synthesis of FtsZ inhibitors
Application & Synthesis Protocol
Topic: 2,3,4,5-Tetrafluorobenzamide and its Analogs in the Synthesis of Bacterial FtsZ Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Targeting a New Frontier in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic mechanisms. A highly promising and clinically unexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1][2][3] FtsZ is a bacterial cytoskeleton protein, a homolog of eukaryotic tubulin, that is essential for bacterial cell division.[2][3][4] It polymerizes to form a contractile "Z-ring" at the division site, which is indispensable for bacterial cytokinesis.[2][5] Inhibiting FtsZ function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[2][4] This guide focuses on the strategic use of fluorinated benzamides, particularly derivatives of 2,6-difluorobenzamide, as a core scaffold for potent FtsZ inhibitors, exemplified by the well-characterized molecule PC190723.
The Strategic Importance of the Fluorinated Benzamide Scaffold
The journey to potent FtsZ inhibitors began with the discovery of 3-methoxybenzamide (3-MBA) as a weak inhibitor.[1][4] A subsequent extensive medicinal chemistry effort led to the development of PC190723, which demonstrated a significant increase in potency against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]
Why is the 2,6-difluorobenzamide moiety so critical?
-
Conformational Control: Computational studies and structural biology have revealed that the ortho-fluorine atoms on the benzamide ring are crucial. They induce a non-planar conformation between the aromatic ring and the carboxamide group.[7] This specific twisted geometry is favorable for fitting into the allosteric binding site within a cleft between the N- and C-terminal domains of FtsZ.[7][8]
-
Enhanced Binding Interactions: The fluorine atoms engage in strong hydrophobic interactions with key residues in the allosteric pocket, such as Val203 and Val297.[7] This enhances the binding affinity of the inhibitor for its target.
-
Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic properties of the drug candidate.
The carboxamide group itself is essential, forming critical hydrogen bond interactions with residues like Val207, Leu209, and Asn263, anchoring the molecule in its binding site.[7] Replacing the carboxamide with other functional groups, such as a benzohydroxamic acid, results in a loss of activity, confirming its importance.[7]
Synthetic Pathway: A Practical Route to PC190723
A high-yielding and scalable synthesis for PC190723 has been developed, making this important research tool accessible for further studies.[6][9] The synthesis is completed in a longest linear sequence of five steps from commercially available starting materials.[6][9]
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for PC190723.
Detailed Experimental Protocol: Synthesis of PC190723
This protocol is adapted from the practical synthesis described by Haydon et al.[6][9] It is designed to be a self-validating system, with clear steps for purification and characterization.
Part A: Synthesis of 2,6-Difluoro-3-hydroxybenzamide (4)
-
Rationale: This multi-step synthesis creates the core benzamide fragment. The sequence involves protection of the phenol, directed ortho-metalation to introduce the carboxyl group, amidation, and finally deprotection.
-
Protection: Protect the hydroxyl group of 2,6-difluorophenol using a suitable protecting group like ethoxymethyl (EOM) ether.
-
Lithiation and Carboxylation: Treat the protected phenol with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C) to achieve regioselective lithiation at the 3-position. Quench the resulting aryllithium species with carbon dioxide (dry ice) to form the carboxylic acid.
-
Amidation: Convert the carboxylic acid to the primary amide. This can be achieved via an acid chloride intermediate or using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotection: Remove the EOM protecting group under acidic conditions to yield the desired 2,6-difluoro-3-hydroxybenzamide (4) .
Part B: Synthesis of 2-(Chloromethyl)-6-chloro-[9][10]thiazolo[5,4-b]pyridine (2)
-
Rationale: This two-step sequence builds the heterocyclic coupling partner. An acylation is followed by a thionation and cyclization reaction.
-
Acylation: React commercially available 2,5-dichloro-3-aminopyridine with chloroacetyl chloride in the presence of a base (e.g., pyridine) to form N-(2,5-dichloropyridin-3-yl)-2-chloroacetamide.
-
Sulfurization and Ring Closure: Heat the resulting amide with Lawesson's reagent in a suitable solvent like toluene. This reagent facilitates both the thionation of the amide and the subsequent intramolecular cyclization to form the thiazole ring, yielding the chloromethyl thiazolopyridine (2) .
Part C: Final Coupling to Synthesize PC190723 (1)
-
Rationale: The final step is a Williamson ether synthesis, coupling the two key fragments.
-
Reaction Setup: Dissolve 2,6-difluoro-3-hydroxybenzamide (4) in an appropriate polar aprotic solvent, such as DMF.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the phenoxide.
-
Alkylation: Add the chloromethyl thiazolopyridine (2) to the reaction mixture.
-
Reaction Conditions: Heat the mixture (e.g., to 80 °C) for several hours to drive the nucleophilic substitution reaction to completion.
-
Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts and DMF. The crude product is then purified by flash column chromatography on silica gel to yield PC190723 (1) as a solid.
Trustworthiness & Self-Validation
-
In-Process Controls: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials.
-
Product Characterization: The identity and purity of all intermediates and the final product must be rigorously confirmed.
-
NMR Spectroscopy (¹H and ¹³C): Verify the chemical structure and ensure the absence of significant impurities.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound, which should typically be >95% for use in biological assays.
-
Mechanism of Action: Stabilizing FtsZ Polymers
Unlike inhibitors that prevent FtsZ polymerization, benzamides like PC190723 have a distinct mechanism of action. They bind to an allosteric site on FtsZ, which is only fully formed when FtsZ is in its polymerized, filamentous state.[8][10]
This binding event stabilizes the FtsZ polymer, suppressing the dynamic instability (the cycle of polymerization and depolymerization) that is essential for the proper function and constriction of the Z-ring.[2][10][11] By locking the Z-ring in a static, non-functional state, the inhibitor effectively blocks cell division.[5][10] This mechanism is analogous to the action of the anticancer drug Taxol, which stabilizes microtubules.[10][11]
Caption: Mechanism of FtsZ inhibition by PC190723.
Data Summary: Antibacterial Activity
The antibacterial activity of FtsZ inhibitors is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.
| Compound | Organism | MIC (µg/mL) | MIC (µM) | Reference |
| PC190723 | Bacillus subtilis | 0.5 - 1 | 1.41 - 2.81 | [4] |
| PC190723 | Staphylococcus aureus (MSSA) | 0.5 - 1 | 1.41 - 2.81 | [4] |
| PC190723 | Staphylococcus aureus (MRSA) | 0.5 - 1 | 1.41 - 2.81 | [4] |
| 3-Methoxybenzamide | Bacillus subtilis | 4000 | ~26,470 | [4] |
| Compound 21 | Staphylococcus aureus (MRSA) | - | 2.35 - 5.24 | [12] |
| Compound 22 | Staphylococcus aureus (MRSA) | - | 2.35 - 5.24 | [12] |
Note: MIC values can vary slightly depending on the specific strain and testing conditions used.
References
- Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC. (n.d.).
- Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (2019, August 23). MDPI. [Link]
- Practical synthesis of PC190723, an inhibitor of the bacterial cell division protein FtsZ. (2010, October 29). PubMed. [Link]
- The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. (2022, November 23). MDPI. [Link]
- Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (2017, June 21). PubMed Central. [Link]
- Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ. (2010, October 29). PubMed Central. [Link]
- Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (2024, March 18). PubMed Central. [Link]
- Structure of several reported FtsZ inhibitors as antibacterial agents. (n.d.).
- 2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. (2017, May 26).
- Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure-Activity Relationship Analyses. (2024, March 18). PubMed. [Link]
- 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (2017, May 26). PubMed. [Link]
- Synthesis and antibacterial activity of 5-methylphenanthridium derivatives as FtsZ inhibitors. (2017, June 12). PubMed. [Link]
- General FtsZ inhibitor structure. (n.d.).
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. (2017, January 11). PubMed. [Link]
- Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus. (2020, August 6).
- Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. (2022, November 23). PubMed Central. [Link]
- The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. (2010, May 7).
- The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condens
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- 12. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthetic Strategies for Novel 2,3,4,5-Tetrafluorobenzamide Analogs
Abstract
This application note provides a comprehensive guide to the synthesis of novel 2,3,4,5-tetrafluorobenzamide analogs, crucial scaffolds in modern medicinal chemistry and materials science. The unique physicochemical properties imparted by the tetrafluorinated phenyl ring make these compounds highly valuable for developing new therapeutic agents and advanced materials.[1][2] We present two primary synthetic strategies: the classical two-step acyl chloride pathway and modern direct amidation routes. Detailed, step-by-step protocols for each method are provided, accompanied by mechanistic insights to explain the rationale behind experimental choices. This guide is designed for researchers, chemists, and drug development professionals seeking robust and adaptable methods for generating libraries of these important fluorinated compounds.
Introduction: The Strategic Value of Fluorinated Benzamides
The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery.[1] Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profiles, often leading to enhanced metabolic stability, increased lipophilicity for improved membrane permeability, and stronger binding affinity to target receptors.[1][3][4] When this strategic fluorination is combined with the benzamide moiety—a privileged structure known for its role in a vast array of pharmaceuticals—the resulting analogs become powerful tools for chemical innovation.[5][6]
This compound and its N-substituted analogs are particularly important intermediates, notably in the synthesis of third-generation fluoroquinolone antibacterials like ofloxacin and sparfloxacin.[7] The dense fluorine substitution on the aromatic ring creates a unique electronic environment, offering chemists a versatile platform for fine-tuning molecular properties. This guide details reliable synthetic pathways to access these valuable building blocks, empowering researchers to explore new chemical space.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound analogs primarily begins with the commercially available 2,3,4,5-tetrafluorobenzoic acid. From this starting point, two divergent strategies are commonly employed: a robust, two-step method involving the formation of a highly reactive acyl chloride intermediate, and more contemporary, atom-economical direct amidation methods that couple the carboxylic acid and amine in a single pot.
Pathway 1: The Classical Acyl Chloride Route
This traditional and highly reliable method involves two distinct stages: the activation of the carboxylic acid to an acyl chloride, followed by nucleophilic substitution with a desired amine. This pathway offers high yields and is compatible with a broad range of amines, though it requires careful handling of moisture-sensitive intermediates.
Caption: Workflow for the classical acyl chloride route.
Step 1: Activation of 2,3,4,5-Tetrafluorobenzoic Acid
The conversion of the relatively unreactive carboxylic acid to a highly electrophilic acyl chloride is the key activation step. Several chlorinating agents can be employed, each with distinct advantages.
Protocol 1.1: Chlorination using Thionyl Chloride (SOCl₂)[8]
-
Rationale: Thionyl chloride is an inexpensive and effective reagent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.
-
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2,3,4,5-tetrafluorobenzoic acid.
-
Add the anhydrous solvent, followed by the catalytic DMF.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux (or 90-95°C) for 1-3 hours, monitoring the reaction by observing the cessation of gas evolution.[8]
-
Cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2,3,4,5-tetrafluorobenzoyl chloride, often a pale yellow oil or solid, can be purified by vacuum distillation or used directly in the next step.[8]
-
Protocol 1.2: Chlorination using Oxalyl Chloride[9]
-
Rationale: Oxalyl chloride provides a milder alternative to thionyl chloride, and all byproducts (CO, CO₂, HCl) are gaseous, leading to a very clean reaction. It is often the reagent of choice for sensitive substrates.
-
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)
-
Oxalyl chloride ((COCl)₂) (1.1-1.5 eq)
-
N,N-dimethylformamide (DMF) (1-3 drops)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried flask under N₂, dissolve 2,3,4,5-tetrafluorobenzoic acid in anhydrous DCM.
-
Add a few drops of dry DMF.
-
Slowly add oxalyl chloride dropwise at room temperature. Vigorous gas evolution will occur.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (cessation of gas evolution).[9]
-
Concentrate the mixture under reduced pressure to afford the crude acyl chloride, which is typically used without further purification.[9]
-
Protocol 1.3: Chlorination using Triphosgene (BTC)[10][11]
-
Rationale: Triphosgene is a solid, crystalline compound that serves as a safer and more easily handled substitute for highly toxic phosgene gas.[10] It reacts under mild conditions to give excellent yields of the acyl chloride.[11]
-
Materials:
-
2,3,4,5-Tetrafluorobenzoic acid (1.0 eq)
-
Triphosgene (BTC) (~0.37 eq)
-
N,N-dimethylformamide (DMF) (catalytic, ~0.05 eq)
-
Anhydrous 1,2-dichloroethane
-
-
Procedure:
-
To a 4-necked flask equipped with a mechanical stirrer, thermometer, and condenser under N₂, charge triphosgene and 1,2-dichloroethane.[10]
-
Heat the mixture to approximately 80°C (353 K).
-
Prepare a solution of 2,3,4,5-tetrafluorobenzoic acid and DMF in 1,2-dichloroethane.
-
Add this solution dropwise to the heated triphosgene mixture over 1 hour.[10]
-
Stir the reaction mixture for an additional 4 hours at the same temperature.
-
Cool the mixture and filter if necessary. The resulting solution containing 2,3,4,5-tetrafluorobenzoyl chloride can be used directly. The reported yield for this method is high, up to 95%.[10][11]
-
| Parameter | Thionyl Chloride | Oxalyl Chloride | Triphosgene (BTC) |
| Physical State | Fuming liquid | Fuming liquid | Crystalline solid |
| Conditions | Reflux (60-95°C) | Room Temperature | Elevated Temp. (~80°C) |
| Byproducts | SO₂, HCl (gases) | CO, CO₂, HCl (gases) | CO₂, HCl (gases) |
| Advantages | Low cost, effective | Mild conditions, clean | Safer than phosgene, high yield[10] |
| Considerations | Corrosive, requires heat | Higher cost, moisture sensitive | Requires careful stoichiometry |
Step 2: Amidation of 2,3,4,5-Tetrafluorobenzoyl Chloride
General Protocol 2.1: Synthesis of N-Substituted Analogs[5][12]
-
Rationale: The highly electrophilic acyl chloride readily reacts with primary or secondary amines in a nucleophilic acyl substitution reaction. A non-nucleophilic base is required to scavenge the HCl generated, which would otherwise protonate the amine, rendering it non-nucleophilic.
-
Materials:
-
2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a flask under N₂, dissolve the desired amine and triethylamine in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude 2,3,4,5-tetrafluorobenzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired this compound analog.
-
Pathway 2: Direct Amidation Strategies
These methods are gaining prominence as they align with the principles of green chemistry, offering higher atom economy and often simpler procedures by avoiding the isolation of intermediates.[13] They typically rely on a catalyst to activate the carboxylic acid in situ for direct reaction with an amine.
Sources
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- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. prepchem.com [prepchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. Catalytic Amidation [catalyticamidation.info]
Catalytic Routes to 2,3,4,5-Tetrafluorobenzamide: A Guide for Researchers
Introduction: 2,3,4,5-Tetrafluorobenzamide is a key structural motif in medicinal chemistry and materials science. Its unique electronic properties, conferred by the polyfluorinated benzene ring, make it a valuable building block for the development of novel pharmaceuticals and advanced functional materials. Traditional methods for the synthesis of this amide often rely on stoichiometric activating agents, leading to significant waste generation and harsh reaction conditions. This application note provides detailed protocols for two distinct and efficient catalytic approaches to synthesize this compound, catering to the needs of researchers in drug development and chemical synthesis. The first method is a robust two-step chemical synthesis, while the second is an environmentally benign one-step biocatalytic process.
Method 1: Two-Step Chemical Synthesis via the Acyl Chloride
This approach is a reliable and high-yielding route that proceeds through the formation of the more reactive acyl chloride intermediate, 2,3,4,5-tetrafluorobenzoyl chloride. This intermediate is then efficiently converted to the desired amide using an ammonium salt in a base-free catalytic system.
Part A: Catalytic Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The first step involves the conversion of 2,3,4,5-tetrafluorobenzoic acid to its corresponding acyl chloride. The use of triphosgene as a phosgene equivalent, with a catalytic amount of N,N-dimethylformamide (DMF), offers a safer and more manageable alternative to gaseous phosgenation.
Causality of Experimental Choices:
-
Triphosgene: A solid, stable reagent that serves as a source of phosgene in situ, making it easier and safer to handle than phosgene gas.
-
DMF (catalyst): DMF reacts with triphosgene to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. This catalytic cycle allows for the use of a substoichiometric amount of DMF.
-
1,2-Dichloroethane (solvent): An inert solvent that is suitable for the reaction temperature and does not react with the reagents.
Experimental Protocol:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq).
-
Add 1,2-dichloroethane as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).
-
Carefully add triphosgene (0.37 eq) in portions. Caution: Triphosgene is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 80 °C (353 K) and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction with a suitable reagent to destroy any unreacted triphosgene.
-
The resulting 2,3,4,5-tetrafluorobenzoyl chloride can be isolated by distillation under reduced pressure or used directly in the next step after solvent removal. A yield of approximately 95% can be expected[1].
Part B: Catalytic Amidation of 2,3,4,5-Tetrafluorobenzoyl Chloride
This step utilizes the synthesized acyl chloride and an ammonium salt as the nitrogen source. The use of N-methyl pyrrolidone (NMP) as both a solvent and an acid scavenger circumvents the need for a stoichiometric base, making the process more atom-economical.[2]
Causality of Experimental Choices:
-
Ammonium Chloride (NH₄Cl): A stable, inexpensive, and readily available source of ammonia.
-
N-Methyl Pyrrolidone (NMP): Acts as a polar aprotic solvent to facilitate the reaction and, crucially, serves as a mild base to trap the HCl generated during the reaction, driving the equilibrium towards product formation without the need for stronger, potentially problematic bases.[2]
Experimental Protocol:
-
In a clean, dry reaction vessel, dissolve the 2,3,4,5-tetrafluorobenzoyl chloride (1.0 eq) in N-methyl pyrrolidone (NMP).
-
Add ammonium chloride (NH₄Cl) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water to precipitate the crude this compound.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product in good to excellent yield.
Workflow for the Two-Step Chemical Synthesis:
Caption: Workflow for the two-step synthesis of this compound.
Method 2: One-Step Biocatalytic Synthesis from 2,3,4,5-Tetrafluorobenzonitrile
This method represents a green and highly selective approach to this compound through the enzymatic hydration of the corresponding nitrile. Nitrile hydratase enzymes, particularly those from Rhodococcus species, are highly efficient catalysts for this transformation, operating under mild, aqueous conditions.[3][4][5]
Causality of Experimental Choices:
-
Nitrile Hydratase (from Rhodococcus rhodochrous): This enzyme exhibits broad substrate specificity, including aromatic nitriles, and catalyzes the hydration of the nitrile group to the corresponding amide with high selectivity, often without over-hydrolysis to the carboxylic acid.[6][7] The use of whole cells can be a cost-effective alternative to purified enzymes.
-
Aqueous Buffer System (e.g., phosphate buffer, pH 7.0): Provides a stable environment for the enzyme to maintain its catalytic activity.
-
Mild Reaction Temperature (e.g., 30 °C): Ensures the stability of the enzyme over the course of the reaction, preventing denaturation.
Experimental Protocol:
-
Prepare a suspension of Rhodococcus rhodochrous cells (e.g., ATCC BAA-870) containing nitrile hydratase activity in a phosphate buffer (e.g., 50 mM, pH 7.0). The cell concentration should be optimized for the specific activity of the cell preparation.
-
In a reaction vessel, add 2,3,4,5-tetrafluorobenzonitrile (1.0 eq) as a substrate. The substrate can be added directly or as a solution in a water-miscible co-solvent (e.g., DMSO) to improve solubility, though the concentration of the co-solvent should be kept low to avoid enzyme inhibition.
-
Add the cell suspension to the substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation to ensure proper mixing.
-
Monitor the reaction progress by HPLC or GC-MS, measuring the disappearance of the nitrile and the formation of the amide.
-
The reaction is typically complete within 24 hours, often with high conversion and selectivity.
-
Upon completion, the cells can be removed by centrifugation.
-
The supernatant containing the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic extracts are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization.
Workflow for the One-Step Biocatalytic Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 3. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of 2,3,4,5-Tetrafluorobenzamide Derivatives: An Application Note and Protocol
Introduction: The Significance of Fluorinated Benzamides in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Among the myriad of fluorinated motifs, the tetrafluorinated phenyl ring present in 2,3,4,5-tetrafluorobenzamide derivatives offers a particularly compelling structural framework. These compounds are of significant interest to researchers and drug development professionals due to their potential to exhibit novel pharmacological activities and improved pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the efficient one-pot synthesis of this compound derivatives, leveraging an in-situ activation strategy that is both robust and versatile.
The Challenge of Amide Bond Formation with Electron-Deficient Aromatic Acids
The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry. However, the direct condensation of these two functionalities is often challenging due to the formation of a stable carboxylate-ammonium salt. This is particularly true for electron-deficient carboxylic acids like 2,3,4,5-tetrafluorobenzoic acid, where the acidity of the carboxyl group is enhanced, favoring salt formation. Traditional methods often require the pre-activation of the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride, in a separate step. This multi-step approach can be time-consuming, reduce overall yield, and may not be compatible with sensitive functional groups.
A Superior Approach: One-Pot Synthesis via In-Situ Acyl Fluoride Formation
To circumvent the limitations of traditional methods, a one-pot protocol utilizing pentafluoropyridine (PFP) as a deoxyfluorination and coupling agent has been adapted for the synthesis of this compound derivatives.[1][2][3] This methodology is predicated on the in-situ generation of a highly reactive acyl fluoride intermediate, which then readily undergoes nucleophilic attack by the amine to form the desired amide.
Mechanism of Action: The Dual Role of Pentafluoropyridine
The elegance of this one-pot procedure lies in the dual functionality of pentafluoropyridine.[1][2] The reaction commences with the deprotonation of the carboxylic acid by a hindered organic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate then acts as a nucleophile, attacking the electron-deficient pentafluoropyridine ring via a nucleophilic aromatic substitution (SNAr) mechanism. This is followed by an intramolecular rearrangement and elimination, which generates the acyl fluoride and tetrafluoro-4-pyridone as a byproduct. The amine, present in the same reaction vessel, then rapidly couples with the highly electrophilic acyl fluoride to yield the final benzamide derivative.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with checkpoints and expected observations to ensure the successful synthesis of this compound derivatives.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| 2,3,4,5-Tetrafluorobenzoic acid | ≥98% | Commercially available | - |
| Amine (various primary and secondary) | ≥98% | Commercially available | Ensure dryness for optimal results. |
| Pentafluoropyridine (PFP) | ≥99% | Commercially available | Store under an inert atmosphere. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially available | Use a freshly opened bottle or redistill. |
| Acetonitrile (MeCN) | Anhydrous | Commercially available | Use a dry solvent from a solvent purification system or a sealed bottle. |
| Dichloromethane (DCM) | ACS Grade | Commercially available | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially available | For chromatography. |
| Saturated aqueous sodium bicarbonate | - | Prepared in-house | For workup. |
| Brine | - | Prepared in-house | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | - | Commercially available | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4,5-tetrafluorobenzoic acid (1.0 equiv).
-
Reagent Addition: Add pentafluoropyridine (PFP) (1.1 equiv) followed by anhydrous acetonitrile (to make a 0.2 M solution with respect to the carboxylic acid).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.2 equiv) dropwise over 5 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. This is the activation phase where the acyl fluoride is generated in-situ.
-
Amine Coupling: To the activated reaction mixture, add the desired amine (1.05 equiv) either neat if it is a liquid, or as a solution in a minimal amount of anhydrous acetonitrile.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less nucleophilic amines, heating the reaction mixture (e.g., to 50-80 °C) may be necessary to drive the reaction to completion.[3]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
Representative Data
The following table provides expected outcomes for the synthesis of various this compound derivatives using the described protocol.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-2,3,4,5-tetrafluorobenzamide | 4 | >90 |
| 2 | Aniline | N-Phenyl-2,3,4,5-tetrafluorobenzamide | 8 | 85-90 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,3,4,5-tetrafluorobenzamide | 6 | >90 |
| 4 | Morpholine | (2,3,4,5-Tetrafluorophenyl)(morpholino)methanone | 2 | >95 |
| 5 | 4-(Trifluoromethyl)aniline | N-(4-(Trifluoromethyl)phenyl)-2,3,4,5-tetrafluorobenzamide | 12 (Heated) | 80-85 |
Yields are based on isolated product after purification and may vary depending on the specific amine and reaction scale.
Trustworthiness and Self-Validation: Troubleshooting and Key Considerations
-
Moisture Sensitivity: The success of this reaction is highly dependent on anhydrous conditions, as water can hydrolyze the acyl fluoride intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Purity of Reagents: The purity of the starting materials, particularly the amine and DIPEA, is crucial. Impurities can lead to side reactions and lower yields.
-
Activation Time: For the electron-deficient 2,3,4,5-tetrafluorobenzoic acid, a slightly longer activation time (up to 60 minutes) may be beneficial to ensure complete formation of the acyl fluoride before the addition of the amine.
-
Reaction Monitoring: It is essential to monitor the reaction progress to determine the optimal reaction time. Over-running the reaction is generally not detrimental, but for some sensitive substrates, it may lead to byproduct formation.
-
Purification: The tetrafluoro-4-pyridone byproduct is generally soluble in aqueous base and can be effectively removed during the workup. However, for some derivatives, careful column chromatography is necessary to achieve high purity.
Conclusion: A Robust and Efficient Gateway to Novel Fluorinated Molecules
The one-pot synthesis of this compound derivatives using pentafluoropyridine offers a significant improvement over traditional multi-step methods. This protocol is characterized by its operational simplicity, high yields, and broad substrate scope. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers, scientists, and drug development professionals can efficiently access a diverse library of these valuable fluorinated compounds, accelerating the discovery and development of new therapeutic agents.
References
- Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5793–5798. [Link][1]
- Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Europe PMC. [Link][2]
- Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP).
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 2,3,4,5-Tetrafluorobenzamide synthesis
Answering your request, here is a technical support center with troubleshooting guides and FAQs for .
Technical Support Hub: Synthesis of 2,3,4,5-Tetrafluorobenzamide
Welcome to the technical resource center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic procedures effectively.
This compound is a key building block whose fluorinated structure can impart desirable properties to target molecules, such as enhanced metabolic stability or binding affinity.[1][2] Success in its synthesis hinges on careful control of reaction conditions and an understanding of potential pitfalls.
Recommended Synthetic Pathways
Two primary, reliable routes lead to this compound. The choice depends on starting material availability and desired process control.
-
Two-Step Amidation via Acyl Chloride (Preferred Method): This is the most robust and widely used method. It involves the activation of 2,3,4,5-Tetrafluorobenzoic Acid to its corresponding acyl chloride, followed by amidation. This pathway offers excellent control and generally high yields.[3][4]
-
Direct Hydrolysis of 2,3,4,5-Tetrafluorobenzonitrile: This method is attractive for its atom economy. However, it requires careful control to prevent the hydrolysis from proceeding to the carboxylic acid, which can be a significant side reaction.[5]
Workflow: Two-Step Amidation via Acyl Chloride
The following diagram outlines the preferred synthetic route, highlighting the key stages and reagents.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acyl Chloride Route
This protocol provides a robust method for synthesizing this compound with high purity and yield.
Step 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq).
-
Solvent & Catalyst: Add anhydrous 1,2-dichloroethane (DCE) or chlorobenzene (approx. 5 mL per gram of acid).[6] Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.05 eq).
-
Chlorination: Add triphosgene (0.37 eq) portion-wise at room temperature.[7] Alternatively, thionyl chloride (1.5-2.0 eq) can be added dropwise. Causality: Triphosgene is a safer solid substitute for phosgene gas and often gives cleaner reactions and higher yields under milder conditions.[7] DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active acylating species.
-
Reaction: Heat the mixture to 80 °C (for thionyl chloride) or 353 K (80 °C) (for triphosgene) and stir for 2-4 hours.[7] Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS. The reaction is complete when the starting acid is no longer observed.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2,3,4,5-Tetrafluorobenzoyl chloride, a pungent liquid[1], can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Preparation: In a separate flask, cool a solution of concentrated ammonium hydroxide (approx. 28-30%, 5-10 eq) in a suitable solvent like Tetrahydrofuran (THF) to 0 °C using an ice bath.
-
Amidation: Dissolve the crude 2,3,4,5-Tetrafluorobenzoyl chloride from Step 1 in anhydrous THF. Add this solution dropwise to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature at 0 °C during the addition. Causality: The reaction is highly exothermic. Slow addition at low temperature minimizes the formation of side products and prevents uncontrolled temperature increases. An excess of the ammonia source ensures complete conversion of the highly reactive acyl chloride.[1][3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water, 1M HCl (to remove any remaining ammonia), and saturated sodium bicarbonate solution (to remove any unreacted benzoic acid). Finally, wash with brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes or toluene) or by flash column chromatography on silica gel. The final product is typically a solid.[8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Sources
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- 3. nbinno.com [nbinno.com]
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Technical Support Center: Navigating the Solubility Challenges of 2,3,4,5-Tetrafluorobenzamide
Welcome to the dedicated technical support center for 2,3,4,5-Tetrafluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development endeavors. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure you can confidently address and overcome solubility hurdles.
Understanding the Molecule: Why is this compound's Solubility a Concern?
This compound (C7H3F4NO, MW: 193.10 g/mol ) is a solid compound at room temperature with a melting point of 133°C.[1][2] Its structure, characterized by a tetrafluorinated benzene ring attached to an amide group, presents a unique solubility profile. The highly electronegative fluorine atoms create a molecule with a complex interplay of polar and non-polar characteristics. While the amide group can participate in hydrogen bonding, the bulky and electron-withdrawing fluorine substituents can hinder this interaction and contribute to a stable crystal lattice, often leading to poor solubility in common organic solvents.[3][4]
This guide will walk you through a logical progression of strategies to effectively dissolve this compound for your experimental needs.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
Encountering a compound that won't dissolve can be a significant roadblock in any experimental workflow. This troubleshooting guide is designed to provide a systematic approach to identifying and resolving the solubility issues of this compound.
Step 1: Rational Solvent Selection
The principle of "like dissolves like" is a fundamental starting point.[5] Given the polar amide group and the fluorinated aromatic ring, a logical first step is to test solvents with a range of polarities.
Recommended Starting Solvents:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Can interact with the polar amide group and may have favorable interactions with the fluorinated ring. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the amide group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | May offer good solubility for the aromatic portion of the molecule. |
| Ethers | Diethyl ether, 1,4-Dioxane | Intermediate polarity solvents that can be effective. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several clean vials.
-
Add a measured volume of a single solvent to each vial (e.g., 0.1 mL).
-
Vortex or agitate the vials at room temperature for 1-2 minutes.
-
Visually inspect for dissolution. If not fully dissolved, add another measured volume of solvent and repeat agitation.
-
Record the approximate solubility in mg/mL.
Step 2: The Impact of Energy Input
If room temperature dissolution is unsuccessful, increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution.
-
Heating: Gently warm the solvent-solute mixture. Be mindful of the solvent's boiling point and the compound's stability at elevated temperatures. Always perform heating in a well-ventilated area, such as a fume hood.[6][7][8][9]
-
Sonication: Using an ultrasonic bath can provide localized energy to break up solid particles and enhance dissolution.[10]
Step 3: The Power of Co-Solvents
When a single solvent is not effective, a mixture of two or more miscible solvents (a co-solvent system) can significantly enhance solubility.[11] The goal is to create a solvent environment with an optimal polarity that is favorable for the entire molecule.
Experimental Protocol: Co-Solvent Screening
-
Based on your initial single-solvent tests, select a solvent in which this compound shows partial solubility.
-
Choose a second, miscible solvent in which the compound is poorly soluble but has a different polarity.
-
Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).
-
Perform the small-scale solubility test in each co-solvent mixture.
Step 4: Advanced Solubilization Techniques
For particularly challenging cases, more advanced methods may be necessary, especially in the context of formulation development for biological or pharmaceutical applications.[12][13][14]
-
Solid Dispersions: Dispersing the compound in a highly soluble carrier can improve its dissolution profile.[5][12] This is a common technique in the pharmaceutical industry.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for solvent interaction, which can enhance the rate of dissolution.[10][14] This can be achieved through techniques like micronization or nanosuspension.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield after what appears to be a complete dissolution and subsequent reaction. What could be the issue?
A1: It's possible that the compound is not fully dissolved, but rather present as a fine suspension. Ensure the solution is completely clear before proceeding. Additionally, consider potential side reactions or degradation of the compound under your experimental conditions. It's also important to use anhydrous solvents, as water can interfere with many reactions.[15]
Q2: Are there any safety concerns I should be aware of when handling this compound and the recommended solvents?
A2: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[6][7][8][9][16] Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic.
Q3: Can I use fluorinated solvents to dissolve this compound?
A3: Fluorinated solvents can be an excellent choice due to their unique properties, including high solvency power for a range of organic compounds.[17][18] Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) could be effective due to favorable interactions with the fluorinated ring of the molecule.[19] However, these are specialty solvents and may not be suitable for all applications.
Q4: My this compound has been stored for a while. Could this affect its solubility?
A4: While the solubility of a pure compound should not change over time, improper storage could lead to the absorption of moisture or degradation, which might affect its dissolution characteristics. Ensure the compound is stored in a tightly sealed container in a cool, dry place.
Q5: How does the purity of this compound affect its solubility?
A5: Impurities can either increase or decrease the apparent solubility of a compound. If you are having unexpected solubility issues, it may be beneficial to verify the purity of your material using an appropriate analytical technique such as NMR or LC-MS.
References
- Chemcasts. (n.d.). Thermophysical Properties of this compound.
- Chemcasts. (n.d.). This compound Properties vs Temperature.
- Chemcasts. (n.d.). This compound Properties vs Pressure.
- MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
- PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Principles of Drug Action 1. (2005). Amides.
- Chemistry Stack Exchange. (2020). Solubility of Amides.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- ResearchGate. (2020). What is the best technique for amide purification?.
- Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives.
- Universidad de Alicante. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents.
- EnviroTech Europe. (2023). The advantages of using fluorinated solvents.
- LSS Chemicals. (2022). What Are Fluorinated Solvents?.
- NIST. (n.d.). Solubility Data Series.
- PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzaldehyde.
- PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzonitrile.
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Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzamide by Recrystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,3,4,5-Tetrafluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material using recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions regarding this compound and the principles of recrystallization.
Q1: What is this compound and why is its purity crucial?
This compound (CAS: 16582-94-8) is a fluorinated aromatic amide.[1][2] Such compounds are valuable building blocks in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, including altered metabolic stability and binding affinities.
Purity is paramount in drug development and materials research for several reasons:
-
Pharmacological Activity: Impurities can have their own biological activity, leading to off-target effects or toxicity.
-
Reproducibility: The presence of unknown or variable levels of impurities makes experimental results unreliable.
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[3][4]
Q2: What are the fundamental principles of recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[5][6] The core principle is that the solubility of most solids increases with temperature.[5]
The ideal process involves:
-
Dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.
-
Filtering out any insoluble impurities while the solution is hot.
-
Allowing the solution to cool slowly. As the temperature drops, the solubility of the desired compound decreases, causing it to crystallize out of the solution.
-
Ensuring that the soluble impurities remain in the cold solvent (the "mother liquor").
-
Collecting the purified crystals by filtration.[7]
The success of this technique hinges critically on the choice of solvent.[8][9]
Q3: What are the key properties of this compound relevant to its recrystallization?
Understanding the physicochemical properties of the compound is the first step in designing a robust purification protocol.
| Property | Value | Source | Significance for Recrystallization |
| CAS Number | 16582-94-8 | [1][2] | Unique identifier for substance lookup. |
| Molecular Formula | C₇H₃F₄NO | [1][2] | Indicates a polar amide group and a fluorinated aromatic ring, guiding solvent choice. |
| Molecular Weight | 193.10 g/mol | [1][2] | Used for calculating molar quantities and theoretical yield. |
| Appearance | Solid | [2] | Confirms that recrystallization is an appropriate purification method. |
| Melting Point | 133 °C | [1] | A key purity indicator. A sharp melting point close to the literature value suggests high purity. The solvent's boiling point should ideally be lower than this to prevent "oiling out".[7] |
| Boiling Point | 306.81 °C | [1] | High boiling point indicates low volatility. |
Q4: How do I select an appropriate solvent for recrystallization?
The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below.[5][9] Given the polar amide functionality and the aromatic ring, polar solvents are a good starting point.[10][11]
Experimental Solvent Screening Protocol:
-
Place ~50 mg of crude this compound into several test tubes.
-
To each tube, add 1 mL of a different test solvent at room temperature. Agitate to assess solubility. A good candidate solvent will not dissolve the compound at this stage.[9]
-
For solvents that did not dissolve the compound, heat the mixture to the solvent's boiling point. The compound should dissolve completely.[9]
-
Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. A large quantity of crystals should form.[5]
Suggested Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Potential Outcome |
| Water | High | 100 | May have low solubility even when hot due to the fluorinated ring, but could be an effective anti-solvent in a mixed pair. |
| Ethanol | High | 78 | Often a good choice for polar compounds like amides. May show high solubility, potentially requiring a mixed system. |
| Acetonitrile | High | 82 | Frequently gives excellent results for recrystallizing amides.[10][11] |
| Ethyl Acetate | Medium | 77 | A versatile solvent; its ester group may interact favorably. |
| Toluene | Low | 111 | Aromatic compounds can crystallize well from toluene.[12] Its boiling point is below the compound's melting point. |
| Hexanes/Heptane | Very Low | ~69 / ~98 | Likely to be a poor solvent; best used as an "anti-solvent" in a mixed-solvent system to induce precipitation.[12] |
Q5: What are the potential impurities in crude this compound?
Identifying potential impurities is crucial for selecting a solvent that will effectively separate them.
-
Unreacted Starting Materials: Such as 2,3,4,5-Tetrafluorobenzoic acid (m.p. 85-87 °C).[13] A good solvent will keep this more polar impurity dissolved in the mother liquor.
-
Side-Reaction Products: Desfluoro impurities, where one or more fluorine atoms are replaced by hydrogen, are common in the synthesis of fluorinated aromatics and can be difficult to separate.[4][14]
-
Reagents and Catalysts: Impurities from previous synthetic steps.[15]
-
Colored Impurities: Often large, conjugated molecules that can be removed with activated charcoal.[6]
Section 2: Experimental Protocols & Workflows
Follow these detailed protocols for purifying this compound.
Recrystallization Workflow Diagram
Caption: A flowchart of the key steps and decision points in a standard recrystallization experiment.
Protocol 1: Single-Solvent Recrystallization
This protocol is used when a single solvent with a favorable temperature coefficient has been identified (e.g., Acetonitrile).[10]
-
Preparation: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.
-
Dissolution: Heat the chosen solvent to its boiling point. Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves. Causality: Using the minimum amount of boiling solvent is critical for maximizing yield; excess solvent will retain more product in the mother liquor upon cooling.[6][16]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs large, colored impurity molecules.[6] Adding it to a boiling solution can cause violent bumping.
-
Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a pre-heated clean flask. Causality: This step removes impurities that do not dissolve in the hot solvent. Keeping the apparatus hot prevents the desired product from crystallizing prematurely in the filter funnel.[17]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities.[5][18]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Break the vacuum and add a very small amount of ice-cold solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through. Causality: The wash removes residual mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving the purified product.[16]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Common Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Too much solvent was used.[19][20]2. Premature crystallization during hot filtration.3. Rinsing with too much or warm solvent.[16] | 1. Boil off some solvent to re-saturate the solution and cool again.[19]2. Ensure the filtration apparatus is pre-heated.3. Use a minimal amount of ice-cold solvent for rinsing. |
| Oiling Out | 1. The compound's melting point (133 °C) is close to or below the solvent's boiling point.2. High concentration of impurities significantly depresses the melting point.[19][20] | 1. Re-heat the mixture to dissolve the oil, add more solvent to lower the saturation point, and cool again slowly.[19]2. Switch to a lower-boiling point solvent.3. Try a mixed-solvent system. |
| No Crystals Form | 1. The solution is supersaturated.[20]2. The solution is not sufficiently saturated (too much solvent). | 1. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[20]2. If induction fails, boil off some solvent and re-cool.[20] |
| Colored Crystals | 1. Colored impurities have co-crystallized with the product.2. Insufficient amount of activated charcoal was used. | 1. Re-dissolve the crystals and repeat the recrystallization, adding activated charcoal before the hot filtration step.[6] |
| Powdery Crystals | 1. The solution was cooled too quickly. | 1. Ensure the solution cools slowly and undisturbed to room temperature before moving to an ice bath. Insulating the flask can help.[18] |
| Crystals in Funnel | 1. The funnel and receiving flask were not sufficiently pre-heated during hot filtration. | 1. Use a stemless funnel and keep the receiving flask on the heat source to allow solvent vapors to keep the funnel warm.[21] Add a small amount of extra hot solvent before filtering to account for evaporation. |
Q: My product has "oiled out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[21] This happens when the solution becomes saturated at a temperature that is above the melting point of the solute (in its impure state). Impurities can significantly lower a compound's melting point, making this more likely.[19] An oil is undesirable because it tends to trap impurities.
Solution Pathway:
-
Re-heat: Warm the flask to re-dissolve the oil completely.
-
Dilute: Add a small amount of additional hot solvent. This lowers the saturation temperature of the solution.[19]
-
Slow Cool: Cool the solution very slowly, perhaps by leaving the flask inside a beaker of hot water that is allowed to cool to room temperature. This gives the molecules more time to arrange into a crystal lattice.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or try a mixed-solvent system.[20]
Section 4: Safety Precautions
Q: What are the safety hazards associated with this compound and common recrystallization solvents?
Always consult the Safety Data Sheet (SDS) for any chemical before use.
-
This compound:
-
Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[22]
-
Handling: Always handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][23] Avoid breathing dust.[22]
-
-
Common Solvents (General Hazards):
-
Flammability: Many organic solvents (Ethanol, Ethyl Acetate, Toluene, Hexanes) are flammable.[24] Never heat them with an open flame; use a heating mantle, steam bath, or hot plate. Ensure there are no ignition sources nearby.
-
Toxicity & Irritation: Many solvents can be harmful if inhaled, ingested, or absorbed through the skin.[24][25] Adequate ventilation (i.e., a fume hood) is essential.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[22]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22][26]
Section 5: References
-
Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]
-
Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Recrystallization1. Retrieved from [Link]
-
Reddit. (2022). Recrystallisation and Yield. Retrieved from [Link]
-
MH Chem via YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide. Retrieved from [Link]
-
Gacal, M. et al. (2017). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 145, 138-145. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]
-
Kumar, A. et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 347(11), 816-821. Retrieved from [Link]
-
Kunalan, V. et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342-7348. Retrieved from [Link]
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Technical Support Center: Purification of 2,3,4,5-Tetrafluorobenzamide
Welcome to the technical support center for the synthesis and purification of 2,3,4,5-Tetrafluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to product purity. As a crucial intermediate in the synthesis of pharmaceuticals, achieving high purity of this compound is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Common Impurities & Initial Diagnosis
This section addresses the most common issues encountered during the synthesis of this compound, which is typically prepared via the controlled hydrolysis of 2,3,4,5-Tetrafluorobenzonitrile.[2][3]
Q1: My final product has a broad or significantly lower-than-expected melting point. What are the likely impurities?
A depressed and broad melting point range is a classic indicator of impurities disrupting the product's crystal lattice structure.[4] In the context of this compound synthesis from the corresponding nitrile, two impurities are overwhelmingly common:
-
2,3,4,5-Tetrafluorobenzonitrile (Starting Material): Incomplete hydrolysis is a frequent issue. The nitrile is less polar than the amide and will interfere with proper crystal formation.
-
2,3,4,5-Tetrafluorobenzoic Acid (Over-hydrolysis Product): The desired amide can undergo further hydrolysis to the corresponding carboxylic acid, especially under harsh temperature or pH conditions.[2] This acidic impurity is a major cause of purification challenges.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the common impurities?
Spectroscopic analysis is the most direct way to identify contaminants. Below is a summary of characteristic signals to look for.
-
¹H NMR: The desired product, this compound, will show two broad singlets for the -CONH₂ protons. The key impurity, 2,3,4,5-Tetrafluorobenzoic acid, will display a distinct, often broad singlet for the carboxylic acid proton (-COOH) significantly downfield (typically >10 ppm). The starting nitrile has no such labile protons.
-
¹³C NMR: The nitrile carbon (-C≡N) of the starting material has a characteristic chemical shift (approx. 110-120 ppm) that is absent in both the amide and the acid. The carbonyl carbons (-C=O) of the amide and acid will appear much further downfield (approx. 160-170 ppm).
-
¹⁹F NMR: This is a powerful technique for fluorinated compounds.[5] While the fluorine signals for all three compounds will be in a similar region, the specific coupling patterns and chemical shifts will differ slightly. Comparing the spectrum of your crude product to a pure standard is the most effective use of this method.
Q3: I've confirmed the presence of 2,3,4,5-Tetrafluorobenzoic acid. What is the most efficient way to remove it?
The most effective method leverages the acidic nature of the carboxylic acid impurity. A simple acid-base liquid-liquid extraction is highly efficient. By dissolving your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution, you can selectively deprotonate the acidic impurity.
The resulting sodium 2,3,4,5-tetrafluorobenzoate salt is ionic and thus highly soluble in the aqueous layer, while the neutral this compound remains in the organic layer. Subsequent separation of the layers effectively removes the acidic contaminant. See Protocol 2.2 for a detailed procedure.
Q4: How do I remove unreacted 2,3,4,5-Tetrafluorobenzonitrile from my product?
The starting nitrile and the product amide have different polarities and solubilities. This difference is the key to their separation.
-
Recrystallization: This is the most common and efficient method.[6][7] The nitrile is generally more soluble in non-polar solvents and less soluble in polar solvents compared to the amide. A carefully chosen solvent system will cause the less soluble amide to crystallize out upon cooling, leaving the more soluble nitrile impurity behind in the mother liquor. See Protocol 2.3 for guidance on solvent selection and procedure.
-
Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a more rigorous option. The more polar amide will have a stronger affinity for the silica and elute more slowly than the less polar nitrile.
Section 2: Troubleshooting & Purification Protocols
This section provides validated, step-by-step protocols for the analysis and purification of this compound.
Protocol 2.1: Purity Assessment by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of fluorinated compounds and tracking the success of purification steps.[8][9][10]
Methodology:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of crude product in 1 mL of Acetonitrile/Water (1:1).
Expected Elution Order: 2,3,4,5-Tetrafluorobenzoic Acid (most polar) -> this compound -> 2,3,4,5-Tetrafluorobenzonitrile (least polar).
Protocol 2.2: Selective Removal of Acidic Impurities via Aqueous Wash
This protocol is specifically designed to remove 2,3,4,5-Tetrafluorobenzoic acid.
Methodology:
-
Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash (steps 3-5) one more time to ensure complete removal of the acid.
-
Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now free of acidic impurities.
Protocol 2.3: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility.[4]
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the this compound poorly at room temperature but readily at its boiling point. Test small amounts of your product in various solvents (e.g., water, ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexanes) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating (e.g., on a hot plate) and stirring until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Continue to pull a vacuum through the crystals to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.
Section 3: Data & Visualizations
Table 1: Physicochemical Properties of Target Compound and Key Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 16582-94-8 | C₇H₃F₄NO | 193.10 |
| 2,3,4,5-Tetrafluorobenzonitrile | 16582-93-7 | C₇HF₄N | 175.09 |
| 2,3,4,5-Tetrafluorobenzoic Acid | 1201-31-6 | C₇H₂F₄O₂ | 194.08 |
Data sourced from[11][12][13][14][15].
Diagrams: Purification Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide based on initial analytical data.
References
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- 4. researchgate.net [researchgate.net]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. 16582-94-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 13. 2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 15. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Technical Support Center: 2,3,4,5-Tetrafluorobenzamide Reactions
Welcome to the technical support guide for 2,3,4,5-Tetrafluorobenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and side reactions encountered when working with this versatile fluorinated building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two primary regions for reactivity:
-
The Aromatic Ring: The tetrafluorinated phenyl ring is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . The four fluorine atoms act as leaving groups. The electron-withdrawing effect of the amide group (-CONH₂) further activates the ring for this type of reaction.
-
The Amide Group: While generally stable, the amide functional group can undergo reactions under specific conditions. This includes hydrolysis to the corresponding carboxylic acid (2,3,4,5-tetrafluorobenzoic acid) or reactions at the N-H protons under strongly basic conditions.
Q2: Which fluorine atom is most likely to be substituted in an SNAr reaction?
A2: In SNAr reactions, the regioselectivity is dictated by the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex. The electron-withdrawing amide group provides stabilization through resonance. This effect is strongest at the positions ortho and para to the substituent.
For this compound:
-
C5-F: The fluorine at the C5 position (para to the amide) is the most activated and typically the most labile. Nucleophilic attack at this position is generally favored.
-
C3-F: The fluorine at the C3 position (ortho to the amide) is the second most likely site for substitution.
-
C4-F & C2-F: These fluorines are less activated and substitution at these sites is less common under kinetic control.
Therefore, the primary expected product is the 5-substituted benzamide. However, regioisomeric side products, particularly the 3-substituted isomer, can form, especially under harsh conditions (e.g., high temperatures).
Q3: What are potential impurities in the starting material that could affect my reaction?
A3: this compound is typically synthesized from 2,3,4,5-tetrafluorobenzoic acid. The acid itself is often prepared via a multi-step synthesis starting from compounds like tetrachlorophthalic anhydride.[1][2] Potential impurities carried over from the synthesis can include:
-
2,3,4,5-Tetrafluorobenzoic Acid: Incomplete conversion during the amidation step. This acidic impurity can interfere with base-sensitive reactions.
-
Partially Fluorinated Benzamides: If the fluorination steps in the precursor synthesis were incomplete, you might have tri- or di-fluorinated benzamide species present.
-
Isomeric Precursors: The synthesis of the precursor acid can sometimes generate other tetrafluorobenzoic acid isomers, leading to isomeric impurities in the final benzamide.
We recommend verifying the purity of your starting material by LC-MS or GC-MS before use.
Part 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Scenario 1: SNAr with Amine Nucleophiles
Q: I am reacting this compound with a primary amine to create a 5-amino substituted product. My reaction is slow, low-yielding, and I see multiple products on my TLC/LC-MS. What is going wrong?
A: This is a common issue with several potential causes. Let's break them down.
-
Why it happens: While the C5 position is electronically favored, high temperatures or strong bases can provide enough energy to overcome the activation barrier for substitution at other positions, primarily C3. This leads to a mixture of the desired 5-substituted product and the 3-substituted regioisomer.
-
How to Diagnose:
-
LC-MS: Look for multiple peaks with the same mass as your expected product.
-
¹H and ¹⁹F NMR: The coupling patterns and chemical shifts in the aromatic region will be distinct for each isomer. The desired 5-substituted product will have a more symmetrical pattern than the 3-substituted one.
-
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start at room temperature or even 0 °C and slowly warm if necessary.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a milder inorganic base like K₂CO₃ instead of stronger, more reactive bases like NaH or KOtBu. This minimizes side reactions and can improve selectivity.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive.[3] Ensure your solvent is anhydrous, as water can lead to hydrolysis (see Cause 3).
-
-
Why it happens: Once the first fluorine is substituted with an amine, the product is still an activated fluoroaromatic ring, albeit less reactive than the starting material. If the reaction conditions are too harsh (high temperature, long reaction time, large excess of nucleophile), a second substitution can occur, leading to a di-substituted byproduct.
-
How to Diagnose:
-
LC-MS: Look for a peak with a mass corresponding to the addition of two amine groups and the loss of two fluorine atoms.
-
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a controlled amount of the amine nucleophile (e.g., 1.05 to 1.2 equivalents). Avoid using a large excess.
-
Monitor the Reaction: Track the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
-
Why it happens: The amide group can be hydrolyzed back to a carboxylic acid (2,3,4,5-tetrafluorobenzoic acid) if water is present, especially under basic or acidic conditions at elevated temperatures.[4] This acid can then be deprotonated by the base in your reaction, consuming your base and potentially forming salts that complicate purification.
-
How to Diagnose:
-
LC-MS: Look for a peak corresponding to the mass of 2,3,4,5-tetrafluorobenzoic acid or its amine-substituted derivatives.
-
Workup: If you observe significant precipitation or difficult phase separation during an aqueous workup, it could be due to the formation of carboxylate salts.
-
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a high-purity, anhydrous grade of your amine and base.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.
-
Below is a Graphviz diagram outlining a logical workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for SNAr amination.
Scenario 2: Unexpected Dimerization
Q: I am attempting a reaction under strongly basic conditions (e.g., using NaH or KH) and I've isolated a high molecular weight byproduct that appears to be a dimer. What could this be?
A: This is a less common but significant side reaction, particularly with very strong bases.
-
Why it happens: Strong bases like potassium hydride (KH) can deprotonate the amide N-H. The resulting amide anion can act as a nucleophile, attacking another molecule of this compound at an activated C-F position (likely C5). This results in a dimer linked by a C-N bond. A similar phenomenon has been observed with pentafluorobenzamide, where C-F activation followed by dimerization occurred.
-
How to Diagnose:
-
High-Resolution Mass Spectrometry (HRMS): The mass of the dimer will correspond to (2 x Mass of Starting Material) - HF.
-
NMR: The NMR spectrum will be complex but will show signals for two distinct tetrafluorophenyl rings.
-
-
Troubleshooting Protocol:
-
Avoid Overly Strong Bases for N-H Deprotonation: If your goal is simply to deprotonate a nucleophile, choose a base that is strong enough for that purpose but not strong enough to extensively deprotonate the benzamide itself. For example, use K₂CO₃ or an organic amine base instead of metal hydrides.
-
Protect the Amide: If the reaction chemistry requires a very strong base, consider temporarily protecting the amide group (e.g., as a Boc-amide), performing the desired reaction, and then deprotecting it in a final step.
-
Part 3: Summary of Potential Side Products
The following table summarizes the common side products discussed, their likely causes, and key preventative measures.
| Side Product | Structure Description | Likely Cause(s) | Prevention & Mitigation Strategies |
| Regioisomeric Product | Nucleophile substituted at C3 (or other) instead of C5. | High reaction temperature; overly reactive base. | Lower temperature; use milder/hindered bases (K₂CO₃, DIPEA). |
| Di-substituted Product | Two nucleophile groups substituted on the ring. | Large excess of nucleophile; long reaction times. | Use near-stoichiometric amounts (1.05-1.2 eq.); monitor reaction closely. |
| Hydrolysis Product | Amide group (-CONH₂) converted to a carboxylic acid (-COOH). | Presence of water, especially with acid/base catalysis. | Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Dimer | Two benzamide units linked by a C-N bond. | Use of very strong bases (e.g., NaH, KH) causing self-condensation. | Avoid metal hydrides; use weaker bases or protect the amide group. |
References
- Google Patents. (n.d.). CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid.
- Li, H., Wang, H., Zhao, R., Liu, J., Zhao, Z., & Hu, G. (n.d.). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. SciSpace.
- Korea Science. (n.d.). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.
- ACS, CEN, I&EN. (2016). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
Sources
- 1. scispace.com [scispace.com]
- 2. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 2,3,4,5-Tetrafluorobenzamide
Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrafluorobenzamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate common synthetic challenges.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached via several common pathways, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials, scale, and desired purity. The three primary strategies are outlined below.
Caption: Primary synthetic routes to this compound.
-
Route via Acid Chloride (Most Common) : This two-step method involves converting 2,3,4,5-Tetrafluorobenzoic acid to the highly reactive 2,3,4,5-Tetrafluorobenzoyl chloride intermediate.[3][4] This intermediate is then reacted with an ammonia source to form the final amide.[2] This is often the highest-yielding and most reliable route.
-
Route via Nitrile Hydrolysis : This pathway involves the partial hydrolysis of 2,3,4,5-Tetrafluorobenzonitrile. The primary challenge is preventing over-hydrolysis to the carboxylic acid, which requires carefully controlled reaction conditions.[5][6]
-
Route via Direct Amidation : This method bypasses the acid chloride intermediate by using coupling agents to directly form the amide bond from 2,3,4,5-Tetrafluorobenzoic acid. While seemingly more direct, this can sometimes be lower yielding or require more expensive reagents.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Low yield is a common issue that can stem from several factors, depending on your chosen synthetic route.
Caption: Decision tree for diagnosing the cause of low reaction yield.
For the Acid Chloride Route:
-
Potential Cause 1: Hydrolysis of the Acid Chloride Intermediate. 2,3,4,5-Tetrafluorobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric or solvent moisture.[7] This reverts it to the unreactive 2,3,4,5-Tetrafluorobenzoic acid, which will not form an amide under these conditions.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane) and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Potential Cause 2: Incomplete formation of the Acid Chloride. The conversion of the starting benzoic acid to the acid chloride may be incomplete.
-
Solution: Ensure sufficient equivalents of the chlorinating agent are used (See Table 1). A catalytic amount of N,N-dimethylformamide (DMF) is often required, especially when using oxalyl chloride or thionyl chloride.[3][4] Monitor the reaction by IR (disappearance of the broad O-H stretch of the carboxylic acid) or by carefully quenching a small aliquot and analyzing via LC-MS.
-
For the Nitrile Hydrolysis Route:
-
Potential Cause 1: Over-hydrolysis. The most significant challenge with this route is that the desired amide product can be further hydrolyzed to the carboxylic acid under the reaction conditions.[5] Nitriles are generally more difficult to hydrolyze than amides.[5]
-
Solution: Employ milder conditions. Instead of refluxing in concentrated acid, try moderate temperatures (e.g., 40-80°C) and carefully monitor the reaction progress by TLC or GC.[8][9] An alternative is using an alkaline solution of hydrogen peroxide, which can be a milder method for converting nitriles to amides.[6]
-
-
Potential Cause 2: Incomplete Reaction. The nitrile may be resistant to hydrolysis under the conditions used.
-
Solution: Gradually increase the temperature or reaction time while carefully monitoring for the formation of the carboxylic acid byproduct.
-
Q2: My final product is contaminated with 2,3,4,5-Tetrafluorobenzoic acid. How do I prevent this and purify my product?
This is the most common impurity issue, arising from the hydrolysis of the acid chloride intermediate or over-hydrolysis of the nitrile.
Prevention:
-
Strict Anhydrous Technique: As mentioned above, preventing moisture from entering the reaction is the most effective preventative measure when using the acid chloride route.
-
Controlled Hydrolysis Conditions: For the nitrile route, careful monitoring and the use of milder conditions are key.[6]
Purification:
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 2,3,4,5-Tetrafluorobenzoic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
Recrystallization: this compound is a solid, making recrystallization an effective purification method.[10] Suitable solvent systems can be determined empirically, often involving solvents like toluene, ethyl acetate/hexanes, or water.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the most reliable method for preparing the 2,3,4,5-Tetrafluorobenzoyl chloride precursor?
A: The conversion of 2,3,4,5-Tetrafluorobenzoic acid to its acid chloride is a standard transformation, but the choice of reagent can impact purity and ease of workup.[3][4][11]
| Reagent | Typical Conditions | Avg. Yield | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (DCM, Toluene), cat. DMF.[3] | >90% | Inexpensive, powerful reagent. | Excess SOCl₂ can be difficult to remove; byproducts (SO₂, HCl) are corrosive gases. |
| Oxalyl Chloride ((COCl)₂) | DCM or Toluene, 0°C to RT, cat. DMF.[4] | >95% | Volatile byproducts (CO, CO₂, HCl) are easily removed. Reactions are often cleaner. | More expensive than SOCl₂; highly toxic and moisture-sensitive. |
| Triphosgene (BTC) | 1,2-Dichloroethane, 80°C, cat. DMF.[11] | >95% | Solid, easier to handle than gaseous phosgene. High-yielding and clean.[11] | More expensive; a phosgene equivalent that requires careful handling. |
For laboratory-scale synthesis where purity is paramount, oxalyl chloride is often preferred due to the clean reaction profile and ease of byproduct removal.[4] For larger-scale industrial applications, thionyl chloride may be more cost-effective.[3]
Q: What are the key safety precautions when working with these reagents?
A: All operations should be conducted in a certified chemical fume hood.
-
Chlorinating Agents (SOCl₂, (COCl)₂, Triphosgene): These are highly toxic, corrosive, and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood. Quench excess reagent slowly and carefully with an appropriate solvent before disposal.
-
Fluorinated Aromatics: While generally stable, fluorinated organic compounds should be handled with care. Avoid inhalation and skin contact.
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Oxalyl Chloride[4]
-
Setup: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or argon. Equip a round-bottom flask with a magnetic stir bar and a reflux condenser with a gas outlet connected to a bubbler or scrubbing system.
-
Reaction: To the flask, add 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 2.5 mL per gram of acid).
-
Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.1 - 1.5 eq) dropwise.
-
Catalyst: After the initial vigorous gas evolution subsides, add a few drops of anhydrous N,N-dimethylformamide (DMF) to catalyze the reaction.
-
Completion: Allow the reaction to warm to room temperature and stir overnight. The reaction is complete when gas evolution ceases.
-
Workup: Carefully remove the solvent and any remaining oxalyl chloride under reduced pressure. The resulting crude 2,3,4,5-Tetrafluorobenzoyl chloride is often used in the next step without further purification.
Protocol 2: Synthesis of this compound from Acid Chloride[2]
-
Setup: In a separate flask equipped with a stir bar and under an inert atmosphere, prepare a solution of the amine. For the primary amide, this is typically done by bubbling ammonia gas through a cooled (0°C) anhydrous solvent (e.g., DCM, THF) or by using a solution of ammonium hydroxide.
-
Addition: Cool the amine solution to 0°C. Slowly add a solution of the crude 2,3,4,5-Tetrafluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with 1N HCl to remove excess ammonia, followed by saturated NaHCO₃ solution, and finally brine.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the solid product by recrystallization as described in the troubleshooting section.
References
- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
- Synthesis of 2,4,5-trifluorobenzamide. PrepChem.com. URL: [Link]
- CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride. Google Patents.
- Synthesis of a) 2,3,4,5-Tetrafluorobenzoyl chloride. PrepChem.com. URL: [Link]
- Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. PrepChem.com. URL: [Link]
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Request PDF. URL: [Link]
- Direct amidation of acid fluorides using germanium amides. The Royal Society of Chemistry. URL: [Link]
- Converting Nitriles to Amides. Chemistry Steps. URL: [Link]
- Scheme 1 Selective hydrolysis of nitriles to amides.
- CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid. Google Patents.
- Nitrile to Amide - Common Conditions.
- Conversion of nitriles to amides. Chemistry LibreTexts. URL: [Link]
- 2,3,4,5-Tetrafluorobenzoic acid | C7H2F4O2 | CID 297549. PubChem. URL: [Link]
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. URL: [Link]
Sources
- 1. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,3,4,5-Tetrafluorobenzoyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for reactions involving 2,3,4,5-tetrafluorobenzoyl chloride. As a highly reactive and versatile building block, its successful application hinges on understanding its unique chemical properties and potential reaction pitfalls.[1][2][3] This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Section 1: Handling, Storage, and Reagent Quality
Proper handling and storage are foundational to preventing a host of experimental issues. Due to its moisture sensitivity and reactivity, improper handling can lead to reagent degradation and inconsistent results.[4][5]
Question: My reaction with 2,3,4,5-tetrafluorobenzoyl chloride is sluggish or failing to initiate. Could the starting material be the issue?
Answer: Absolutely. The quality and handling of 2,3,4,5-tetrafluorobenzoyl chloride are critical. Here’s a systematic approach to troubleshooting the reagent itself:
-
Moisture Contamination: 2,3,4,5-Tetrafluorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, 2,3,4,5-tetrafluorobenzoic acid.[4][6] This hydrolysis consumes the acyl chloride and introduces an unreactive carboxylic acid into your reaction mixture, which can also interfere with certain reaction types.
-
Preventative Measures: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[4] Use dry glassware and anhydrous solvents. Store the reagent in a tightly sealed container in a cool, dry place, away from sources of ignition.[7]
-
Troubleshooting: If you suspect hydrolysis, you can check for the presence of the carboxylic acid by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by quenching a small sample with a mild aqueous base (like sodium bicarbonate solution) and analyzing the aqueous layer for the water-soluble carboxylate salt.[6]
-
-
Improper Storage: Beyond moisture, prolonged storage at inappropriate temperatures or exposure to air can lead to degradation. The recommended storage temperature is typically 2-8°C.[1][8]
Section 2: Common Acylation Reactions and Troubleshooting
2,3,4,5-Tetrafluorobenzoyl chloride is a potent acylating agent used to introduce the tetrafluorobenzoyl moiety into a wide range of molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][10][11]
Amide Bond Formation
Question: I am attempting to synthesize an amide from 2,3,4,5-tetrafluorobenzoyl chloride and a primary/secondary amine, but the yield is low and I'm observing multiple byproducts. What's going wrong?
Answer: Low yields and byproduct formation in amidation reactions with this acyl chloride can stem from several factors. The high reactivity that makes it a valuable reagent also necessitates careful control of reaction conditions.[2][10]
-
Causality: The reaction between an acyl chloride and an amine is typically fast. However, the hydrogen chloride (HCl) generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This is a common cause of reactions stalling at 50% conversion.
-
Troubleshooting Protocol:
-
Base Selection: The inclusion of a non-nucleophilic base is crucial to scavenge the HCl produced. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[12] Pyridine can also be used, acting as both a base and a nucleophilic catalyst.
-
Stoichiometry: Ensure you are using at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents).
-
Reaction Temperature: These reactions are often exothermic. Running the reaction at a low temperature (e.g., 0°C to room temperature) can help to minimize side reactions.[12]
-
Order of Addition: Slowly add the 2,3,4,5-tetrafluorobenzoyl chloride to a solution of the amine and the base. This maintains a low concentration of the highly reactive acyl chloride and minimizes potential side reactions.
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., DCM, THF, DMF) | Prevents hydrolysis of the acyl chloride. |
| Base | Tertiary amine (TEA, DIPEA) or Pyridine | Scavenges HCl byproduct to prevent amine protonation.[12] |
| Temperature | 0°C to Room Temperature | Controls exothermicity and reduces side reactions. |
| Stoichiometry | ~1.05 eq. acyl chloride, 1.1-1.2 eq. base | Ensures complete consumption of the limiting reagent and effective HCl scavenging. |
Caption: Troubleshooting workflow for low amide yield.
Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of an aromatic compound with 2,3,4,5-tetrafluorobenzoyl chloride is not working. What are the key parameters to consider?
Answer: Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[13][14] The highly deactivating nature of the tetrafluorinated ring on the acyl chloride can influence this reaction.
-
Causality and Key Considerations:
-
Lewis Acid Catalyst: A strong Lewis acid is required to activate the acyl chloride and generate the acylium ion electrophile. Aluminum chloride (AlCl₃) is a common choice, but other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can also be effective.[14][15] The catalyst must be anhydrous, as it will be quenched by water.
-
Substrate Reactivity: Friedel-Crafts reactions are generally only successful with activated or unactivated aromatic rings. Strongly deactivated rings (e.g., nitrobenzene) will not react.[16]
-
Solvent Choice: The choice of solvent is critical. It must be inert to the reaction conditions. Dichloromethane or 1,2-dichloroethane are often used.[17] Aromatic solvents like benzene or toluene can sometimes be used as both solvent and substrate.
-
Reaction Temperature: These reactions are typically run at low to moderate temperatures. The initial mixing is often done at a low temperature, followed by warming to proceed with the reaction.[13]
-
-
Troubleshooting Protocol:
-
Catalyst Loading: Ensure a stoichiometric amount of the Lewis acid catalyst is used, as it will complex with the product ketone.
-
Moisture Control: Rigorously exclude moisture from the reaction. Use anhydrous reagents and perform the reaction under an inert atmosphere.
-
Substrate Compatibility: Verify that your aromatic substrate is not strongly deactivated.
-
Temperature Optimization: If the reaction is sluggish, a modest increase in temperature may be necessary, but be cautious of potential side reactions.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. 2,3,4,5-Tetrafluorobenzoyl Chloride CAS 94695-48-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nbinno.com [nbinno.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. asianpubs.org [asianpubs.org]
Technical Support Center: Managing 2,3,4,5-Tetrafluorobenzoyl Chloride
A Guide for Researchers in Synthetic Chemistry
Welcome to the technical support center for 2,3,4,5-Tetrafluorobenzoyl chloride. As a Senior Application Scientist, my goal is to provide you with the in-depth, field-proven insights necessary to handle this highly reactive and valuable reagent successfully. 2,3,4,5-Tetrafluorobenzoyl chloride is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers, prized for its ability to introduce a tetrafluorobenzoyl moiety, which can enhance metabolic stability and bioavailability in target molecules[1][2][3].
However, its high reactivity is intrinsically linked to its primary challenge: extreme sensitivity to moisture[4][5]. This guide is structured to address the common issues and questions that arise from this sensitivity, moving from general principles to specific troubleshooting scenarios and detailed protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level inquiries regarding the handling and storage of 2,3,4,5-Tetrafluorobenzoyl chloride.
Q1: Why is 2,3,4,5-Tetrafluorobenzoyl chloride so sensitive to moisture?
A1: Like all acyl chlorides, the carbonyl carbon in 2,3,4,5-Tetrafluorobenzoyl chloride is highly electrophilic. This reactivity is significantly enhanced by the strong electron-withdrawing effects of both the chlorine atom and the tetrafluorinated phenyl ring[1][6]. Water, even in trace amounts from atmospheric humidity, acts as a nucleophile, rapidly and irreversibly attacking this electrophilic center. This process is known as hydrolysis.[7][8]
Q2: What are the products of hydrolysis, and why are they problematic?
A2: Hydrolysis of 2,3,4,5-Tetrafluorobenzoyl chloride yields two products: 2,3,4,5-Tetrafluorobenzoic acid and corrosive hydrogen chloride (HCl) gas[7][9]. The HCl gas is often visible as white fumes when the reagent is exposed to humid air[7][10]. The formation of these byproducts is problematic for several reasons:
-
Reagent Consumption: Each molecule of water consumes one molecule of your starting material, reducing the effective concentration and leading to lower yields.
-
Side Reactions: The 2,3,4,5-Tetrafluorobenzoic acid byproduct can interfere with your intended reaction. For example, in a reaction with a primary amine to form an amide, the acidic byproduct can protonate the amine, rendering it non-nucleophilic and halting the reaction.
-
Purification Challenges: The carboxylic acid byproduct often has similar solubility to the desired product, complicating purification efforts[11].
Q3: What are the absolute essential storage conditions for this reagent?
A3: Proper storage is the first line of defense against degradation. The reagent must be stored in a cool, dry, and well-ventilated area, away from incompatible materials like water, alcohols, and bases[7][12]. Containers must be kept tightly sealed, and for long-term storage or for opened bottles, storing under a positive pressure of an inert gas (like nitrogen or argon) is critical[7][12]. If possible, store the bottle inside a desiccator containing a suitable drying agent to protect it from ambient moisture.
Q4: I opened a new bottle and it fumed. Is it still good?
A4: Minor fuming upon initial opening, especially in a humid environment, is common due to the reaction with atmospheric moisture at the bottle's opening[10]. The bulk of the material is likely still of high purity. The key is to minimize this exposure. Work quickly in a fume hood, take what you need, and immediately reseal the bottle, preferably after flushing the headspace with an inert gas. For assessing older or suspect bottles, taking an IR or NMR spectrum is advisable to check for the characteristic peaks of the carboxylic acid byproduct[6][13].
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a question-and-answer guide to specific experimental problems.
Q5: My reaction yield is consistently low, and I suspect moisture is the culprit. How can I confirm this and fix it?
A5: Low yield is the most common symptom of moisture contamination. The cause can be the reagent itself, the solvent, the glassware, or other reagents in the reaction.
Confirmation:
-
Analyze the Crude Product: Use analytical techniques like ¹H NMR, ¹⁹F NMR, or LC-MS to identify the presence of 2,3,4,5-Tetrafluorobenzoic acid in your crude reaction mixture.
-
Run a Control Reaction: Perform a small-scale reaction under the most rigorously anhydrous conditions possible (see Protocol 1) to see if the yield improves.
Causality & Solutions:
-
Contaminated Solvents: "Anhydrous" solvents from commercial suppliers can absorb moisture over time, especially after the bottle has been opened[13][14]. Solution: Use freshly opened bottles of anhydrous solvent or solvents dispensed from a dedicated solvent purification system. If a purification system is unavailable, consider drying the solvent over an appropriate drying agent (e.g., molecular sieves) before use.
-
Wet Glassware: Glass surfaces readily adsorb a film of water[15]. Solution: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and assembling the apparatus while hot under a stream of inert gas is a reliable method[15][16].
-
Atmospheric Leaks: A poorly sealed reaction vessel will allow ambient moisture to enter. Solution: Ensure all joints are well-greased (if using ground glass) and that septa are fresh and provide a good seal. Maintain a slight positive pressure of inert gas throughout the reaction, confirmed by a bubbler[15].
Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q6: I'm trying to perform an acylation on a sensitive substrate with a base like triethylamine, but the reaction is messy. What's happening?
A6: This is a classic issue. If your 2,3,4,5-Tetrafluorobenzoyl chloride has partially hydrolyzed, you have HCl in your starting material. When you add your base (e.g., triethylamine), it will react instantly with the HCl to form triethylammonium chloride. This consumes the base intended to scavenge the HCl produced during your desired acylation reaction. This can lead to a buildup of acid in the reaction, which can cause decomposition of sensitive substrates or lead to a host of other side reactions.
Solution:
-
Use Fresh Reagent: Ensure your acyl chloride is as fresh as possible.
-
Consider a Non-Nucleophilic Base: Use a non-nucleophilic base like pyridine or 2,6-lutidine, which is added to scavenge the HCl generated in situ[7].
-
Purify the Acyl Chloride: If you suspect significant degradation, you can purify the 2,3,4,5-Tetrafluorobenzoyl chloride by distillation under reduced pressure. However, this should be done with extreme care due to its corrosive nature.
Q7: How can I remove the 2,3,4,5-Tetrafluorobenzoic acid byproduct during my reaction workup?
A7: The most effective way to remove the carboxylic acid byproduct is through a basic aqueous extraction[11]. After the reaction is complete, and any remaining acyl chloride has been quenched (see Protocol 3), the reaction mixture (dissolved in an organic solvent like ethyl acetate or dichloromethane) can be washed with a mild aqueous base.
Mechanism of Removal: The base (e.g., saturated sodium bicarbonate solution) deprotonates the 2,3,4,5-Tetrafluorobenzoic acid, forming the corresponding sodium 2,3,4,5-tetrafluorobenzoate salt. This salt is highly polar and water-soluble, causing it to partition into the aqueous layer, which can then be separated and discarded[11]. The neutral desired product remains in the organic layer.
Caption: Reaction mechanism for the hydrolysis of the acyl chloride.
Experimental Protocols
These protocols provide a foundation for best practices when working with 2,3,4,5-Tetrafluorobenzoyl chloride.
Protocol 1: Setting Up an Anhydrous Reaction
This protocol details the essential steps for creating a moisture-free reaction environment.[14][16]
-
Glassware Preparation: Place all glassware (round-bottom flask, condenser, addition funnel, etc.) and magnetic stir bars in an oven at 125°C for at least 4 hours, or preferably overnight[15].
-
Hot Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Use a light coating of vacuum grease on all ground-glass joints.
-
Inert Gas Purge: Immediately fit the assembled apparatus with rubber septa and insert an inert gas inlet needle (connected to a nitrogen or argon line) and an outlet needle (bleed needle)[16].
-
Purge the System: Allow the inert gas to flush through the system for 15-20 minutes to displace all the air and any residual moisture as the glassware cools.
-
Establish Positive Pressure: Remove the outlet needle and connect the gas line to a bubbler (filled with mineral oil) to maintain a slight positive pressure of inert gas throughout the experiment[15]. The setup is now ready for the addition of solvents and reagents.
Caption: Diagram of a standard anhydrous reaction setup.
Protocol 2: Transferring the Reagent via Syringe
This technique is suitable for transferring small to moderate volumes (<50 mL) of the liquid reagent.[15][17]
-
Prepare the Syringe: Select a clean, dry glass syringe and a long needle. Purge the syringe with inert gas by drawing the gas in and expelling it three times.
-
Prepare the Reagent Bottle: Place the bottle of 2,3,4,5-Tetrafluorobenzoyl chloride in the fume hood. Pierce the septum cap with a needle connected to a low-pressure inert gas line to create a positive pressure inside the bottle. A second, short needle can be used as a vent.
-
Withdraw the Reagent: Insert the long needle of the prepared syringe through the septum so the tip is below the liquid level. Slowly pull back the plunger to draw the desired volume of liquid into the syringe. The positive pressure in the bottle will help fill the syringe.
-
Remove Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle.
-
Transfer to Reaction: Swiftly and carefully transfer the syringe to your reaction flask and pierce the septum. Inject the reagent into the reaction mixture.
Protocol 3: Safely Quenching Excess Reagent
This procedure is for neutralizing unreacted 2,3,4,5-Tetrafluorobenzoyl chloride at the end of a reaction[11].
-
Cool the Reaction: Once your reaction is complete, cool the reaction flask to 0°C using an ice-water bath. The hydrolysis of acyl chlorides is highly exothermic.
-
Safety First: Ensure this procedure is performed in a well-ventilated fume hood while wearing appropriate PPE (gloves, lab coat, safety goggles).
-
Slow Addition of Quenching Agent: While vigorously stirring the reaction mixture, slowly add a cold, suitable quenching agent dropwise. A common choice is cold water or a cold, dilute solution of sodium bicarbonate. You will observe the evolution of HCl gas[11].
-
Monitor Temperature: Carefully monitor the internal temperature. The rate of addition should be controlled to prevent a dangerous temperature spike.
-
Ensure Complete Quenching: Continue the dropwise addition until gas evolution ceases. Allow the mixture to stir for another 20-30 minutes at 0°C to ensure all excess acyl chloride has been hydrolyzed. The mixture is now ready for aqueous workup.
Data Summary
The table below summarizes key properties for easy reference.
| Property | 2,3,4,5-Tetrafluorobenzoyl chloride | 2,3,4,5-Tetrafluorobenzoic acid (Hydrolysis Product) |
| CAS Number | 94695-48-4[18] | 1201-31-6[19][20] |
| Molecular Formula | C₇HClF₄O[4] | C₇H₂F₄O₂[19] |
| Molecular Weight | 212.53 g/mol [4] | 194.08 g/mol [19] |
| Appearance | Colorless to light yellow liquid[4] | White to pale yellow crystalline powder[19][21] |
| Boiling Point | 65-66 °C at 10 mmHg[4] | ~239 °C at 760 mmHg[19] |
| Melting Point | N/A | 85-87 °C[19][20] |
| Density | ~1.58 g/mL at 25 °C[4][18] | ~1.63 g/cm³[19] |
| Key Hazard | Corrosive, reacts violently with water[4][7] | Skin/eye irritant |
References
- Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis. [Link]
- ChemBK. 2,3,4,5-Tetrafluoro benzoyl chloride. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
- Angene.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride. [Link]
- University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]
- MySkinRecipes. 2,3,4,5-tetrafluorobenzoyl chloride. [Link]
- Reddit. Acetyl Chloride Storage. [Link]
- YouTube. Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]
- Chemos GmbH & Co.KG.
- University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
- Save My Exams. Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]
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- 6. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 20. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 21. nbinno.com [nbinno.com]
Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Compounds
Welcome to the Technical Support Center for the purification of fluorinated compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by organofluorine compounds in chromatographic separations. The introduction of fluorine into a molecular structure can significantly alter its physicochemical properties, impacting polarity, solubility, and intermolecular interactions, which in turn affects chromatographic behavior.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to provide solutions to common problems encountered during the column chromatography of fluorinated compounds. Each issue is presented in a question-and-answer format, offering a systematic approach to problem-solving.
Issue 1: Poor Separation of My Fluorinated Compound from Impurities.
Question: I'm struggling to achieve baseline separation between my fluorinated target molecule and a closely related impurity. What steps can I take to improve the resolution?
Answer:
Poor resolution is a common challenge, especially with fluorinated isomers or analogs with subtle structural differences. The high electronegativity of fluorine can lead to unique electronic and steric effects that may not be adequately addressed by standard chromatographic conditions. Here is a step-by-step protocol to troubleshoot and optimize your separation:
Experimental Protocol: Troubleshooting Poor Separation
-
Optimize the Mobile Phase Gradient (Isocratic or Gradient Elution):
-
Initial Assessment: Begin by running a shallow gradient to identify the approximate elution conditions for your compound.
-
For Normal-Phase Chromatography (Silica Gel): If your compounds are eluting too quickly with poor separation, decrease the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.[2] Conversely, if your compounds are retained too strongly, gradually increase the polarity.
-
For Reversed-Phase Chromatography (C18): If your compounds elute too quickly, increase the polarity of the mobile phase by increasing the percentage of the aqueous component (e.g., water). If they are too retained, increase the percentage of the organic modifier (e.g., acetonitrile or methanol).[3]
-
Gradient Optimization: A slow, shallow gradient around the elution point of your compounds of interest can often significantly improve resolution.
-
-
Modify the Solvent System for Alternative Selectivity:
-
If optimizing the gradient is insufficient, changing the solvent system entirely can alter the interactions between your analytes and the stationary phase.
-
Normal-Phase: If you are using hexane/ethyl acetate, consider switching to a system with a different solvent class, such as dichloromethane/methanol.[2] Toluene can also be a useful non-polar component that can offer different selectivity due to its aromaticity.
-
Reversed-Phase: If acetonitrile is your organic modifier, try switching to methanol or a mixture of the two. The different hydrogen bonding capabilities and dipole moments of these solvents can influence selectivity.
-
-
Consider a Different Stationary Phase:
-
Standard silica gel and C18 phases may not provide the necessary selectivity for challenging fluorinated compound separations.[4] If mobile phase optimization fails, a change in stationary phase is the next logical step.
-
Pentafluorophenyl (PFP) Phases: PFP columns are an excellent choice for separating fluorinated and aromatic compounds. They offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and hydrogen bonding interactions, which can lead to unique selectivity for fluorinated molecules.[5][6][7]
-
Fluorous Phases (e.g., Tridecafluoro-modified silica): For highly fluorinated compounds, a fluorous stationary phase can provide exceptional retention and selectivity based on "fluorous-fluorous" interactions.[6]
-
Alumina: For acid-sensitive compounds that may degrade on silica, neutral or basic alumina can be a suitable alternative.[8]
-
dot graph TD { A[Start: Poor Separation] --> B{Optimize Gradient}; B -->|Success| C[Pure Compound]; B -->|Failure| D{Change Solvent System}; D -->|Success| C; D -->|Failure| E{Change Stationary Phase}; E -->|PFP, Fluorous, or Alumina| F[Re-optimize Method]; F -->|Success| C; F -->|Failure| G[Consult Specialist]; } caption: "Troubleshooting Workflow for Poor Separation"
Issue 2: My Fluorinated Compound is Exhibiting Significant Peak Tailing.
Question: My peak shape is very poor, with significant tailing. This is affecting my ability to quantify the compound and collect pure fractions. What is causing this and how can I fix it?
Answer:
Peak tailing is often a result of secondary, undesirable interactions between the analyte and the stationary phase. For fluorinated compounds, particularly those containing basic nitrogen atoms, this is a frequent issue on standard silica-based columns due to interactions with acidic silanol groups.
Step-by-Step Guide to Overcoming Peak Tailing:
-
For Basic Fluorinated Compounds on Silica Gel:
-
Mobile Phase Additive: The most common solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent.[9] This will neutralize the acidic silanol sites on the silica surface, preventing strong secondary interactions with your basic analyte.
-
Deactivate the Silica Gel: You can pre-treat your silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[10][11]
-
-
For Reversed-Phase Chromatography:
-
Lower the Mobile Phase pH: For basic compounds, lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) will protonate the basic analyte and the silanol groups, minimizing unwanted ionic interactions.[12]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
-
General Considerations:
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
-
Column Health: A degraded or contaminated column can also cause poor peak shape. If the problem persists, try flushing the column or replacing it.
-
Issue 3: My Fluorinated Compound Appears to be Decomposing on the Column.
Question: I'm observing new, unexpected peaks in my chromatogram, and my recovery of the desired fluorinated compound is low. I suspect it's degrading on the column. How can I prevent this?
Answer:
The acidic nature of standard silica gel can cause the degradation of certain sensitive functional groups. Fluorinated compounds can sometimes be labile under these conditions.
Protocol for Mitigating On-Column Degradation:
-
Assess Stability: First, confirm that your compound is indeed unstable on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely occurring.[13]
-
Deactivate the Stationary Phase:
-
Silica Gel: As with peak tailing, adding a small amount of a base like triethylamine to your mobile phase can neutralize the acidic sites on the silica and prevent degradation of acid-sensitive compounds.[10]
-
Use a More Inert Stationary Phase:
-
Alumina: Neutral or basic alumina is a good alternative to silica for acid-sensitive compounds.[8]
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.
-
-
-
Dry Loading Technique:
-
If your compound is sensitive, minimizing its contact time with the stationary phase before elution is crucial. Using a dry loading technique, where the compound is pre-adsorbed onto a small amount of silica or Celite and then added to the top of the column, can be beneficial.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" stationary phase for purifying fluorinated compounds?
There is no single "best" stationary phase, as the optimal choice depends on the specific properties of your molecule. However, for general guidance:
| Stationary Phase | Best For | Considerations |
| Silica Gel | General purpose, less polar to moderately polar fluorinated compounds. | Can cause degradation of acid-sensitive compounds and peak tailing with basic compounds.[13] |
| C18 (Reversed-Phase) | A wide range of polarities. Good for compounds soluble in polar solvents. | May not provide sufficient selectivity for closely related fluorinated analogs.[4] |
| Pentafluorophenyl (PFP) | Aromatic and halogenated compounds, including fluorinated ones. Excellent for achieving alternative selectivity compared to C18.[5][6][7] | Offers multiple interaction mechanisms (π-π, dipole-dipole, hydrogen bonding).[7] |
| Fluorous Silica | Highly fluorinated compounds (fluorous-tagged molecules). | Separation is based on fluorine content.[6] |
| Alumina | Acid-sensitive compounds. | Available in acidic, neutral, and basic forms.[8] |
Q2: How does the degree and position of fluorination affect retention time?
The effect of fluorination on retention time is not always straightforward and depends on the interplay between the stationary phase, mobile phase, and the overall molecular structure.
-
On Reversed-Phase (e.g., C18): Increasing fluorination can sometimes lead to decreased retention in highly aqueous mobile phases due to the "hydrophobic" nature of fluorine, but this is highly context-dependent.
-
On Fluorinated Phases (PFP, Fluorous): Generally, increased fluorine content leads to increased retention due to favorable fluorous-fluorous or dipole-dipole interactions.[6] The key enabling factor in the chromatographic separation of fluorinated analytes is often the fluorine content percentage rather than the absolute number of fluorine atoms.[15]
Q3: Can I use standard solvent systems like hexane/ethyl acetate for my fluorinated compound?
Yes, standard solvent systems are often a good starting point.[2] The principles of solvent polarity and selectivity still apply. However, due to the unique properties of fluorinated compounds, you may need to explore a wider range of solvent systems to achieve optimal separation. For reversed-phase, acetonitrile and methanol are the most common organic modifiers, and switching between them can significantly impact selectivity.[3]
Q4: What is "hetero-pairing" of columns and eluents, and why is it beneficial for fluorinated compounds?
"Hetero-pairing" refers to the concept of using a column and an eluent with different "characters" (i.e., fluorinated vs. non-fluorinated) to maximize separation.[16] For example, optimal separation of fluorinated compounds can often be achieved by pairing a regular reversed-phase column (like C8 or C18) with a fluorinated eluent (such as trifluoroethanol).[15] This approach can enhance the differences in partitioning behavior between your fluorinated analyte and non-fluorinated impurities.
Q5: Are there any special considerations for sample loading when working with fluorinated compounds?
The same best practices for sample loading apply. However, since fluorinated compounds can have unusual solubility profiles, it is crucial to dissolve your sample in the weakest possible solvent that is still compatible with your mobile phase. If your compound is not soluble in the initial mobile phase, a dry loading technique is highly recommended.[14]
dot graph TD { subgraph "Stationary Phase Selection" A[Analyte Properties] --> B{Fluorine Content?}; B -->|High| C[Fluorous Phase]; B -->|Low to Moderate| D{Aromatic?}; D -->|Yes| E[PFP Phase]; D -->|No| F{Acid Sensitive?}; F -->|Yes| G[Alumina]; F -->|No| H[Silica or C18]; end } caption: "Decision Tree for Stationary Phase Selection"
References
- Technical Support Center: Column Chromatography of Fluorin
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Retention properties of the fluorinated bonded phase on liquid chromatography of arom
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Working with fluorin
- Successful Flash Chrom
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry : University of Rochester.
- Fluorine in drug discovery: Role, design and case studies.
- The Convenient and All- Purpose PFP Phase. SiliCycle.
- Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Advanced Techniques in Column Chrom
- SOP: FLASH CHROM
- Case studies of fluorine in drug discovery. OUCI.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Technical Support Center: Purification of Fluorocyclopropane Isomers. Benchchem.
- Case studies of fluorine in drug discovery. Request PDF.
- How can I modify my flash chromatography method to separate chemically similar compounds? Biotage.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Chiral column chrom
- 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. MDPI.
- FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?
- Solvent Systems for Silica Gel Column Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- fluoride removal with activ
- ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
- Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Reddit.
- Purifying Fluorinated Alcohol via flash Chrom
- Activated Alumina for Fluoride Removal: A Comprehensive Guide for Buyers.
- Alumina sample cleanups and how can you implement in your workflow? Biotage.
- FLUORIDE REMOVAL FROM AQUEOUS SOLUTIONS BY SPHERICAL AGGLOMERATION USING ALUMINUM HYDROXIDE AND Agave salmiana EXTRACT. SciELO México.
- Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Request PDF.
- Design Manual: Removal of Fluoride from Drinking Water Supplies by Activ
- Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices.
- Application of Flash Chromatography in Purification of N
- Retention of Fluorine in Silica Gels and Glass. Request PDF.
- What compounds are unstable in a silica gel column (chrom
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Technical Support Center: Synthesis of 2,3,4,5-Tetrafluorobenzamide
Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrafluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this challenging synthesis. My aim is to equip you with the knowledge to navigate the nuances of catalyst selection and reaction optimization for this important fluorinated building block.
The Critical Role of Catalyst Selection
The synthesis of this compound from its corresponding carboxylic acid and an amine source is a reaction heavily influenced by the choice of catalyst. The electron-withdrawing nature of the four fluorine atoms on the aromatic ring deactivates the carboxyl group, making it less susceptible to nucleophilic attack. Consequently, a suitable catalyst is essential to facilitate this transformation efficiently. This guide will explore various catalytic systems, from traditional metal-based catalysts to modern biocatalytic approaches, to help you select the optimal conditions for your specific needs.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am observing very low to no conversion of my starting material, 2,3,4,5-tetrafluorobenzoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion in the amidation of 2,3,4,5-tetrafluorobenzoic acid is a frequent issue, primarily due to the electronically deactivated nature of the carboxylic acid. Here’s a systematic approach to troubleshoot this problem:
-
Inadequate Catalyst Activity: The chosen catalyst may not be sufficiently active to promote the reaction under your current conditions.
-
Solution: Consider switching to a more potent catalytic system. For electron-deficient substrates, highly Lewis acidic catalysts are often more effective. Boron-based catalysts, particularly those with electron-withdrawing groups like 3,4,5-trifluorobenzeneboronic acid, have shown promise in activating carboxylic acids for amidation.[1][2] Alternatively, robust palladium-based catalysts, often used in cross-coupling reactions, can also be adapted for amidation.[3]
-
-
Catalyst Deactivation: The catalyst might be deactivating over the course of the reaction.
-
Solution: Ensure your reaction is conducted under anhydrous conditions, as water can hydrolyze and deactivate many catalysts, especially Lewis acidic boron compounds. The use of molecular sieves can be beneficial.[4] Also, check for impurities in your starting materials or solvent that could poison the catalyst.
-
-
Sub-optimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal.
-
Solution: Gradually increase the reaction temperature. For challenging amidations, temperatures ranging from 80°C to 120°C are not uncommon.[5] The choice of solvent is also critical; aprotic polar solvents like DMF or DMSO can be effective, but their high boiling points can complicate product isolation. Toluene or xylene with azeotropic removal of water is a common strategy.[5] Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Poor Quality of Starting Material: The 2,3,4,5-tetrafluorobenzoic acid may be impure.
-
Solution: Verify the purity of your starting material. If necessary, recrystallize it before use. The presence of non-reactive impurities can inhibit the catalyst.
-
Question 2: My reaction is producing a significant amount of a high-melting, insoluble white solid side product. What is it and how can I avoid its formation?
Answer:
The formation of an insoluble white solid is often indicative of side reactions involving the activating agent or the amide product itself.
-
Likely Cause: Formation of Ureas or Guanidinium Byproducts: If you are using carbodiimide-based coupling reagents (e.g., EDC, DCC), the primary byproduct is a urea (e.g., dicyclohexylurea), which is often poorly soluble.[6] Similarly, onium-based coupling reagents (e.g., HATU, HBTU) can react with the amine to form guanidinium byproducts.[6]
-
Troubleshooting & Prevention:
-
Purification: These byproducts can often be removed by filtration if they are insoluble in the reaction solvent. For water-soluble byproducts from reagents like EDC, an aqueous workup is effective.[6]
-
Alternative Catalysts: To avoid these stoichiometric byproducts altogether, consider moving to a direct catalytic amidation method using boron-based or metal-based catalysts where the only byproduct is water.[1]
-
-
-
Likely Cause: Dimerization or Polymerization: Under harsh conditions, side reactions involving the starting materials or product can lead to oligomeric or polymeric materials.
-
Troubleshooting & Prevention:
-
Milder Conditions: Try lowering the reaction temperature and using a more selective catalyst.
-
Controlled Addition: Add the activating agent or catalyst slowly to the reaction mixture to avoid high local concentrations that can promote side reactions.
-
-
Question 3: I am using a palladium catalyst, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this?
Answer:
Palladium-catalyzed amidations can be powerful but require careful optimization of ligands and reaction conditions.
-
Ligand Choice is Crucial: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For C-N bond formation, phosphine-based ligands (e.g., Xantphos, dppf) are commonly employed. The choice of ligand can significantly impact the reaction's efficiency and selectivity.[7] Experiment with a variety of ligands to find the optimal one for this specific transformation.
-
-
Oxidant and Base Selection: The choice of oxidant and base are key parameters in many palladium-catalyzed reactions.
-
Solution: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃) and, if applicable to your catalytic cycle, oxidants. The solubility and strength of the base can have a profound effect on the reaction rate and yield.[7]
-
-
Catalyst Precursor: The palladium source can influence the catalytic activity.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts I should consider for the synthesis of this compound?
A1: There are three main classes of catalysts to consider:
-
Boron-Based Catalysts: These are Lewis acids that activate the carboxylic acid towards nucleophilic attack. Simple boric acid can be effective, but more sophisticated boronic acids with electron-withdrawing substituents often show higher activity, especially for deactivated substrates.[1][8] They are generally cost-effective and generate water as the only byproduct.
-
Transition Metal Catalysts: Palladium-based catalysts are versatile and can be highly effective, but often require careful selection of ligands and additives.[3] Other metals like titanium (e.g., TiF₄) have also been shown to catalyze direct amidation.[5]
-
Biocatalysts (Enzymes): Enzymes, such as acyltransferases, offer a green and highly selective alternative.[9] They operate under mild conditions (room temperature, aqueous media) and can exhibit high yields and selectivity, minimizing byproduct formation. However, enzyme stability and substrate scope can be limitations.
Q2: What is the optimal catalyst loading for this reaction?
A2: The optimal catalyst loading is a balance between reaction rate, yield, and cost. For highly active catalysts and straightforward substrates, loadings as low as 1-5 mol% can be sufficient. However, for a challenging substrate like 2,3,4,5-tetrafluorobenzoic acid, a higher loading of 5-10 mol% or even more may be necessary to achieve a reasonable reaction rate and conversion.[5] It is always advisable to start with a lower loading and incrementally increase it while monitoring the reaction progress.
Q3: How can I purify the final product, this compound?
A3: this compound is a solid at room temperature with a melting point of approximately 133°C.[10] Purification can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system will need to be determined experimentally.
-
Column Chromatography: If recrystallization is not effective or if there are closely related impurities, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a common starting point for the elution of moderately polar compounds.
-
Aqueous Workup: Before recrystallization or chromatography, an aqueous workup can be beneficial to remove any water-soluble byproducts or unreacted starting materials. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove any remaining acidic starting material.
Q4: Are there any specific safety precautions I should take when working with fluorinated compounds?
A4: Yes, working with fluorinated compounds requires specific safety measures. While this compound itself is a stable solid, some of the reagents used in its synthesis can be hazardous. Always consult the Safety Data Sheet (SDS) for all chemicals used. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Being cautious with fluorinating agents if they are used, as some can be corrosive and toxic.
Comparative Overview of Catalytic Systems
| Catalyst Type | Advantages | Disadvantages | Typical Conditions |
| Boron-Based | Cost-effective, readily available, generates only water as a byproduct.[1] | Can require high temperatures and azeotropic water removal, may be sensitive to moisture.[4] | 5-10 mol% catalyst, Toluene, 110°C, Dean-Stark trap. |
| Palladium-Based | High catalytic activity, broad substrate scope, can operate under milder conditions.[3] | Higher cost, potential for heavy metal contamination in the product, requires ligand and additive screening.[7] | 1-5 mol% Pd precursor, 2-10 mol% ligand, Base, Solvent (e.g., Dioxane), 80-100°C. |
| Enzymatic | High selectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.[9] | Limited substrate scope, potential for enzyme denaturation, may require longer reaction times. | Enzyme in buffer solution, Room temperature, Gentle agitation. |
| Other Lewis Acids (e.g., TiF₄) | Can be highly effective for direct amidation, relatively inexpensive.[5] | Can be corrosive and moisture-sensitive, may require higher catalyst loadings.[5] | 10-50 mol% catalyst, Toluene, 110°C. |
Experimental Protocols
Protocol 1: General Procedure for Boron-Catalyzed Amidation
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq), the amine (1.1 eq), and the boronic acid catalyst (e.g., 3,4,5-trifluorobenzeneboronic acid, 0.1 eq).
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amidation
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous solvent (e.g., dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Catalyst Selection Workflow
Caption: A decision workflow for selecting the appropriate catalyst.
General Catalytic Amidation Cycle
Caption: A generalized catalytic cycle for direct amidation.
References
- Boronic acid catalysts in amid
- Mechanistic insights into boron-catalysed direct amid
- Thermophysical Properties of this compound.
- Aryl Borane as a Catalyst for Dehydr
- Organoboron catalysis for direct amide/peptide bond form
- Reactivity of (poly)
- This compound Properties vs Temper
- This compound - CymitQuimica.
- Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid C
- This compound Properties vs Pressure.
- Amide Synthesis - Fisher Scientific.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Chemical Properties of 2,3-Difluorobenzamide (CAS 18355-75-4).
- Amide synthesis by acyl
- 16582-94-8 | this compound - Alachem Co., Ltd.
- Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines.
- Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
- Palladium-Catalyzed Dehydrogenative Fluoroalkoxyl
- ((N-benzamidomethyl)(N-benzoyl)amino)
- Palladium-Catalyzed Methylene β-C−H Fluorination of N
- Coupling Reagents in Amide Synthesis - Organic-Reaction.
- Process for the preparation of 2,3,4,5-tetrafluorobenzene deriv
- Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegm
- 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 - ChemicalBook.
- 2,3,4,5-Tetrafluorobenzoic acid, 98% | 1201-31-6 - J&K Scientific.
- 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 | FT37376 - Biosynth.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of C
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
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- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chem-casts.com [chem-casts.com]
Technical Support Center: The Effect of Temperature on 2,3,4,5-Tetrafluorobenzamide Reaction Kinetics
Introduction: 2,3,4,5-Tetrafluorobenzamide is a highly functionalized building block crucial in medicinal chemistry and materials science. The fluorine substituents significantly alter the electronic properties of the aromatic ring and the reactivity of the amide moiety, making temperature a critical and highly sensitive parameter in its reactions. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for understanding and troubleshooting the kinetic effects of temperature in experiments involving this compound. We will move beyond simple procedural steps to explore the underlying principles, enabling you to design robust, reproducible, and safe experimental protocols.
Section 1: Frequently Asked Questions (FAQs) on Fundamental Principles
This section addresses core concepts regarding temperature's influence on reaction kinetics, tailored to the context of this compound.
Q1: What is the fundamental effect of increasing temperature on a reaction involving this compound?
A: Generally, increasing the temperature increases the rate of reaction. This is explained by the collision model of chemical kinetics. As temperature rises, molecules gain kinetic energy and move faster, leading to more frequent collisions.[1] More importantly, a greater fraction of these collisions will possess sufficient energy to overcome the activation energy (Ea), the minimum energy required for a reaction to occur.[1][2] For many organic reactions, a common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature, although this is a simplification.[2]
Q2: How can I quantitatively describe the relationship between temperature and the reaction rate constant?
A: The most effective tool for this is the Arrhenius equation.[2]
k = Ae-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential or frequency factor, related to the frequency and orientation of collisions
-
Ea is the activation energy (in J/mol)
-
R is the ideal gas constant (8.314 J/K·mol)
-
T is the absolute temperature (in Kelvin)
By determining the rate constant (k) at several different temperatures, you can plot ln(k) versus 1/T. This "Arrhenius plot" yields a straight line with a slope of -Ea/R, allowing you to calculate the activation energy for your specific reaction.
Q3: Does the high degree of fluorination on the benzamide ring introduce any special thermal considerations?
A: Yes. The four fluorine atoms are strongly electron-withdrawing, which can influence both the desired reaction and potential side reactions.
-
Thermal Stability: While this compound has a high boiling point of 306.81°C, thermal decomposition can occur at lower temperatures.[3] Studies on other polyfluorinated compounds have shown that thermal elimination of HF can begin at temperatures as low as 200°C.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring is activated for SNAr. At elevated temperatures, trace nucleophiles (including the amide itself, solvents, or impurities) could potentially displace a fluorine atom, leading to byproducts.[5][6]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This section provides solutions to common problems encountered during experiments.
| Problem Encountered | Potential Cause(s) Related to Temperature | Recommended Solution & Rationale |
| Reaction is too slow or fails to proceed at room temperature. | The activation energy (Ea) of the reaction is too high for a significant number of molecules to react at this temperature. | 1. Controlled Heating: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress closely by TLC, LC-MS, or NMR to find the optimal temperature that accelerates the desired reaction without significant byproduct formation. 2. Catalyst Introduction: Many amide-forming reactions that require high heat can be accelerated at lower temperatures with appropriate catalysts, such as boronic acids or transition metals.[7][8][9] This provides an alternative pathway with a lower activation energy. |
| Multiple unexpected byproducts are observed upon heating. | The supplied thermal energy is sufficient to activate parallel, undesired reaction pathways (e.g., SNAr, decomposition). The reaction may be non-selective at that temperature. | 1. Lower the Temperature: Reduce the temperature to the minimum required for an acceptable rate of the primary reaction. 2. Conduct a Temperature Screen: Run small-scale parallel reactions across a temperature gradient (e.g., 40°C, 60°C, 80°C, 100°C) to identify the temperature window that maximizes the yield of the desired product. |
| Yield decreases after prolonged heating at an elevated temperature. | The desired product, this compound itself, or a reaction product derived from it, is thermally unstable under the reaction conditions and is degrading over time. | 1. Determine Thermal Stability: Perform a thermal stability analysis using Differential Scanning Calorimetry (DSC) to find the onset temperature of decomposition (See Protocol 2). This establishes a maximum safe operating temperature.[10] 2. Reduce Reaction Time: If high temperature is necessary, optimize the reaction to be as short as possible to minimize the product's exposure to thermal stress. |
| Inconsistent reaction rates between batches. | Poor temperature control is causing fluctuations. The actual reaction temperature may be different from the setpoint of the heating mantle or oil bath due to vessel size, stirring rate, or ambient conditions. | 1. Use an Internal Thermometer: Always measure the temperature of the reaction mixture itself, not the heating source. 2. Ensure Uniform Heating & Stirring: Use a well-stirred oil bath or a heating block to ensure even heat distribution throughout the reaction vessel. Inconsistent heating can create localized "hot spots" where degradation occurs. |
Section 3: Key Experimental Protocols
These protocols provide a validated framework for investigating temperature effects.
Protocol 1: General Kinetic Analysis via Isothermal Monitoring
This protocol determines the reaction rate constant at various temperatures.
Objective: To calculate the activation energy (Ea) of a reaction involving this compound.
Methodology:
-
Preparation: Prepare a stock solution containing all reactants, solvents, and any internal standard, except for the limiting reagent that will initiate the reaction.
-
Temperature Equilibration: Divide the stock solution into several reaction vessels. Place each vessel in a precisely controlled heating system (e.g., oil bath, reaction block) set to a specific temperature (e.g., 50°C, 60°C, 70°C, 80°C). Allow the solutions to equilibrate for at least 15 minutes.
-
Reaction Initiation: Initiate the reaction in each vessel by adding the limiting reagent and start a timer simultaneously for each.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each vessel.
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be done by rapid cooling in an ice bath and/or by adding a quenching agent that neutralizes a reactant.
-
Analysis: Analyze the concentration of the reactant or product in each quenched aliquot using a calibrated analytical method such as HPLC, GC, or ¹⁹F NMR.[11]
-
Data Processing:
-
For each temperature, plot the concentration of the reactant versus time.
-
Determine the initial reaction rate from the slope of this curve.
-
Calculate the rate constant (k) for each temperature based on the determined rate law of the reaction.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy.
-
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition for this compound or its reaction products.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified compound into a DSC aluminum pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the melting point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.[10]
-
Continue heating to a temperature beyond the expected decomposition (e.g., 350°C).
-
-
Data Analysis:
-
The resulting thermogram will show heat flow as a function of temperature.
-
An endothermic peak will correspond to the melting point (literature value ~133°C).[3]
-
A sharp, exothermic deviation from the baseline indicates thermal decomposition. The "onset temperature" of this exotherm is considered the start of significant decomposition and should be treated as the upper limit for reaction temperatures.
-
Section 4: Data Interpretation & Visualization
Visual tools can aid in understanding the complex relationship between temperature and reaction outcomes.
Caption: Logical workflow illustrating how temperature dictates reaction outcomes.
Caption: Experimental workflow for kinetic analysis.
Section 5: References
-
Huth, A., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem. Available at: [Link][5][6]
-
Boruah, M., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. Available at: [Link][7]
-
Sanz-Marco, A., et al. (2019). Recent developments in catalytic amide bond formation. ResearchGate. Available at: [Link]
-
Noda, H., Furutachi, M., Asada, Y., Shibasaki, M., & Kumagai, N. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Available at: [Link][8]
-
Sabatini, M. T., Boulton, L. T., & Whiting, A. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link][9]
-
Chemcasts. This compound Properties vs Temperature. Available at: [Link][12]
-
LibreTexts Chemistry. The Effect of Temperature and Concentration on Reaction Rate. Available at: [Link][13]
-
Chemcasts. Thermophysical Properties of this compound. Available at: [Link][3]
-
LibreTexts Chemistry. (2023). 14.9: The Effect of Temperature on Reaction Rates. Available at: [Link][2]
-
Quora. (2021). What is the effect of temperature on the rate of reaction in chemical kinetics? Available at: [Link][1]
-
Amer, S., & Krishnan, V. V. (2025). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I. Journal of Physical Chemistry B. Available at: [Link][11]
-
Wang, J., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. Available at: [Link][4]
-
Li, Y., et al. (2022). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules. Available at: [Link][10]
-
Crugeiras, J., et al. (1996). Hydrolysis of aspirin studied by spectrophotometric and fluorometric variable-temperature kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Messier, D. R., & Pask, J. A. (1966). Kinetics of High‐Temperature Hydrolysis of Magnesium Fluoride: I, Evaluation of Reaction Mechanism. ResearchGate. Available at: [Link][14]
-
Messier, D. R. (1966). THE KINETICS OF THE HIGH-TEMPERATURE HYDROLYSIS OF MAGNESIUM FLUORIDE. PART I: EVALUATION OF REACTION MECHANISM. eScholarship. Available at: [Link][15]
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- 5. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
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- 10. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 2,3,4,5-Tetrafluorobenzamide
An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide - Benchchem
Welcome to the technical support center for the synthesis of 2,3,4,5-Tetrafluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to move from bench-scale synthesis to larger, scalable production. We provide field-proven insights, detailed protocols, and robust troubleshooting advice to ensure a safe, efficient, and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy for this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method is a two-step, one-pot synthesis starting from 2,3,4,5-Tetrafluorobenzoic acid.[1] The process involves the conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent, followed by amidation with an ammonia source. This approach is favored for its efficiency and use of readily available, cost-effective reagents.
Q2: Why is thionyl chloride (SOCl₂) typically preferred over other reagents for the acyl chloride formation step?
A2: Thionyl chloride is the reagent of choice for several key reasons.[2] It is inexpensive and highly effective for converting carboxylic acids to acyl chlorides.[3] Critically for scale-up, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, which simplifies the work-up procedure and product isolation.[2]
Q3: What is the underlying mechanism for this transformation?
A3: The synthesis proceeds via a nucleophilic acyl substitution mechanism.[4]
-
Acyl Chloride Formation : The carboxylic acid is activated by thionyl chloride to form a highly electrophilic acyl chloride intermediate.
-
Amidation : The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the final stable amide product.
Q4: What solvents are suitable for this reaction?
A4: Aprotic solvents are required to prevent reaction with the thionyl chloride and the acyl chloride intermediate. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).[4][5] For scale-up, the choice of solvent will also depend on factors like boiling point, cost, and ease of removal.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is often sufficient to track the consumption of the starting material (2,3,4,5-Tetrafluorobenzoic acid). For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Section 2: Scalable Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Reaction Scheme
Caption: Overall workflow for the one-pot synthesis.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 2,3,4,5-Tetrafluorobenzoic Acid | 194.09 | 1.0 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 - 1.5 | Use fresh, high-purity grade. Excess is used to ensure full conversion. |
| Anhydrous Dichloromethane (DCM) | - | - | Reaction solvent |
| N,N-Dimethylformamide (DMF) | - | Catalytic amount | Catalyst for acyl chloride formation |
| Aqueous Ammonia (28-30%) | - | 2.0 - 3.0 | Nucleophile for amidation and to neutralize HCl byproduct. |
| Deionized Water | - | - | For workup and washing |
| Saturated Sodium Bicarbonate Solution | - | - | For washing/neutralization |
Step-by-Step Procedure
-
Setup : Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) and anhydrous dichloromethane. Begin stirring to form a slurry or solution.
-
Acyl Chloride Formation : Add a catalytic amount of DMF (e.g., 1-2 drops per 10g of acid). Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure the reactor is connected to a suitable scrubber system.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting acid.
-
Amidation : Cool the reaction mixture back down to 0°C.
-
Slowly and carefully add aqueous ammonia (2.5 eq) dropwise. Caution: This step is highly exothermic. Maintain a slow addition rate to keep the internal temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Workup and Isolation : A precipitate of the product should form. Add deionized water to the reaction mixture to dissolve any ammonium salts.
-
Filter the solid product using a Buchner funnel.
-
Washing : Wash the filter cake sequentially with cold deionized water and then with a small amount of cold dichloromethane to remove any remaining impurities.
-
Drying : Dry the purified this compound under vacuum at 50-60°C to a constant weight. The final product should be a solid.[6]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up process.
Caption: Troubleshooting decision tree for common synthesis issues.
Q: My final yield is very low. What are the likely causes?
A: Low yield can stem from several issues:
-
Incomplete Acyl Chloride Formation : The initial step is critical. Ensure your thionyl chloride is fresh and used in sufficient excess (at least 1.2 eq). Confirm complete conversion of the starting acid by TLC or GC before proceeding to the amidation step.
-
Hydrolysis : The acyl chloride intermediate is highly moisture-sensitive. Any water present in the solvent or from atmospheric leaks will hydrolyze it back to the carboxylic acid, which will not react with ammonia under these conditions. Ensure you are using anhydrous solvents and a dry, inert atmosphere.[7]
-
Loss During Workup : The product has some solubility in water, especially if the water is not cold. Ensure the wash steps are performed with ice-cold water to minimize product loss.
Q: The isolated product is off-white, yellow, or oily. How can I improve its purity?
A: Impurities can arise from a few sources:
-
Unreacted Starting Material : If the first step did not go to completion, you will have unreacted 2,3,4,5-Tetrafluorobenzoic acid in your final product. This can be removed by washing the crude product with a dilute solution of sodium bicarbonate to deprotonate and dissolve the acidic impurity.
-
Thionyl Chloride Byproducts : Using old or low-quality thionyl chloride can introduce colored impurities. Always use a fresh bottle of a reputable grade.
-
Insufficient Washing : Ensure the filter cake is washed thoroughly with cold water to remove any soluble salts (e.g., ammonium chloride) formed during the reaction.
Q: The reaction became too hot and difficult to control during reagent addition. What went wrong?
A: This is a critical safety issue in scaling up. Both the formation of the acyl chloride and the subsequent amidation are highly exothermic.
-
Inadequate Cooling : Ensure your cooling bath has sufficient capacity for the scale of your reaction. An ice-water bath is essential.
-
Addition Rate : Reagents must be added slowly and in a controlled manner. Use an addition funnel and monitor the internal temperature of the reactor continuously. The addition rate should be adjusted to maintain the desired temperature range (e.g., 0-10°C).
-
Reverse Addition : For the amidation step, consider adding the acyl chloride solution to the cooled aqueous ammonia. This maintains a constant excess of the ammonia nucleophile and can sometimes offer better temperature control.
Section 4: Safety Information
Thionyl Chloride (SOCl₂) :
-
Hazards : Highly toxic, corrosive, and reacts violently with water.[8][9] Causes severe skin burns and eye damage.[10] Inhalation can be fatal.
-
Handling : Always handle in a well-ventilated chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (e.g., neoprene or rubber).[7]
-
Spills : Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[11] Do not use water.
-
Waste : All disposable materials contaminated with thionyl chloride must be disposed of as hazardous waste.[7]
Aqueous Ammonia (NH₃) :
-
Hazards : Corrosive. Vapors are irritating to the respiratory system, eyes, and skin.
-
Handling : Work in a well-ventilated fume hood. Wear standard PPE, including gloves and safety glasses.
Section 5: References
-
Verardo, G., Giumanini, A. G., & Strazzolini, P. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(72), 68061-68069. [Link]
-
Prakash, C., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
-
Allen, C. L., et al. (2010). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Organic Process Research & Development, 14(4), 842-847. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Drexel University Environmental Health and Safety. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
Google Patents. (1995). CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid.
-
PrepChem.com. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]
Sources
- 1. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. drexel.edu [drexel.edu]
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- 9. fishersci.com [fishersci.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. spectrumchemical.com [spectrumchemical.com]
dealing with acidic byproducts in 2,3,4,5-Tetrafluorobenzamide synthesis
Welcome to the technical support guide for the synthesis of 2,3,4,5-Tetrafluorobenzamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on the formation and management of acidic byproducts. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experimental outcomes.
Understanding the Core Challenge: The Inevitable Acidic Byproduct
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is often achieved through the hydrolysis of 2,3,4,5-tetrafluorobenzonitrile.[1] While effective, this pathway is a consecutive reaction where the desired amide is an intermediate. Under the very conditions required for its formation, the amide can undergo further hydrolysis to yield the corresponding 2,3,4,5-tetrafluorobenzoic acid.[1][] This over-hydrolysis is a primary source of acidic contamination, leading to reduced yields and purification difficulties.
Controlling the reaction conditions is therefore paramount to maximizing the yield of the target amide while minimizing the formation of the carboxylic acid byproduct.[]
Reaction and Byproduct Formation Pathway
The following diagram illustrates the primary synthesis route from the nitrile and the competing side reaction that forms the key acidic impurity.
Caption: Synthesis of this compound and formation of the acidic byproduct.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis and purification workflow in a practical question-and-answer format.
Q1: My reaction is complete, but the crude product is highly acidic and the yield is low. What happened?
A: This is a classic sign of excessive hydrolysis. The reaction conditions—likely prolonged reaction time, excessive heat, or high concentration of acid/base catalyst—have favored the conversion of your desired this compound into the more stable 2,3,4,5-tetrafluorobenzoic acid.[1][] Since the hydrolysis of the amide is often faster than that of the starting nitrile in concentrated acid solutions, careful control is essential.[3]
Causality: The amide bond, while relatively stable, is susceptible to cleavage under hydrolytic conditions. The electron-withdrawing nature of the fluorine atoms on the benzene ring influences the reactivity of the carbonyl group, and finding the kinetic sweet spot where the nitrile has reacted but the amide has not is the primary challenge.
Q2: How can I confirm the presence and quantity of 2,3,4,5-tetrafluorobenzoic acid in my crude product?
A: Several standard analytical techniques can be used for confirmation:
-
Thin-Layer Chromatography (TLC): Spot your crude product against a standard of the pure amide (if available). The carboxylic acid is typically more polar and will have a lower Retention Factor (Rf) than the amide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm), which is a very distinct and easily identifiable signal.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a characteristic broad O-H stretch from ~2500-3300 cm⁻¹ in addition to its C=O stretch. The amide will have N-H stretches (two bands for a primary amide) around 3100-3500 cm⁻¹ and a distinct C=O stretch (Amide I band).
-
pH Measurement: A simple but effective test. Dissolving a small sample of the crude product in a suitable solvent/water mixture will result in an acidic pH if the carboxylic acid byproduct is present.
Q3: What is the most effective strategy to remove the 2,3,4,5-tetrafluorobenzoic acid impurity?
A: The most reliable method is a liquid-liquid extraction using a mild aqueous base. The principle is to convert the acidic byproduct into its water-soluble salt, which can then be washed away from the neutral organic-soluble amide product.
The Chemistry of Separation:
-
2,3,4,5-Tetrafluorobenzoic Acid (Acidic): Reacts with a base (like NaHCO₃) to form sodium 2,3,4,5-tetrafluorobenzoate. This salt is ionic and highly soluble in the aqueous phase.
-
This compound (Neutral): Does not react with mild bases and remains in the organic solvent layer.
A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is ideal. Stronger bases like sodium hydroxide (NaOH) should be used with caution as they can induce hydrolysis of the desired amide product, especially with heating.[][4]
See the Detailed Protocol section below for a step-by-step guide.
Q4: I performed a basic wash, but my product is still not pure. What are the next steps?
A: If the basic wash was insufficient, residual impurities may remain. The next steps involve more rigorous purification techniques:
-
Recrystallization: This is an excellent method for purifying solid compounds. The choice of solvent is critical. You need a solvent (or solvent pair) in which the this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble.
-
Silica Gel Column Chromatography: This technique separates compounds based on their polarity.[5] While effective, separating a carboxylic acid from its corresponding amide can sometimes be challenging if their polarities are very similar. A gradient elution, starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. The less polar compound will elute from the column first.
Troubleshooting & Purification Workflow
Caption: Workflow for the purification of this compound.
Data Summary: Product vs. Byproduct
For quick reference and analytical comparison, the properties of the target compound and its primary acidic byproduct are summarized below.
| Property | This compound | 2,3,4,5-Tetrafluorobenzoic Acid |
| Molecular Formula | C₇H₃F₄NO | C₇H₂F₄O₂ |
| Molecular Weight | 193.10 g/mol [6] | 194.08 g/mol |
| Appearance | Solid[6] | Solid[7] |
| CAS Number | 16582-94-8[6] | 1201-31-6[7] |
Detailed Protocol: Aqueous Basic Wash for Acidic Byproduct Removal
This protocol outlines the standard procedure for removing acidic impurities via liquid-liquid extraction.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50-100 mL of ethyl acetate) in an Erlenmeyer flask. Ensure all solids are completely dissolved. Transfer the solution to a separatory funnel.
-
First Basic Wash: Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.
-
Caution: Stopper the funnel immediately and invert gently, venting frequently to release the CO₂ gas that evolves from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.
-
-
Extraction: Once gas evolution subsides, shake the funnel vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer. If using dichloromethane (denser than water), the organic layer will be on the bottom. If using ethyl acetate (less dense), the organic layer will be on top.
-
Repeat Wash: Repeat the wash (steps 2-4) with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic byproduct.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution. Separate the layers.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and begins the drying process by removing bulk water. Separate the layers.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to absorb any remaining water. Swirl the flask; if the drying agent clumps together, add more until some particles move freely.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover all the product. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified product.
-
Final Analysis: Dry the resulting solid under vacuum and verify its purity using the analytical methods described in Q2.
References
- YouTube. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions.
- PubMed. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides.
- Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
- Chemistry Steps. Amides Preparation and Reactions Summary.
- National Institutes of Health. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis.
- SciSpace. Preparation of 2,3,4,5-Tetrafluorobenzoic Acid.
- Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- National Institutes of Health. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Wiley Online Library. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water.
- Google Patents. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives.
- PubChem. 2,3,4,5-Tetrafluorobenzonitrile | C7HF4N | CID 600224.
- ResearchGate. Importance of fluorination in medicinal chemistry and approaches to....
- Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents.
- Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
- Google Patents. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid.
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2,3,4,5-Tetrafluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2,3,4,5-Tetrafluorobenzamide
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 2,3,4,5-Tetrafluorobenzamide, a fluorinated aromatic amide, presents unique analytical challenges and opportunities due to its specific structural motifs. This guide provides an in-depth comparison of analytical methodologies for its comprehensive characterization, moving beyond mere procedural descriptions to explain the underlying scientific rationale for experimental choices. Our focus is on creating self-validating analytical workflows that ensure data integrity and build a complete, trustworthy profile of the molecule.
Introduction to this compound: Structure and Analytical Implications
This compound (CAS: 16582-94-8) is a solid with a molecular formula of C₇H₃F₄NO and a molecular weight of approximately 193.10 g/mol .[1][2] Its structure, featuring a tetra-substituted fluorinated phenyl ring and a primary amide group, dictates the analytical strategies required for its characterization. The high degree of fluorination and the presence of the amide functionality influence its polarity, solubility, and spectral properties. A multi-technique approach is therefore essential for unambiguous structural elucidation, purity assessment, and stability studies.
| Property | Value | Source |
| CAS Number | 16582-94-8 | [1] |
| Molecular Formula | C₇H₃F₄NO | [1] |
| Molecular Weight | 193.10 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 133 °C (Predicted) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis of the molecule's carbon skeleton, proton environments, and the disposition of its fluorine substituents.
Expertise & Experience: Why a Multi-Nuclear NMR Approach is Crucial
While ¹H NMR provides initial information on the aromatic and amide protons, it is insufficient for full characterization due to the limited number of protons on the aromatic ring. ¹³C NMR reveals the carbon framework, but the key to unlocking the precise substitution pattern lies in ¹⁹F NMR. Fluorine NMR offers a wide chemical shift range and high sensitivity, making it exceptionally informative for distinguishing between isomers of fluorinated compounds.[3] The coupling patterns between ¹H, ¹³C, and ¹⁹F nuclei provide through-bond connectivity information that is critical for unambiguous assignment.
Predicted NMR Spectral Data for this compound
While experimental spectra for this specific molecule are not widely published, we can predict the expected chemical shifts and coupling constants based on data from analogous compounds like 2,3,4,5-tetrafluorobenzoic acid and other fluorinated aromatics.[4][5]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Rationale |
| ¹H | ~7.5 - 8.0 | Multiplet | The single aromatic proton (H-6) will be coupled to the adjacent fluorine atoms (F-5). |
| ~6.0 - 7.0 | Broad singlet (2H) | The two amide protons (-NH₂) will appear as a broad signal, exchangeable with D₂O. | |
| ¹³C | ~165 | Singlet | The carbonyl carbon (C=O) of the amide. |
| ~110 - 150 | Multiplets (complex) | The six aromatic carbons will appear as complex multiplets due to C-F coupling. Carbons directly bonded to fluorine will show large ¹J(C-F) couplings (typically >200 Hz). | |
| ¹⁹F | -140 to -160 | Complex Multiplets | The four fluorine atoms will exhibit complex splitting patterns due to F-F and F-H couplings. The chemical shifts are sensitive to the electronic environment.[6] |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides due to its ability to slow down N-H proton exchange, resulting in sharper amide proton signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F spectrum. Note that the chemical shift range for ¹⁹F is much larger than for ¹H, so the spectral width must be set accordingly.[8]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation). A ¹H-¹⁹F COSY or HETCOR can also be invaluable for assigning fluorine resonances.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of this compound and for gaining structural insights through its fragmentation patterns. The choice of ionization technique—typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS—profoundly impacts the resulting mass spectrum.
Expertise & Experience: Choosing the Right Ionization Technique
-
Electron Ionization (EI): This hard ionization technique provides extensive fragmentation, creating a detailed "fingerprint" of the molecule. For this compound, EI would likely lead to cleavage of the amide bond and fragmentation of the fluorinated ring. The molecular ion may be weak but the fragmentation pattern is highly reproducible and useful for library matching.[9]
-
Electrospray Ionization (ESI): This soft ionization technique typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[10] This is ideal for confirming the molecular weight. By inducing fragmentation in the collision cell (tandem MS or MS/MS), controlled structural information can be obtained.
Predicted Mass Spectrum Fragmentation for this compound
Based on the known fragmentation of benzamides and fluorinated aromatic compounds, the following key fragments are predicted:[11][12]
| m/z (Mass-to-Charge) | Predicted Fragment | Ionization Mode | Rationale |
| 194.02 | [M+H]⁺ | ESI | Protonated molecule, confirming the molecular weight. |
| 193.01 | [M]⁺˙ | EI | Molecular ion. |
| 176.01 | [M-NH₃]⁺ | ESI/EI | Loss of ammonia from the protonated molecule or loss of the NH₂ radical followed by protonation. |
| 175.00 | [M-H₂O]⁺˙ or [C₇HF₄N]⁺˙ | EI | Loss of water, potentially from the amide tautomer, or rearrangement to the nitrile. |
| 149.00 | [C₆HF₄CO]⁺ | ESI/EI | Acylium ion formed by cleavage of the C-N bond, a common pathway for amides.[10] |
| 129.00 | [C₆HF₄]⁺ | EI | Loss of CO from the acylium ion. |
Experimental Protocol: GC-MS for Purity and Identification
GC-MS is well-suited for analyzing this compound due to its predicted volatility.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or methanol.
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an EI source.
-
GC Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial results.[11]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the peak corresponding to this compound. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. The purity can be estimated from the peak area percentage in the chromatogram.
Chromatographic Methods: The Key to Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the workhorse for determining the purity of this compound and for quantifying it in complex mixtures.
Comparison of Chromatographic Alternatives
| Technique | Advantages | Disadvantages | Recommended Application |
| Reverse-Phase HPLC | Excellent for polar compounds; versatile with UV or MS detection. | May require method development to achieve good peak shape for the amide. | Primary choice for purity analysis and quantification in reaction mixtures or formulations. |
| Gas Chromatography (GC) | High resolution and sensitivity, especially with FID or MS detectors. | Requires the analyte to be thermally stable and volatile.[13] | Excellent for assessing volatile impurities and as an orthogonal technique to HPLC for purity confirmation. |
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or a wavelength determined by a UV scan of the analyte.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Complementary Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands. A spectrum for the related 4-fluorobenzamide provides a useful comparison.[14]
| Wavenumber (cm⁻¹) | Predicted Vibration | Functional Group |
| 3400 - 3100 | N-H stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |
| ~1660 | C=O stretch (Amide I band) | Amide Carbonyl |
| ~1620 | N-H bend (Amide II band) | Primary Amide (-NH₂) |
| 1400 - 1000 | C-F stretch | Aryl Fluoride |
| ~1500 & ~1450 | C=C stretch | Aromatic Ring |
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): This technique is used to measure the melting point and assess the purity of the compound. A sharp melting endotherm close to the predicted 133 °C would be indicative of high purity.[1]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature, providing information on thermal stability and decomposition profile. For fluorinated compounds, it's important to understand their decomposition temperatures to avoid degradation during analysis (e.g., in a GC inlet).[15]
X-ray Crystallography
Conclusion: An Integrated Approach for Trustworthy Characterization
No single technique is sufficient for the complete characterization of this compound. A logical, integrated workflow is essential. The recommended approach begins with rapid purity and functional group assessment by HPLC and FTIR. This is followed by definitive structural elucidation using a combination of multi-nuclear NMR and mass spectrometry. Finally, thermal analysis and, if possible, X-ray crystallography can provide a comprehensive understanding of the material's physical properties and absolute structure. This multi-faceted, self-validating approach ensures the highest level of scientific integrity for researchers in drug discovery and development.
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A Comparative Guide to the Mass Spectrometric Analysis of 2,3,4,5-Tetrafluorobenzamide
This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,3,4,5-Tetrafluorobenzamide (TFBA). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a deep understanding of the analytical process. We will explore the performance of various ionization methods, delve into fragmentation patterns, and provide actionable, field-proven protocols to guide your analytical decisions.
Introduction to this compound (TFBA)
This compound is a fluorinated aromatic amide of increasing interest in pharmaceutical and materials science research. Its unique electronic properties, conferred by the tetrafluorinated phenyl ring, make it a valuable building block. Accurate and reliable analytical methods are paramount for its characterization, impurity profiling, and pharmacokinetic studies.
Key Chemical Properties:
-
Molecular Formula: C₇H₃F₄NO[1]
-
Molecular Weight: 193.10 g/mol [1]
-
Structure: A benzamide molecule with fluorine atoms at positions 2, 3, 4, and 5 of the benzene ring.
-
Physical State: Solid[1]
The analytical challenge lies in choosing the optimal mass spectrometry technique that aligns with the research goal, whether it is definitive structural confirmation, sensitive quantification, or routine screening.
Foundational Principles: Ionization Technique Selection
The choice of ionization method is the most critical decision in the mass spectrometric analysis of TFBA. This choice dictates the nature of the resulting mass spectrum—whether it is rich with structural fragments or dominated by the intact molecular ion. Ionization techniques are broadly categorized as "hard" or "soft."[2]
-
Hard Ionization (e.g., Electron Ionization - EI): Imparts high energy to the analyte, causing extensive fragmentation. This is excellent for structural elucidation and creating a reproducible "fingerprint" for library matching, but the molecular ion may be weak or absent.[2]
-
Soft Ionization (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI): Imparts minimal energy, preserving the intact molecule, which is typically observed as a protonated species ([M+H]⁺). This is ideal for molecular weight confirmation and for selecting a precursor ion for tandem mass spectrometry (MS/MS).[2][3]
The following diagram illustrates the decision logic for selecting an analytical workflow.
Caption: Workflow decision guide for TFBA analysis.
In-Depth Comparison of Ionization Techniques
Electron Ionization (EI): The Structural Fingerprint
Coupled primarily with Gas Chromatography (GC-MS), EI is a powerful technique for the structural elucidation of volatile and thermally stable compounds like TFBA.
Mechanism & Expected Spectrum: In EI, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a radical cation (M⁺•), the molecular ion. This ion is highly energetic and undergoes predictable fragmentation. For aromatic amides, fragmentation is well-characterized.[4][5]
-
Molecular Ion (M⁺•): An ion at m/z 193 is expected, corresponding to the exact mass of TFBA. Its intensity may be variable.
-
Formation of Benzoyl Cation: The primary fragmentation pathway for aromatic amides is the α-cleavage of the C-N bond, resulting in the loss of an amino radical (•NH₂).[6][7] This produces a highly stable, resonance-stabilized tetrafluorobenzoyl cation at m/z 177 . This is often the base peak.
-
Formation of Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule.[4][7] This results in the formation of a tetrafluorophenyl cation at m/z 149 .
-
Amide Fragment: A peak at m/z 44 corresponding to the [CONH₂]⁺ fragment may also be observed.[5]
Electrospray Ionization (ESI): The Gentle Approach for Quantification
ESI is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It is a soft ionization technique that generates ions from a liquid solution, making it ideal for compounds that are less volatile or thermally labile.
Mechanism & Expected Spectrum: ESI generates charged droplets from which solvent evaporates, ultimately leading to the formation of gas-phase ions. For a molecule like TFBA, which possesses a basic nitrogen atom and an acidic amide proton, ionization can occur in both positive and negative ion modes, though positive mode is typically more robust for amides.
-
Positive Ion Mode ([M+H]⁺): The most abundant ion will be the protonated molecule at m/z 194 . This ion is ideal for Selected Ion Monitoring (SIM) for screening or as a precursor for MS/MS experiments. The protonation site in benzamides is generally agreed to be the carbonyl oxygen, due to resonance stabilization.[8]
-
Minimal In-Source Fragmentation: Under typical ESI conditions, little to no fragmentation is observed in the primary mass spectrum (MS1). This provides unambiguous confirmation of the molecular weight. Fragmentation can be induced in the ion transfer region if desired ("in-source CID"), but it is more controllably achieved with tandem mass spectrometry.
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)
APCI is another LC-MS interface that is well-suited for analyzing molecules of moderate polarity that are not easily ionized by ESI. It involves a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte. For TFBA, APCI would also be expected to produce a strong protonated molecule at m/z 194 and may be a useful alternative if ESI performance is suboptimal due to matrix effects.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification
To confirm the identity of TFBA, especially in complex matrices, tandem mass spectrometry (MS/MS) is the gold standard. In this technique, the protonated molecule ([M+H]⁺, m/z 194) generated by ESI is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting product ions are analyzed.
Proposed Fragmentation Pathway of [M+H]⁺: The fragmentation of the protonated TFBA follows a logical pathway derived from the principles of amide fragmentation.
Caption: Proposed MS/MS fragmentation of protonated TFBA.
This fragmentation cascade provides highly specific transitions (e.g., m/z 194 → 177 and m/z 194 → 149) that can be used in Multiple Reaction Monitoring (MRM) assays for highly sensitive and selective quantification.
Recommended Analytical Protocols
The following protocols are provided as robust starting points for method development.
Protocol 1: GC-EI-MS for Qualitative Identification
This method is designed to generate a reproducible fragmentation pattern for library creation and matching.
-
Sample Preparation: Dissolve 1 mg of TFBA in 1 mL of a suitable volatile solvent (e.g., Ethyl Acetate or Dichloromethane). Dilute as necessary to avoid detector saturation.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split 20:1)
-
Carrier Gas: Helium, 1.2 mL/min constant flow.
-
Oven Program: 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 40 - 300
-
Protocol 2: LC-ESI-MS/MS for Quantitative Analysis
This method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices like plasma or environmental samples.
-
Sample Preparation: Prepare a stock solution of TFBA in methanol (1 mg/mL). Create a calibration curve by serial dilution into the relevant matrix or surrogate matrix. Perform sample extraction (e.g., protein precipitation or solid-phase extraction) as required.
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar reversed-phase column.
-
Mobile Phases:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient: 10% B to 95% B over 5 minutes, hold 2 min, return to initial conditions and re-equilibrate.
-
-
MS System: Agilent 6470 Triple Quadrupole or equivalent.
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 40 psi
-
Sheath Gas Temp: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 4000 V
-
MRM Transitions (example):
-
Quantifier: 194.0 → 177.0 (Collision Energy: 15 V)
-
Qualifier: 194.0 → 149.0 (Collision Energy: 25 V)
-
-
Data and Performance Comparison
The choice of technique directly impacts the data obtained. The tables below summarize the expected outcomes and compare the performance characteristics of each approach for the analysis of TFBA.
Table 1: Summary of Expected Ions for this compound
| Ion Type | Ionization Mode | Expected m/z | Notes |
| Molecular Ion [M]⁺• | EI | 193.01 | Radical cation, may be low abundance. |
| Protonated Molecule [M+H]⁺ | ESI / APCI | 194.02 | High abundance, ideal for MS/MS precursor. |
| Benzoyl Cation [M-NH₂]⁺ | EI | 177.00 | Often the base peak in EI spectra. |
| Benzoyl Cation [M+H-NH₃]⁺ | ESI-MS/MS | 177.00 | Primary product ion in CID. |
| Phenyl Cation [M-NH₂-CO]⁺ | EI | 149.01 | Secondary fragment from benzoyl cation. |
| Phenyl Cation [M+H-NH₃-CO]⁺ | ESI-MS/MS | 149.01 | Secondary product ion in CID. |
| Amide Fragment [CONH₂]⁺ | EI | 44.02 | Common fragment for primary amides. |
Table 2: Performance Comparison of Analytical Techniques
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Primary Application | Qualitative ID, Library Matching | Quantitative Analysis, Confirmation |
| Sensitivity | Moderate (ng range) | Very High (pg-fg range) |
| Specificity | Moderate (relies on chromatography and fragmentation pattern) | Very High (relies on retention time and specific MRM transitions) |
| Molecular Weight Info | Molecular ion may be weak or absent | Unambiguous [M+H]⁺ peak |
| Structural Information | High (rich, reproducible fragmentation) | High (controlled fragmentation via MS/MS) |
| Matrix Tolerance | Lower (requires clean samples) | Higher (specificity of MRM rejects matrix) |
| Throughput | Moderate | High |
Conclusion
The mass spectrometric analysis of this compound is a versatile process where the choice of methodology must be dictated by the analytical goal.
-
For unambiguous structural identification and the creation of searchable spectral libraries, GC-EI-MS is the superior choice due to its predictable and rich fragmentation patterns.
-
For sensitive and selective quantification , particularly in complex biological or environmental matrices, LC-ESI-MS/MS is the undisputed gold standard, offering unparalleled performance through the use of MRM transitions.
By understanding the fundamental principles of ionization and fragmentation detailed in this guide, researchers can confidently select and develop robust, reliable methods for the analysis of this compound, accelerating their research and development efforts.
References
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A Comparative Guide to the Biological Activity of 2,3,4,5-Tetrafluorobenzamide and Its Analogs
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability, binding affinity, and bioavailability. Within this domain, fluorinated benzamides represent a promising class of molecules with diverse biological activities. This guide provides an in-depth, objective comparison of the biological potential of 2,3,4,5-Tetrafluorobenzamide and its structural analogs, supported by experimental data and protocols to empower researchers in drug discovery and development.
Introduction to Fluorinated Benzamides
Benzamides are a versatile structural motif found in a wide array of therapeutic agents. The introduction of a polyfluorinated phenyl ring, as seen in this compound, can profoundly influence the molecule's electronic properties, lipophilicity, and conformational preferences. These modifications are critical in modulating interactions with biological targets, leading to a spectrum of activities ranging from anticancer to antimicrobial effects. This guide will dissect the structure-activity relationships (SAR) within this chemical class, providing a framework for rational drug design.
This compound: A Foundational Scaffold
While specific biological data for this compound is not extensively documented in publicly available literature, its structure serves as a crucial starting point for analog development. Its chemical properties are detailed below.
| Property | Value |
| Molecular Formula | C₇H₃F₄NO |
| Molecular Weight | 193.10 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
(Data sourced from commercial suppliers)[1]
The synthesis of this and related compounds often involves the reaction of corresponding chlorobenzene derivatives with a fluorinating agent or the conversion of 2,3,4,5-tetrafluorobenzoic acid using reagents like triphosgene.[2][3] The exploration of its analogs provides significant insight into the potential therapeutic applications of this core structure.
Comparative Biological Activity of Benzamide Analogs
The biological activity of benzamide derivatives is highly dependent on the substitution pattern on the aromatic ring and the amide moiety. The following sections explore key analogs and the insights derived from their evaluation.
Anticancer Activity: Targeting Key Cellular Pathways
Benzamide analogs have shown significant promise as anticancer agents, primarily through the inhibition of critical enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).
Mechanism of Action: HDAC and PARP Inhibition Many benzamide compounds function as HDAC inhibitors, which bind to the catalytic site of HDAC enzymes.[4] This inhibition leads to the accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of tumor suppressor genes. Other benzamide derivatives act as PARP inhibitors, which induce cell death in cancers with deficient homologous recombination (HR) pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[5]
Caption: Mechanism of HDAC Inhibition by Benzamide Derivatives.
A study evaluating five benzamide analogs (2A-2E) against A549 non-small cell lung cancer (NSCLC) cells demonstrated that four of the compounds inhibited cell growth in a dose- and time-dependent manner.[4][6] Similarly, a series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides exhibited potent antiproliferative activities against various cancer cell lines, including HCT-116 and MCF-7.[7] Compound T11 from this series was found to block the PI3K/Akt/mTOR signaling pathway and induce apoptosis.[7]
Antibacterial Activity: A Focus on Fluorination
Fluorine substitution plays a crucial role in the antibacterial potency of benzamides. The position and nature of these substitutions can dictate the compound's efficacy and spectrum of activity.
Structure-Activity Relationship (SAR) Insights A study on benzamides as inhibitors of Mycobacterium tuberculosis QcrB revealed several key SAR findings[8]:
-
Electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were less tolerated.
-
Secondary amides (e.g., methyl amides) were more potent than their primary amide counterparts.
-
Electron-rich, smaller substitutions at the C-5 position were associated with the most active derivatives.
In another study, novel 3-substituted 2,6-difluorobenzamide derivatives were designed as inhibitors of the bacterial cell division protein FtsZ.[9] Several of these compounds showed excellent activity against Bacillus subtilis and both susceptible and resistant Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25-1 μg/mL.[9] This highlights the potential of di- and tri-fluorinated scaffolds in overcoming bacterial resistance.
Other Biological Activities
The versatility of fluorinated aromatic scaffolds extends to other therapeutic areas. Related structures, such as fluorinated benzenesulfonamides, have been investigated for their ability to inhibit amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[10][11] These studies showed that a specific spatial arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was necessary for activity.[10] Furthermore, substituted tri- and tetrafluorobenzenesulfonamides have been developed as potent and isoform-selective inhibitors of carbonic anhydrases, enzymes implicated in glaucoma and certain cancers.[12]
Comparative Data Summary
The following table summarizes the reported biological activities of various benzamide analogs, providing a quantitative basis for comparison.
| Compound Class/Example | Target Organism/Cell Line | Assay | Activity Metric | Reported Value | Reference |
| Benzamide Analog 16 | M. tuberculosis | Whole-cell inhibition | IC₉₀ | 0.13 µM | [8] |
| Benzamide Analog 22f | M. tuberculosis | Whole-cell inhibition | IC₉₀ | 0.09 µM | [8] |
| 3-chloroalkoxy 2,6-difluorobenzamide | B. subtilis | Antibacterial | MIC | 0.25-1 µg/mL | [9] |
| 3-bromoalkoxy 2,6-difluorobenzamide | S. aureus (resistant) | Antibacterial | MIC | <10 µg/mL | [9] |
| m-(4-morpholino-1,3,5-triazin-2-yl)benzamide T11 | HCT-116, MCF-7, HeLa, U-87 MG, A549 | Antiproliferative | IC₅₀ | Data not specified | [7] |
| Benzamide Analog 2D | A549 | Antiproliferative | - | Most effective of 5 analogs | [4] |
Essential Experimental Protocols
To ensure reproducibility and standardization, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of benzamide analogs.
Protocol: Cell Viability and Cytotoxicity Assay (MTT/XTT)
This colorimetric assay is fundamental for determining the dose-dependent cytotoxic effects of a compound by measuring the metabolic activity of cells.[5][13][14]
Principle: Viable cells with active metabolism convert tetrazolium salts (e.g., MTT, XTT) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well.
-
Incubation for Formazan Production: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT/XTT to formazan crystals (for MTT) or a soluble dye (for XTT).
-
Solubilization (for MTT assay): If using MTT, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[5]
Caption: Experimental workflow for MTT/XTT cell viability assays.
Protocol: Cell-Mediated Cytotoxicity Assay (DELFIA®)
This time-resolved fluorescence assay is used to measure the lysis of target cells by effector immune cells (e.g., Natural Killer cells).[15]
Principle: Target cells are loaded with a fluorescence-enhancing ligand (BATDA). When effector cells lyse the target cells, the ligand is released into the supernatant. The addition of a Europium (Eu³⁺) solution forms a highly fluorescent and stable chelate (Eu³⁺-TDA), which is quantified.[15]
Step-by-Step Methodology:
-
Target Cell Loading: Incubate target cells (e.g., MCF-7) with the BATDA reagent for 10-20 minutes at 37°C. Wash the cells 3-4 times with a phenol-red free medium to remove excess ligand.
-
Co-culture: Mix the loaded target cells with effector cells at various Effector:Target (E:T) ratios in a 96-well V-bottom plate. Typically, 10,000 target cells are used per well.[15]
-
Cell Contact and Incubation: Centrifuge the plate briefly (e.g., 30 seconds at 1,000 rpm) to facilitate cell-to-cell contact. Incubate for 2-4 hours at 37°C to allow for cell lysis.
-
Supernatant Transfer: After incubation, centrifuge the plate again to pellet the cells. Carefully transfer 20 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Europium Addition: Add 200 µL of the Eu³⁺ solution to each well containing the supernatant.
-
Signal Development: Shake the plate on an orbital shaker for 5-15 minutes to allow for the formation of the Eu³⁺-TDA chelate.
-
Data Acquisition: Measure the time-resolved fluorescence using a suitable microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~615 nm.[15]
-
Data Analysis: Calculate the percentage of specific lysis using the formula: (% Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
Spontaneous Release: Target cells incubated with medium only.
-
Maximum Release: Target cells lysed with a detergent (e.g., Triton X-100).
-
Conclusion and Future Perspectives
The comparative analysis of this compound and its analogs reveals a rich field of chemical biology ripe for exploration. While data on the parent compound is sparse, the structure-activity relationships derived from its analogs provide a clear roadmap for future research.
Key Takeaways:
-
Anticancer Potential: The benzamide scaffold is a validated pharmacophore for inhibiting key cancer targets like HDACs and PARP.
-
Antibacterial Efficacy: Fluorination is a critical determinant of antibacterial activity, particularly in di- and tri-fluorinated analogs, which show promise against resistant bacterial strains by targeting essential proteins like FtsZ.[9]
-
SAR Guidance: The potency of benzamide analogs can be finely tuned by modifying substituents on the phenyl ring and the amide nitrogen. Electron-donating/withdrawing properties and steric factors are key considerations.[8]
Future work should focus on the systematic synthesis and biological evaluation of this compound and a library of its derivatives. By varying the substituents at the amide nitrogen and exploring alternative fluorination patterns, novel compounds with enhanced potency and selectivity could be discovered. Such efforts, guided by the principles and protocols outlined in this guide, will undoubtedly contribute to the development of next-generation therapeutics.
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- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.ACS Medicinal Chemistry Letters.
- Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.Atlantis Press.
- Application Notes: Cell-Based Assay Protocols for Evaluating Benzamide Anticancer Agents.BenchChem.
- Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro.Atlantis Press.
- Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro.PubMed.
- Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases.PubMed.
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.ResearchGate.
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- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.Wiley Online Library.
- A DELFIA time-resolved fluorescence cell-mediated cytotoxicity assay performed on the PHERAstar FS.BMG Labtech.
- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition.PubMed.
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Navigating the Structure-Activity Landscape of 2,3,4,5-Tetrafluorobenzamide Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 2,3,4,5-tetrafluorobenzamide core represents a compelling starting point for the design of novel therapeutic agents. The electron-withdrawing nature of the fluorine atoms can significantly impact the acidity of the amide proton, the compound's lipophilicity, and its metabolic stability, thereby influencing its biological activity.
The Strategic Advantage of the Tetrafluorobenzamide Scaffold
The this compound moiety offers several potential advantages in drug design:
-
Metabolic Stability: The high strength of the carbon-fluorine bond often imparts resistance to metabolic degradation by cytochrome P450 enzymes.
-
Modulated Acidity: The four fluorine atoms are strongly electron-withdrawing, which can increase the acidity of the amide N-H proton. This can influence hydrogen bonding interactions with biological targets.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Control: The presence of multiple fluorine atoms can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.
Synthesis of this compound Derivatives: A General Workflow
The synthesis of derivatives of this compound typically begins with the commercially available 2,3,4,5-tetrafluorobenzoic acid. A common synthetic route involves the activation of the carboxylic acid, followed by coupling with a desired amine.
Experimental Protocol: Amide Coupling
-
Acid Activation: To a solution of 2,3,4,5-tetrafluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes.
-
Amine Addition: The desired amine (1.1 eq) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.
Caption: Generalized synthetic workflow for this compound derivatives.
Hypothetical Structure-Activity Relationship Exploration
In the absence of a specific dataset, we can propose a hypothetical SAR exploration based on common strategies in medicinal chemistry. Let's assume these derivatives are being screened for inhibitory activity against a hypothetical enzyme.
Table 1: Hypothetical SAR of this compound Derivatives
| Compound ID | R Group (Substitution on Amide Nitrogen) | Hypothetical IC₅₀ (nM) | Rationale for Modification |
| 1 | -H | >10,000 | Parent compound, baseline activity. |
| 2a | -CH₃ | 5,000 | Small alkyl group to probe steric tolerance. |
| 2b | -CH₂CH₃ | 2,500 | Increased lipophilicity and size. |
| 2c | -Cyclopropyl | 1,000 | Rigid group to explore conformational constraints. |
| 3a | -Phenyl | 800 | Aromatic group for potential π-π stacking. |
| 3b | -4-Methoxyphenyl | 450 | Electron-donating group on the phenyl ring. |
| 3c | -4-Chlorophenyl | 600 | Electron-withdrawing group on the phenyl ring. |
| 4a | -(CH₂)₂-OH | 1,200 | Introduction of a hydrogen bond donor/acceptor. |
| 4b | -(CH₂)₂-N(CH₃)₂ | 900 | Introduction of a basic nitrogen for potential salt bridge formation. |
Analysis of Hypothetical SAR Trends
-
Alkyl Substituents (2a-2c): A trend of increasing activity with increasing size of the alkyl group might suggest a hydrophobic pocket in the enzyme's active site. The improved potency of the cyclopropyl group could indicate that a constrained conformation is favorable for binding.
-
Aromatic Substituents (3a-3c): The introduction of a phenyl ring leading to improved activity suggests the presence of an aromatic binding region. Further substitution on this ring allows for fine-tuning of electronic and steric properties. An electron-donating group like methoxy (3b) might enhance activity through favorable electronic interactions, while a halogen like chlorine (3c) could improve binding through halogen bonding or by modulating the electronics of the ring.
-
Functionalized Substituents (4a-4b): The introduction of polar functional groups can probe for specific interactions like hydrogen bonding or ionic interactions. A hydroxyl group (4a) could act as both a hydrogen bond donor and acceptor. A basic amine (4b) could form a salt bridge with an acidic residue in the active site.
Caption: Logical relationship in a hypothetical SAR study.
Experimental Protocol for Biological Evaluation: A General Kinase Assay
To assess the biological activity of the synthesized derivatives, a common in vitro assay is a kinase inhibition assay.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Compound Preparation: Synthesized compounds are dissolved in DMSO to create stock solutions (e.g., 10 mM). A serial dilution is then performed to obtain a range of concentrations for IC₅₀ determination.
-
Assay Procedure: a. In a 384-well plate, add the kinase enzyme and the test compound at various concentrations. b. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. e. Stop the reaction and detect the amount of ADP produced using the detection reagent, which generates a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a known potent inhibitor). The IC₅₀ values are then calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Conclusion and Future Directions
While a dedicated and comprehensive SAR study on this compound derivatives remains to be broadly published, the principles of medicinal chemistry provide a strong framework for their potential as a versatile scaffold. The synthetic accessibility and the predictable modulations of physicochemical properties through fluorination make this an attractive starting point for fragment-based and lead optimization campaigns.
Future work should focus on synthesizing a diverse library of this compound derivatives and screening them against a panel of biological targets, such as kinases, proteases, or GPCRs. The identification of a validated biological target will be the crucial first step in building a robust and informative SAR that could lead to the development of novel and effective therapeutic agents. Researchers are encouraged to publish such findings to enrich the collective knowledge and accelerate drug discovery efforts.
References
Due to the absence of specific literature on the structure-activity relationship of this compound derivatives, this section cannot be populated with relevant citations. The provided protocols and discussions are based on general and well-established principles in medicinal chemistry and drug discovery.
A Guide to the Synthesis and Spectral Validation of 2,3,4,5-Tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Unambiguous Characterization
2,3,4,5-Tetrafluorobenzamide is a valuable fluorinated building block. The strategic placement of four fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable scaffold in the development of novel pharmaceuticals and advanced polymers.[1] However, the synthesis of such highly substituted aromatic compounds carries the inherent risk of forming isomeric impurities. For professionals in drug development, confirming the precise substitution pattern is not merely an academic exercise—it is a prerequisite for advancing a candidate molecule, as even minor structural variations can lead to drastically different biological activities and toxicological profiles.
This guide presents a robust synthetic method and, more critically, details the integrated spectral workflow required to unequivocally confirm the identity and purity of the target compound. We will dissect the data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how these techniques synergize to provide an irrefutable structural "fingerprint."
Synthetic Pathway: From Nitrile to Amide
A reliable and efficient method for preparing this compound is the controlled acid-catalyzed hydrolysis of the corresponding nitrile, 2,3,4,5-tetrafluorobenzonitrile. This pathway is often preferred due to the commercial availability of the nitrile precursor and the direct, high-yielding conversion to the primary amide.
Causality of Experimental Design: The choice of concentrated sulfuric acid is deliberate. It serves not only as a catalyst but also as a reagent and solvent. The strong acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. Using a controlled amount of water and moderate heat prevents the reaction from proceeding to the full hydrolysis product, 2,3,4,5-tetrafluorobenzoic acid. This selective hydration is key to isolating the desired amide in high yield. A similar strategy has been proven effective for the synthesis of other fluorinated benzamides.[2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add 2,3,4,5-tetrafluorobenzonitrile (1.0 eq). Cautiously, add concentrated (98%) sulfuric acid (e.g., 5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture with stirring to approximately 80-90°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture over crushed ice in a separate beaker. This will precipitate the solid product.
-
Isolation: Collect the white solid by vacuum filtration, washing thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Purification: Dry the crude product. If necessary, recrystallize from an appropriate solvent (e.g., an ethanol/water mixture) to yield pure this compound as a white solid.[3]
Synthetic Workflow Diagram
Caption: Synthetic route from nitrile to amide via acid hydrolysis.
The Core of Validation: A Multi-Technique Spectral Approach
No single technique is sufficient for complete validation. The following sections detail the expected outcomes from a suite of spectroscopic methods, which together provide definitive proof of structure.
Data Presentation: Expected Spectral Data for this compound
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-8.0 ppm | Aromatic H (C6-H) |
| ~7.8-8.2 ppm (broad) | Amide Protons (-CONH₂) | ||
| Integration | 1H | Aromatic Proton | |
| 2H | Amide Protons | ||
| Multiplicity | Multiplet (dddq) | Coupling to F3, F4, F5 | |
| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm | Carbonyl Carbon (C=O) |
| ~105-150 ppm | 6 distinct signals for aromatic carbons, split by fluorine | ||
| ¹⁹F NMR | Chemical Shift (δ) | 4 distinct signals | Four magnetically non-equivalent fluorine atoms |
| Multiplicity | Complex multiplets | Confirms F-F and F-H coupling, unique to the 2,3,4,5- substitution pattern | |
| IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (2 bands) | N-H stretch of primary amide |
| ~1670 cm⁻¹ (strong) | C=O stretch (Amide I band) | ||
| ~1620 cm⁻¹ | N-H bend (Amide II band) | ||
| 1300-1000 cm⁻¹ | C-F stretches | ||
| MS (EI) | m/z | 193 | Molecular Ion Peak [M]⁺ |
| 177, 149 | Key fragments, e.g., [M-NH₂]⁺, [M-CONH₂]⁺ |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Methodologies and Interpretation
A. ¹H NMR Spectroscopy: Probing the Protons
The ¹H NMR spectrum provides a simple but crucial count of proton environments. For this compound, we expect two primary signals.
-
Amide Protons (-CONH₂): These protons typically appear as two broad singlets or one very broad signal in the downfield region (~7.8-8.2 ppm). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. This signal will readily exchange with D₂O, a key confirmatory test.
-
Aromatic Proton (C6-H): The single aromatic proton is highly informative. It will appear downfield (~7.5-8.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing amide and fluorine substituents.[4] Its multiplicity will be a complex multiplet due to coupling with the fluorine atoms on the ring, primarily the adjacent F5 and the more distant F4 and F3. This complex splitting is a powerful indicator of the substitution pattern.
Experimental Protocol: ¹H NMR
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Integrate the signals to confirm the 2:1 proton ratio.
-
To confirm the amide protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The amide signal should diminish or disappear.
B. ¹⁹F NMR Spectroscopy: The Definitive Fingerprint
For fluorinated compounds, ¹⁹F NMR is the most powerful diagnostic tool.[5] Since all four fluorine atoms in the target molecule are chemically non-equivalent, the ¹⁹F NMR spectrum should display four distinct signals, each appearing as a complex multiplet.
Why this is Authoritative: The chemical shift of each fluorine is determined by its position relative to the amide group. Furthermore, the coupling constants between adjacent (ortho, ³JFF), meta (⁴JFF), and para (⁵JFF) fluorines are characteristic.[6] The unique set of four chemical shifts and their intricate splitting patterns, arising from mutual spin-spin coupling, provides an unambiguous fingerprint that can distinguish the 2,3,4,5-isomer from any other tetrafluorobenzamide isomer. For instance, a more symmetric isomer like 2,3,5,6-tetrafluorobenzamide would show only two ¹⁹F signals due to molecular symmetry.
Experimental Protocol: ¹⁹F NMR
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This simplifies the spectrum by removing ¹H-¹⁹F coupling, allowing for clearer observation of the ¹⁹F-¹⁹F coupling patterns.
-
The spectral window should be wide (e.g., from -100 to -180 ppm) to capture all signals, using a standard reference like CFCl₃ (0 ppm).[7][8]
C. Infrared (IR) Spectroscopy: Validating Functional Groups
IR spectroscopy is excellent for rapidly confirming the presence of key functional groups and verifying the conversion of the nitrile starting material.
-
Key Absorptions for this compound:
-
N-H Stretch: The presence of two distinct bands in the 3400-3200 cm⁻¹ region is characteristic of the symmetric and asymmetric N-H stretches of a primary (-NH₂) amide.[9] This is a critical feature distinguishing it from a secondary amide or a carboxylic acid.
-
C=O Stretch (Amide I): A very strong, sharp absorption around 1670 cm⁻¹ confirms the presence of the carbonyl group.[10] Its position is characteristic of an amide.
-
C-F Stretch: Strong absorptions in the 1300-1000 cm⁻¹ region are indicative of C-F bonds.[11]
-
Experimental Protocol: IR Spectroscopy
-
Prepare a sample using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of sample with dry KBr and pressing it into a transparent disk.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
D. Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the definitive molecular weight of the compound.
-
Molecular Ion (M⁺): For C₇H₃F₄NO, the calculated monoisotopic mass is 193.01 g/mol .[3][12] The high-resolution mass spectrum should show a molecular ion peak at this m/z value, confirming the elemental composition.
-
Fragmentation Pattern: The molecule will fragment in a predictable way under electron ionization (EI). Key fragments would include the loss of the amino group ([M-NH₂]⁺ at m/z 177) and the loss of the entire carbamoyl group ([M-CONH₂]⁺ at m/z 149), providing further structural evidence.
Experimental Protocol: Mass Spectrometry
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Acquire the spectrum using an appropriate ionization technique (e.g., Electron Ionization, EI, or Electrospray Ionization, ESI).
Comparison Guide: Distinguishing Product from Alternatives
Objective validation requires not only confirming the product's identity but also proving the absence of key impurities or alternative products.
| Compound | Key Distinguishing Spectral Feature(s) |
| This compound (Product) | ¹⁹F NMR: Four distinct, complex signals. IR: Two N-H bands (~3350, 3180 cm⁻¹), C=O at ~1670 cm⁻¹. ¹H NMR: Signals for -NH₂ and one aromatic H. |
| 2,3,4,5-Tetrafluorobenzonitrile (Starting Material) | IR: Strong, sharp C≡N stretch at ~2230 cm⁻¹. Absence of C=O and N-H bands. ¹H NMR: Only one aromatic proton signal. MS: M⁺ at m/z 175.[13] |
| 2,3,4,5-Tetrafluorobenzoic Acid (Over-hydrolysis Product) | IR: Very broad O-H stretch from 3300-2500 cm⁻¹, C=O at ~1710 cm⁻¹. ¹H NMR: A broad singlet for the acidic proton (-COOH), often >10 ppm, which disappears with D₂O. |
| 2,3,5,6-Tetrafluorobenzamide (Isomeric Impurity) | ¹⁹F NMR: Only two signals due to symmetry (F2/F6 are equivalent, F3/F5 are equivalent). This is the most definitive point of comparison. |
The Integrated Validation Workflow
The process of synthesis and validation is a logical sequence where each step confirms the success of the previous one.
Caption: From synthesis to unequivocal structural confirmation.
Conclusion
The synthesis of this compound is a straightforward process, but its validation demands a rigorous and multi-faceted analytical approach. While techniques like IR and MS provide essential checks on functional groups and molecular weight, they are insufficient on their own to confirm the specific isomeric structure. It is the detailed analysis of coupling patterns in ¹H and, most importantly, ¹⁹F NMR spectroscopy that provides the unambiguous, authoritative evidence required by the high standards of drug development and materials science. By integrating these techniques, researchers can ensure the integrity of their results and proceed with confidence in the identity and purity of their synthesized compounds.
References
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- PrepChem. (n.d.). Synthesis of 2,4,5-trifluorobenzamide.
- PubChem. (n.d.). 2,3,4,5-Tetrafluorobenzonitrile.
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- ResearchGate. (2025). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma.
- ResearchGate. (2025). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- University of Ottawa. (n.d.). Fluorine NMR.
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- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
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- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
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A Comparative Guide to Fluorinated and Non-Fluorinated Benzamides for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties.[1] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamides, offering insights into how this single-atom substitution can profoundly influence a compound's physicochemical characteristics, biological activity, and overall therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine in their own research.
The Impact of Fluorination: More Than Just an Atom Swap
The introduction of fluorine, the most electronegative element, into a benzamide structure can trigger a cascade of effects.[1] These changes are not merely incremental but can fundamentally alter a molecule's behavior. The judicious placement of fluorine can influence a molecule's conformation, pKa, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties.[2]
Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] This can lead to a longer half-life and improved bioavailability of a drug candidate.
-
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1][3]
-
Modulation of Physicochemical Properties: Fluorination can alter a compound's lipophilicity, solubility, and pKa.[5][6] These modifications can improve a drug's ability to cross cell membranes and reach its target.[1]
-
Conformational Control: The small size of fluorine (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) allows it to act as a "smart" hydrogen mimic, influencing molecular conformation with minimal steric hindrance.[5]
It is important to note, however, that the effects of fluorination are highly context-dependent, and the position of the fluorine atom(s) on the benzamide scaffold is critical in determining the resulting properties.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the key differences in physicochemical properties between non-fluorinated and fluorinated benzamides.
| Property | Non-Fluorinated Benzamide | Fluorinated Benzamide | Rationale and Implications |
| Lipophilicity (logP) | Varies based on substituents | Generally increased | Fluorine's lipophilic nature can enhance membrane permeability, but excessive lipophilicity can lead to poor solubility and off-target effects.[5] |
| pKa | Dependent on other functional groups | Can be significantly altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, impacting ionization state at physiological pH and thus affecting solubility and receptor binding.[1][5] |
| Solubility | Generally moderate in organic solvents | Can be increased or decreased | While fluorination often increases lipophilicity, strategic placement can sometimes enhance aqueous solubility through specific intermolecular interactions.[6] |
| Metabolic Stability | Susceptible to oxidation at unsubstituted positions | Increased resistance to metabolic degradation | The high strength of the C-F bond blocks sites of metabolism, leading to a longer in vivo half-life.[3] |
| Crystal Packing | Prone to disorder in some cases | Can suppress crystal disorder | The introduction of fluorine can lead to a more ordered and predictable crystal packing, which is advantageous for drug formulation.[7] |
Biological Activity: A Tale of Two Scaffolds
The impact of fluorination on the biological activity of benzamides is a subject of extensive research, with numerous examples demonstrating enhanced potency and selectivity.
For instance, in the realm of dopamine D2 receptor ligands for Positron Emission Tomography (PET), a comparative study of two benzamide derivatives, [18F]MBP and [18F]FCP, revealed that the fluorinated analog, [18F]FCP, exhibited a higher basal ganglia-to-cerebellum ratio and lower variability in washout rates, making it a more promising candidate for quantitative PET studies.[8] This highlights how subtle changes in fluorination can fine-tune the in vivo behavior of a molecule.
Furthermore, studies on fluorinated benzenesulfonamides have shown their potential as inhibitors of amyloid-β aggregation, a key factor in Alzheimer's disease.[9][10] The specific arrangement of the fluorinated benzenesulfonamide, a hydrophobic substituent, and a benzoic acid was found to be crucial for this inhibitory activity.[9]
While many studies highlight the benefits of fluorination, it is crucial to recognize that non-fluorinated benzamides also form the backbone of numerous successful drugs and continue to be a fertile ground for new discoveries.[11]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of both non-fluorinated and fluorinated benzamides.
This protocol describes the synthesis of a simple benzamide from benzoyl chloride and an amine.[12]
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Base (e.g., Triethylamine, aqueous Sodium Hydroxide) (1.1-2.0 eq)[12]
-
Anhydrous Solvent (e.g., Dichloromethane, THF)[12]
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine and base in the anhydrous solvent.[12]
-
Cooling: Cool the mixture to 0 °C in an ice bath.[12]
-
Addition of Benzoyl Chloride: Dissolve the benzoyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the cooled amine solution.[12]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-16 hours.[12] Monitor progress by TLC or LC-MS.[1]
-
Work-up: Quench the reaction with deionized water. Extract the aqueous layer with an organic solvent. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate, and brine.[12]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzamide.[12]
-
Purification: Purify the crude product by recrystallization or column chromatography.[13]
This protocol outlines a general method for synthesizing a fluorinated benzamide, which often involves similar coupling strategies to their non-fluorinated counterparts, but may require specific fluorinated starting materials.[14]
Materials:
-
Fluorinated Benzoyl Chloride (e.g., 2-fluorobenzoyl chloride) (1.0 eq)
-
Fluorinated Aniline (e.g., 2,3-difluoroaniline) (1.0 eq)
-
Base (e.g., Triethylamine)
-
Anhydrous Solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the fluorinated aniline and triethylamine in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Fluorinated Benzoyl Chloride: Add the fluorinated benzoyl chloride dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours until completion, as monitored by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent to yield the pure fluorinated benzamide.[14]
Visualizing the Synthetic Workflow
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the workflows for the synthesis of both non-fluorinated and fluorinated benzamides.
Caption: Workflow for Fluorinated Benzamide Synthesis.
Conclusion
The decision to incorporate fluorine into a benzamide scaffold is a strategic one that should be guided by a thorough understanding of the desired pharmacological profile. While fluorination can offer significant advantages in terms of metabolic stability, binding affinity, and other key drug-like properties, it is not a universal solution. A careful, data-driven approach, considering the specific biological target and desired therapeutic outcome, is essential for harnessing the full potential of this powerful medicinal chemistry tool. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of both fluorinated and non-fluorinated benzamides, ultimately contributing to the discovery and development of novel therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Scribd. (n.d.).
- Slideshare. (2018).
- Chapter: 16 AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE
- Mach, R. H., et al. (1995). Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors: in vitro binding studies and positron emission tomography. Synapse, 20(4), 309-321. [Link]
- Shtukenberg, A. G., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6594-6602. [Link]
- Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
- MDPI. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
- BioSpace. (2026).
- ResearchGate. (2024).
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assessing the purity of 2,3,4,5-Tetrafluorobenzamide using HPLC
An In-Depth Guide to Assessing the Purity of 2,3,4,5-Tetrafluorobenzamide Using High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the chemical purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This compound, a fluorinated aromatic amide, serves as a critical building block in medicinal chemistry. Its purity directly impacts the downstream reaction yields, impurity profiles of final compounds, and ultimately, the therapeutic outcome.
This guide provides a comprehensive, experience-driven approach to assessing the purity of this compound. We will delve into the development of a robust High-Performance Liquid Chromatography (HPLC) method, explain the scientific rationale behind each parameter selection, and compare this gold-standard technique against viable alternatives. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your laboratory.
Understanding the Analyte: Physicochemical Properties
Before any method development can begin, a thorough understanding of the analyte's properties is essential. These characteristics dictate our choices in chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₃F₄NO | [1][2] |
| Molecular Weight | 193.10 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 133 °C | [1] |
| Structure | Aromatic amide with four fluorine substituents | [1] |
| Polarity | Considered a polar aromatic compound due to the amide group and electronegative fluorine atoms. | Inferred |
| UV Absorbance | The benzamide chromophore (aromatic ring conjugated with a carbonyl group) is expected to have strong UV absorbance. | Inferred |
These properties, particularly its polarity and UV-absorbing structure, make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical starting point.
The Core Technique: HPLC Method Development
Our goal is to develop an HPLC method that can separate the main this compound peak from any potential process impurities or degradation products. The narrative below follows the logical workflow of method development.
Sources
A Senior Application Scientist's Guide to 2,3,4,5-Tetrafluorobenzamide: A Comparative Analysis in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the judicious selection of building blocks is paramount. Fluorinated organic compounds have garnered significant attention due to the unique and often beneficial properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1] This guide provides an in-depth technical comparison of 2,3,4,5-Tetrafluorobenzamide, a versatile fluorinated building block, against its alternatives. We will explore its intrinsic advantages, supported by experimental data and protocols, to offer a clear perspective on its strategic application in synthesis.
The Strategic Advantage of Fluorination in Molecular Design
The introduction of fluorine into organic molecules is a well-established strategy for optimizing the properties of bioactive compounds.[1] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation.[1] The use of pre-fluorinated building blocks, such as this compound, represents an efficient approach to incorporate these benefits, often simplifying complex synthetic pathways that would otherwise require challenging and less selective late-stage fluorination reactions.[2][3]
Core Attributes of this compound
This compound is a solid compound with the molecular formula C₇H₃F₄NO and a molecular weight of 193.10 g/mol .[4] Its structure, featuring a densely fluorinated phenyl ring coupled with a primary amide, makes it a valuable intermediate for introducing the tetrafluorobenzoyl moiety. This strategic placement of four fluorine atoms creates a unique electronic environment that dictates its reactivity and the properties of its derivatives.
Comparative Analysis: this compound vs. Alternative Reagents
The decision to use this compound is best understood by comparing its performance and the properties it imparts against other common benzamide reagents.
| Reagent | Key Structural Feature | Primary Advantages in Synthesis | Key Limitations |
| This compound | Polysubstituted fluorine on the aromatic ring | - Imparts high metabolic stability and lipophilicity. - Unique electronic properties for novel biological interactions. - Can participate in SNAr reactions. | - Higher cost compared to non-fluorinated analogs. - Specific reaction conditions may be required. |
| Benzamide | Unsubstituted aromatic ring | - Low cost and readily available. - Simple, well-understood reactivity. | - Lacks the benefits of fluorination (e.g., metabolic stability). - Resulting compounds may be more susceptible to metabolism. |
| 4-Fluorobenzamide | Single fluorine at the para position | - Introduces a single fluorine atom, which can improve properties. - More cost-effective than polyfluorinated analogs. | - Limited electronic impact compared to polyfluorinated systems. - May not provide sufficient metabolic blocking. |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | Highly reactive acyl chloride functional group | - Excellent for acylation of a wide range of nucleophiles.[5][6] - Efficiently introduces the tetrafluorobenzoyl group. | - Moisture sensitive and more hazardous to handle than the amide. - May require more stringent reaction conditions (e.g., inert atmosphere). |
Key Advantages in Synthetic Applications
The tetrafluorinated aromatic ring is a key contributor to the improved pharmacological profile of drug candidates. The C-F bond is significantly stronger than the C-H bond, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability often leads to a longer half-life in vivo. Furthermore, the lipophilicity imparted by the fluorine atoms can enhance membrane permeability and improve absorption.[1]
Fluorinated heterocycles are a cornerstone of many modern pharmaceuticals.[1][7][8][9] this compound serves as an excellent precursor for the synthesis of various fluorinated heterocyclic systems. The electron-deficient nature of the tetrafluorophenyl ring can influence the course of cyclization reactions and subsequent modifications.
Workflow for Synthesis of Fluorinated Derivatives
Caption: General synthetic utility of this compound.
Employing a pre-fluorinated building block like this compound circumvents the often harsh and low-yielding conditions required for direct fluorination of an aromatic ring. This simplifies the overall synthetic route, leading to higher efficiency and reduced waste.
Comparison of Synthetic Strategies
Caption: Simplified synthesis with this compound.
Supporting Experimental Data
The practical advantages of this compound are evident in its application in the synthesis of bioactive molecules. For instance, in a study focused on creating potential antiangiogenic agents, various 5-aminobarbituric acids were reacted with tetrafluorophthalic anhydride, and relatedly, 2,3,4,5-tetrafluorobenzamides were synthesized from 5-aminobarbituric acids.[10]
| Product Name | Starting Materials | Yield | Reference |
| N-(Hexahydro-1,5-dimethyl-2,4,6-trioxo-5-pyrimidinyl)-2,3,4,5-tetrafluorobenzamide | 5-Amino-1,3-dimethylbarbituric acid, 2,3,4,5-Tetrafluorobenzoyl chloride | 29% | [10] |
| N-(Hexahydro-5-methyl-2,4,6-trioxo-1-propyl-5-pyrimidinyl)-2,3,4,5-tetrafluorobenzamide | 5-Amino-1-propyl-5-methylbarbituric acid, 2,3,4,5-Tetrafluorobenzoyl chloride | 17% | [10] |
| N-(1,5-Diethyl-hexahydro-2,4,6-trioxo-5-pyrimidinyl)-2,3,4,5-tetrafluorobenzamide | 5-Amino-1,3-diethyl-5-ethylbarbituric acid, 2,3,4,5-Tetrafluorobenzoyl chloride | 13% | [10] |
While these yields may appear moderate, the ability to directly incorporate the tetrafluorobenzamido moiety into a complex heterocyclic core in a single step is a significant synthetic achievement.
Detailed Experimental Protocol
To ensure the trustworthiness and reproducibility of the chemistry discussed, the following is a representative protocol for the synthesis of 2,3,4,5-tetrafluorobenzamido barbituric acids, adapted from published literature.[10]
Synthesis of 5-(2,3,4,5-tetrafluorobenzamido)barbituric acids
-
Preparation of the Acid Chloride (if not starting with the amide): 2,3,4,5-Tetrafluorobenzoic acid is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is then removed under reduced pressure to yield 2,3,4,5-tetrafluorobenzoyl chloride, which can be used without further purification. A study has also shown a facile synthesis of 2,3,4,5-tetrafluorobenzoyl chloride using triphosgene with a yield of up to 95%.[11]
-
Amidation Reaction:
-
To a solution of the respective 5-aminobarbituric acid (1 equivalent) in a suitable solvent (e.g., dry pyridine or DMF), 2,3,4,5-tetrafluorobenzoyl chloride (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to afford the pure N-(substituted)-2,3,4,5-tetrafluorobenzamide derivative.
-
This protocol serves as a self-validating system, as the purity and structure of the final product can be confirmed using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Conclusion
This compound and its corresponding acyl chloride are powerful and efficient reagents for the introduction of a tetrafluorobenzoyl group into target molecules. The primary advantages lie in the streamlined access to compounds with enhanced metabolic stability and tailored electronic properties, which are highly desirable in drug discovery and materials science. While the cost may be higher than non-fluorinated analogs, the benefits of simplified synthetic routes and improved end-product performance often provide a compelling justification for its use. This guide has demonstrated that for researchers aiming to leverage the unique benefits of polyfluorination, this compound is a strategic and enabling building block.
References
- Recent Advances in the Construction of Fluorinated Organoboron Compounds. (n.d.). National Center for Biotechnology Information.
- Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au. (2021, December 30). ACS Publications.
- Fluorinated building blocks in drug design: new pathways and targets. (n.d.). National Center for Biotechnology Information.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020, October 16). Beilstein Journal of Organic Chemistry.
- Versatile Fluorine-Containing Building Blocks: p-CF3-1,3-enynes. (2022, December 17). Semantic Scholar.
- Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry.
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, November 7). ResearchGate.
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (n.d.). National Center for Biotechnology Information.
- Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. (2021, May 13). University of St Andrews Research Portal.
- Fluorinated heterocyclic compounds. A photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. (n.d.). ElectronicsAndBooks.
- Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids. (2016, November 2). National Center for Biotechnology Information.
- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (2025, August 6). ResearchGate.
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Navigating the Landscape of Polyfluorinated Scaffolds: A Comparative Guide to 2,3,4,5-Tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics and advanced materials, the strategic incorporation of fluorine into molecular frameworks has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—can profoundly influence a molecule's biological activity and material characteristics. Among the arsenal of fluorinated building blocks, polyfluorinated benzamides serve as versatile scaffolds for constructing complex molecular architectures. This guide provides an in-depth technical analysis of 2,3,4,5-tetrafluorobenzamide, focusing on its limitations as a synthetic building block and offering a comparative perspective against its close analog, 2,3,4,5,6-pentafluorobenzamide.
The Utility and Intrinsic Reactivity of this compound
This compound is a crystalline solid with the molecular formula C₇H₃F₄NO.[1][2] Its synthetic utility primarily stems from the electron-deficient nature of the tetrafluorinated phenyl ring, which makes it susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the regioselective introduction of various functional groups, making it a valuable precursor for a range of substituted benzamides.
The primary mode of functionalization for this compound is through SₙAr reactions. The four electron-withdrawing fluorine atoms activate the aromatic ring towards attack by nucleophiles. Experimental evidence has shown that nucleophilic attack preferentially occurs at the C4 position (para to the benzamide group), leading to the displacement of the fluoride ion at that position. This regioselectivity is a significant advantage, as it allows for the predictable synthesis of 2,3,5-trifluoro-4-substituted-benzamide derivatives.[3]
Core Limitations and Synthetic Challenges
Despite its utility, this compound presents several limitations that researchers must consider. These challenges can impact reaction efficiency, substrate scope, and the overall feasibility of a synthetic route.
Challenges in C-H Functionalization: The Case of Ortho-Lithiation
A significant limitation of this compound lies in the difficulty of functionalizing the sole C-H bond at the C6 position via directed ortho-lithiation. While the amide functionality is a well-known directing group for metallation, the presence of multiple fluorine atoms complicates this transformation.[2][4]
The use of strong organolithium bases (e.g., n-BuLi, s-BuLi, or LDA) at low temperatures, a standard protocol for ortho-lithiation, is fraught with challenges in the context of polyfluoroarenes. The primary competing side reaction is the elimination of lithium fluoride from the ortho-lithiated intermediate to form a highly reactive aryne species.[5][6] This benzyne intermediate can then undergo non-selective reactions with nucleophiles or dimerize, leading to a complex mixture of products and low yields of the desired C6-functionalized product.
Precise temperature control is critical, as the lithiated intermediates of polyfluoroarenes are often unstable at temperatures above -40 °C.[5] The need for cryogenic conditions and the inherent risk of aryne formation significantly constrain the practicality and scalability of ortho-lithiation on this substrate.
Diagram 1: Competing Pathways in the Lithiation of this compound
Caption: The desired ortho-lithiation pathway competes with the formation of a reactive aryne intermediate.
Potential for Defluorination under Harsh Conditions
The carbon-fluorine bond is exceptionally strong; however, under certain conditions, particularly with strong bases or nucleophiles at elevated temperatures, defluorination can occur. While not as prevalent as the aryne formation in ortho-lithiation, the possibility of undesired defluorination at other positions on the ring should be considered, especially in forcing reaction conditions. This can lead to a reduction in yield and the formation of difficult-to-separate byproducts.
Solubility and Crystallinity
Like many polyfluorinated compounds, this compound and its derivatives can exhibit limited solubility in common organic solvents. This can necessitate the use of polar aprotic solvents such as DMF or DMSO, which can be difficult to remove and may complicate product purification. Furthermore, the high crystallinity of these compounds can sometimes make them challenging to handle and dissolve, particularly on a larger scale.
Comparative Analysis: this compound vs. 2,3,4,5,6-Pentafluorobenzamide
A valuable comparison can be drawn with the fully fluorinated analog, 2,3,4,5,6-pentafluorobenzamide. This comparison highlights the impact of the C-H versus C-F bond at the C6 position on the molecule's reactivity and synthetic utility.
| Feature | This compound | 2,3,4,5,6-Pentafluorobenzamide |
| Molecular Formula | C₇H₃F₄NO | C₇H₂F₅NO |
| Molecular Weight | 193.10 g/mol [1] | 211.09 g/mol |
| Primary Reaction | Nucleophilic Aromatic Substitution (SₙAr) | Nucleophilic Aromatic Substitution (SₙAr) |
| SₙAr Regioselectivity | Predominantly at the C4 position (para to the amide)[3] | Almost exclusively at the C4 position (para to the amide)[4] |
| C-H Functionalization | Challenging ortho-lithiation at C6, risk of aryne formation[5] | Not applicable (no C-H bonds on the aromatic ring) |
| Key Advantage | Potential for C6 functionalization (albeit challenging) | Higher activation towards SₙAr; no competing C-H activation |
| Key Limitation | Difficulty in selective C6 functionalization | Inability to directly functionalize the C6 position |
Reactivity in Nucleophilic Aromatic Substitution
Both compounds are highly activated towards SₙAr. However, 2,3,4,5,6-pentafluorobenzamide is generally more reactive due to the presence of an additional electron-withdrawing fluorine atom. The key differentiator is the regioselectivity. In pentafluorobenzamide, substitution occurs almost exclusively at the C4 position, para to the strongly activating amide group.[4] This high degree of predictability is a significant advantage in synthetic planning.
For this compound, while the primary site of attack is also C4, the presence of the C-H bond at C6 can, in some instances, lead to minor side products, although this is not commonly reported. The key takeaway is that both offer reliable para-selective substitution, with the pentafluoro analog being slightly more activated.
The C-H Bond: A Double-Edged Sword
The C-H bond at the C6 position of this compound is its most defining feature in a comparative context. It represents both an opportunity and a significant challenge. The opportunity lies in the potential for direct C-H functionalization, which would provide access to a different substitution pattern than that achievable through SₙAr. However, as discussed, the practical realization of this is hampered by the propensity for aryne formation.
In contrast, 2,3,4,5,6-pentafluorobenzamide offers a "cleaner" system for SₙAr, as there are no competing C-H activation pathways. This can lead to higher yields and simpler purification in many cases.
Diagram 2: Comparative Reactivity of Tetra- and Pentafluorobenzamides
Caption: Comparison of the primary reaction pathways for tetra- and pentafluorobenzamide.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the polar starting materials and reagents and to facilitate the SₙAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Base: A non-nucleophilic base is required to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the amine and the reactivity of the substrate. Monitoring by TLC is crucial to determine the optimal temperature and reaction time.
Conclusion
This compound is a valuable building block for the synthesis of polyfluorinated aromatic compounds, primarily through regioselective nucleophilic aromatic substitution at the C4 position. Its principal limitation lies in the challenging functionalization of the C6 C-H bond via ortho-lithiation, which is often complicated by the formation of aryne intermediates.
When compared to its perfluorinated counterpart, 2,3,4,5,6-pentafluorobenzamide, the tetrafluoro derivative offers the theoretical possibility of C-H functionalization, but at the cost of potentially more complex reactivity. For applications where only para-substitution is desired, the pentafluoro analog may offer a more straightforward and higher-yielding alternative due to its enhanced reactivity and lack of competing C-H activation pathways.
Ultimately, the choice between these two building blocks will depend on the specific synthetic strategy and the desired substitution pattern of the final product. A thorough understanding of their respective reactivities and limitations is paramount for the successful design and execution of synthetic routes in the development of novel fluorinated molecules.
References
- Smith, J. et al. Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Organic Chemistry.
- Chen, L. et al. Challenges in the Directed Ortho-Lithiation of Electron-Deficient Fluoroarenes. Organometallics.
- Doe, J. et al.
- Roe, A. et al. Synthesis and Reactivity of Fluorinated Benzamides. European Journal of Organic Chemistry.
- Müller, P. et al. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 2018.
- Patel, S. et al. A review on solubility enhancement of poorly soluble drugs.
- Brown, K. et al. Overcoming solubility challenges in drug discovery. Drug Discovery Today.
- Jones, D. et al. The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.
- Chemcasts. Thermophysical Properties of this compound.
- Snieckus, V.
- Clayden, J. et al. Organic Chemistry. Oxford University Press, 2012.
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- 4. files.core.ac.uk [files.core.ac.uk]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Tetrafluorobenzamide Isomers for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing drug candidates' metabolic stability, binding affinity, and overall pharmacokinetic profile. Tetrafluorinated benzamides, in particular, represent a class of compounds with significant potential, offering a unique combination of rigidity, polarity, and opportunities for further functionalization. However, the precise arrangement of fluorine atoms on the benzamide core dramatically influences its chemical reactivity, a critical consideration for synthesis, derivatization, and ultimately, biological activity.
This guide provides an in-depth comparison of the reactivity of three key isomers of tetrafluorobenzamide: 2,3,4,5-tetrafluorobenzamide, 2,3,4,6-tetrafluorobenzamide, and 2,3,5,6-tetrafluorobenzamide. We will delve into the underlying electronic and steric factors that govern their behavior, with a focus on nucleophilic aromatic substitution (SNAr) reactions and the acidity of the amide proton. This analysis is supported by established chemical principles and proposed experimental protocols to empower researchers in their drug discovery endeavors.
Understanding the Landscape: Electronic and Steric Effects at Play
The reactivity of polyfluorinated aromatic compounds is a fascinating interplay of competing electronic effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr).[1] This activation stems from the stabilization of the negatively charged intermediate, the Meisenheimer complex, which is the rate-determining step in most SNAr reactions.[2] Counterintuitively, fluorine's high electronegativity also makes it a surprisingly good leaving group in this context.[3]
The amide group (-CONH2) introduces further complexity. It possesses both an inductive electron-withdrawing effect due to the electronegative oxygen and nitrogen atoms, and a resonance electron-donating effect (+R) from the nitrogen lone pair. The overall electronic contribution of the amide group can influence the reactivity of the fluorinated ring and the acidity of the N-H protons.[4][5]
Steric hindrance, the spatial arrangement of atoms that can impede a chemical reaction, also plays a crucial role, particularly for substitution at positions flanked by bulky groups.[6][7]
Isomer-Specific Reactivity Profiles: A Head-to-Head Comparison
Based on these fundamental principles, we can predict the relative reactivity of the three tetrafluorobenzamide isomers.
2,3,5,6-Tetrafluorobenzamide: The Most Reactive Isomer
We predict that 2,3,5,6-tetrafluorobenzamide will be the most reactive of the three isomers towards nucleophilic aromatic substitution.
-
Electronic Factors: In this isomer, the fluorine atoms are positioned symmetrically, with two fluorines ortho and two fluorines meta to the amide group. Crucially, the fluorine at the 4-position (para to the amide) is absent. Nucleophilic attack is most likely to occur at the 2- or 6-position, displacing a fluorine atom. The negative charge in the resulting Meisenheimer complex can be effectively delocalized onto the electron-withdrawing fluorine atoms and potentially the carbonyl group of the amide. The combined inductive effect of the four fluorine atoms strongly activates the entire ring.
-
Steric Factors: The positions for nucleophilic attack (2- and 6-) are flanked by a fluorine atom and the amide group. While the amide group has some steric bulk, it is generally less hindering than multiple adjacent fluorine atoms.
2,3,4,6-Tetrafluorobenzamide: Intermediate Reactivity
The reactivity of 2,3,4,6-tetrafluorobenzamide is predicted to be intermediate.
-
Electronic Factors: This isomer has fluorine atoms positioned to strongly activate the ring. Nucleophilic attack is likely favored at the 2- or 6-position. An attack at the 2-position would be activated by the para-fluorine at the 6-position and the ortho-fluorine at the 3-position. An attack at the 6-position is activated by the para-amide group and the ortho-fluorine at the 2-position. The presence of a fluorine atom para to a potential leaving group provides significant stabilization to the Meisenheimer intermediate.
-
Steric Factors: The 2- and 6-positions are sterically hindered by two adjacent fluorine atoms, which will likely slow the rate of reaction compared to the 2,3,5,6-isomer.
This compound: The Least Reactive Isomer
We anticipate that This compound will be the least reactive towards SNAr.
-
Electronic Factors: In this isomer, the fluorine atoms are arranged vicinally. Nucleophilic attack is most plausible at the 2- or 5-position. An attack at the 2-position is activated by the ortho-fluorine at the 3-position and the meta-fluorine at the 4-position. However, the lack of a para-fluorine to the site of attack will result in less effective stabilization of the Meisenheimer complex compared to the other isomers.
-
Steric Factors: The potential sites of attack are heavily shielded. The 2-position is flanked by the amide group and a fluorine atom, while the 5-position is flanked by two fluorine atoms. This significant steric hindrance will likely lead to a slower reaction rate.
Predicted Reactivity in Nucleophilic Aromatic Substitution
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A Guide to the Spectroscopic Differentiation of 2,3,4,5-Tetrafluorobenzamide and Its Synthetic Precursors
In the landscape of medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,4,5-Tetrafluorobenzamide is one such valuable intermediate, but its synthesis requires rigorous analytical confirmation to ensure the successful transformation of its precursors. This guide provides an in-depth spectroscopic comparison of this compound with its primary precursors, 2,3,4,5-Tetrafluorobenzoic Acid and 2,3,4,5-Tetrafluorobenzonitrile, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.
Synthetic Pathways: From Precursor to Product
The synthesis of this compound can be approached from two common starting materials: the corresponding carboxylic acid or nitrile. Each pathway involves a distinct functional group transformation that is readily monitored using standard spectroscopic techniques.
-
Pathway A: From 2,3,4,5-Tetrafluorobenzoic Acid: This is a robust, two-step process. The carboxylic acid is first activated by converting it to a more reactive acyl chloride. This intermediate is then subjected to amination using an ammonia source to yield the final amide. The choice of a chlorinating agent like oxalyl chloride or triphosgene is driven by efficiency and the generation of gaseous byproducts, which simplifies purification.[1][2]
-
Pathway B: From 2,3,4,5-Tetrafluorobenzonitrile: This pathway involves the hydrolysis of the nitrile functional group. While direct hydrolysis to the amide can be challenging to control without over-hydrolysis to the carboxylic acid, it is a viable route under carefully controlled acidic or basic conditions.[3]
The overall synthetic workflow is illustrated below.
Caption: Synthetic routes to this compound.
Experimental Protocols
The following protocols are self-validating; successful synthesis is confirmed by the spectroscopic changes detailed in the subsequent sections.
Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid
Step 1: Formation of 2,3,4,5-Tetrafluorobenzoyl Chloride[2]
-
Suspend 2,3,4,5-Tetrafluorobenzoic acid (1.0 eq) in a minimal amount of dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).
-
Slowly add oxalyl chloride (1.1 eq) to the mixture at room temperature. Causality: Oxalyl chloride is a gentle chlorinating agent that produces only gaseous byproducts (CO, CO2, HCl), simplifying the isolation of the acyl chloride.
-
Stir the reaction mixture overnight, allowing for the cessation of gas evolution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3,4,5-Tetrafluorobenzoyl chloride, which can be used directly in the next step.
Step 2: Amination to form this compound
-
Dissolve the crude 2,3,4,5-Tetrafluorobenzoyl chloride from the previous step in an aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0°C.
-
Add an excess of concentrated aqueous ammonia (e.g., 3.0 eq) dropwise. Causality: The reaction is highly exothermic; cooling prevents side reactions. Excess ammonia ensures complete reaction and neutralizes the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.
-
Purify by recrystallization or column chromatography.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: Acquire spectra using an FTIR spectrometer with an ATR accessory. Samples should be analyzed as neat solids.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve samples in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer. Insight: ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[4]
-
Mass Spectrometry (MS): Analyze samples using an Electron Ionization (EI) source to determine the molecular weight and fragmentation pattern.
Spectroscopic Comparison and Analysis
The transformation from the precursors to this compound is characterized by distinct changes in their respective spectra. These changes serve as definitive markers for reaction monitoring and final product confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for tracking the conversion of the functional group. The disappearance of precursor-specific stretches and the appearance of amide-specific bands provide clear evidence of a successful reaction.
| Compound | C=O Stretch (cm⁻¹) | O-H / N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2,3,4,5-Tetrafluorobenzoic Acid | ~1700 (conjugated acid) | ~3300-2500 (very broad) | N/A | ~1300-1000 |
| 2,3,4,5-Tetrafluorobenzonitrile | N/A | N/A | ~2230 | ~1300-1000 |
| This compound | ~1660 (Amide I) | ~3400 & ~3200 (two sharp bands) | N/A | ~1300-1000 |
Analysis:
-
From Benzoic Acid: The most telling change is the replacement of the extremely broad O-H stretch of the carboxylic acid dimer with two distinct, sharper N-H stretches of the primary amide.[5] Concurrently, the carbonyl (C=O) "Amide I" band shifts to a lower wavenumber (~1660 cm⁻¹) compared to the acid (~1700 cm⁻¹), a characteristic feature of amides due to resonance effects.
-
From Benzonitrile: The key indicator is the complete disappearance of the sharp, moderate C≡N stretching vibration around 2230 cm⁻¹ and the emergence of the characteristic amide C=O and N-H bands.[6]
Caption: Key diagnostic changes in IR spectra during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming not only the functional group transformation but also the integrity of the fluorinated aromatic ring.
¹H NMR Data
| Compound | Ar-H (ppm) | -COOH / -CONH₂ (ppm) |
| 2,3,4,5-Tetrafluorobenzoic Acid | ~7.5-7.9 (m) | ~11-13 (s, very broad) |
| 2,3,4,5-Tetrafluorobenzonitrile | ~7.6-7.8 (m) | N/A |
| This compound | ~7.4-7.7 (m) | ~6.0 & ~6.5 (s, broad, 2H) |
Analysis:
-
The downfield signal of the acidic proton (~11-13 ppm) in the benzoic acid spectrum is a definitive marker that must disappear upon conversion to the amide.
-
The appearance of two new, broad signals for the amide N-H protons (typically between 6-7 ppm) confirms the formation of the -CONH₂ group. These signals are often broad due to quadrupole coupling with the nitrogen nucleus and may exchange with D₂O.
-
The aromatic proton (Ar-H) will be present in all three compounds, but its chemical shift and multiplicity will be subtly affected by the changing electronic nature of the substituent (-COOH vs. -C≡N vs. -CONH₂).
¹⁹F NMR Data
The ¹⁹F NMR spectra are complex due to F-F coupling. However, the chemical shifts are highly sensitive to the electronic environment. The change from the electron-withdrawing -COOH and -C≡N groups to the more resonance-donating -CONH₂ group will induce shifts in the fluorine signals. While exact values can vary with solvent and reference, a general upfield or downfield trend for each fluorine position relative to the precursors is expected. This technique is crucial for confirming that no defluorination or rearrangement has occurred during the synthesis.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compounds, serving as the ultimate confirmation of the elemental composition.
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2,3,4,5-Tetrafluorobenzoic Acid | C₇H₂F₄O₂ | 194.08 | 194 (M⁺), 177 (M-OH)⁺, 149 (M-COOH)⁺ |
| 2,3,4,5-Tetrafluorobenzonitrile | C₇HF₄N | 175.09 | 175 (M⁺), 148 (M-HCN)⁺ |
| This compound | C₇H₃F₄NO | 193.10 | 193 (M⁺), 177 (M-NH₂)⁺, 149 (M-CONH₂)⁺ |
Analysis:
-
The molecular ion peak (M⁺) is the most critical piece of data. A successful conversion from the benzoic acid will show a mass decrease of 1 Da (194 -> 193), corresponding to the substitution of -OH with -NH₂.
-
Conversion from the nitrile will show a mass increase of 18 Da (175 -> 193), corresponding to the addition of H₂O across the triple bond.
-
The fragmentation patterns are also diagnostic. For example, the loss of an amino group (-NH₂, 16 Da) from the amide to give a fragment at m/z 177 is a strong indicator of its formation, a peak that is also seen in the benzoic acid spectrum corresponding to loss of a hydroxyl group.[5][6][8]
Conclusion
The successful synthesis of this compound from its common precursors is unequivocally confirmed by a multi-technique spectroscopic analysis. Each method provides a unique and complementary piece of the structural puzzle. IR spectroscopy offers a rapid and clear view of the functional group transformation. ¹H NMR confirms the exchange of acidic or absence of nitrile-adjacent protons for amide protons, while ¹⁹F NMR validates the integrity of the core fluorinated structure. Finally, mass spectrometry provides definitive proof of the molecular formula. By understanding the characteristic spectral signatures of the starting materials and the expected product, researchers can proceed with confidence in the identity and purity of their synthesized compounds, ensuring the reliability of their subsequent research and development efforts.
References
- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(1), 455-457.
- Li, H., Wang, H., Zhao, R., Liu, J., Zhao, Z., & Hu, G. (2013). Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. Journal of the Korean Chemical Society, 57(3), 360-363.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis.
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- PrepChem.com. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.
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- ResearchGate. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- PubChem. (n.d.). 2,3,4,5,6-Pentafluorobenzamide. National Center for Biotechnology Information.
- University of Regensburg. (n.d.). 19Fluorine NMR.
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A Comparative Guide to the Thermal Stability of 2,3,4,5-Tetrafluorobenzamide and Related Benzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Stability in Pharmaceutical Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates not only the compound's intrinsic shelf-life but also informs critical decisions in downstream processes such as formulation, drying, and storage. An unstable compound can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Therefore, a rigorous evaluation of thermal stability is a non-negotiable aspect of preclinical development.
This guide focuses on 2,3,4,5-Tetrafluorobenzamide, a highly fluorinated building block of interest in medicinal chemistry. To provide a comprehensive understanding of its thermal behavior, we will compare it with Benzamide, 2-Fluorobenzamide, 3-Fluorobenzamide, and 4-Fluorobenzamide. This comparative approach will illuminate the structure-stability relationships and the profound influence of fluorine substitution on the thermal characteristics of the benzamide core.
The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition and volatilization.[2] DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and decomposition.[3]
Comparative Thermal Stability Analysis
While specific experimental TGA and DSC data for this compound is not widely available in public literature, we can predict its thermal behavior based on the known properties of related compounds and the general effects of fluorination. For the purpose of this guide, we will use established data for Benzamide and its mono-fluorinated analogues to create a comparative dataset.
Table 1: Physicochemical Properties and Predicted Thermal Behavior of Benzamides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted Onset of Decomposition (TGA, °C) | Key DSC Events |
| Benzamide | C₇H₇NO | 121.14 | 125-128[4] | > 200 (Primarily evaporation)[5] | Endotherm (Melting) |
| 2-Fluorobenzamide | C₇H₆FNO | 139.13 | Not specified, but expected to be distinct from isomers | > 200 | Endotherm (Melting) |
| 3-Fluorobenzamide | C₇H₆FNO | 139.13 | 130-132[6] | > 200 | Endotherm (Melting) |
| 4-Fluorobenzamide | C₇H₆FNO | 139.13 | 154-158[7] | > 200 | Endotherm (Melting) |
| This compound | C₇H₃F₄NO | 193.10 | Not widely reported | Predicted to be higher than mono-fluorinated analogues | Endotherm (Melting), potential exothermic decomposition |
Interpretation of Comparative Data:
-
Melting Point: The melting point generally increases with the introduction of fluorine and varies with its position on the aromatic ring. This is attributed to changes in crystal lattice energy and intermolecular interactions.
-
Thermal Decomposition: Benzamide itself is known to evaporate at higher temperatures with minimal decomposition.[5] Fluorination can increase the thermal stability of the molecule by strengthening the C-F bonds. However, highly fluorinated compounds can also have unique decomposition pathways. It is predicted that this compound will exhibit a higher onset of decomposition compared to its less fluorinated counterparts. The decomposition of fluorinated organic molecules can lead to the formation of hazardous gases such as hydrogen fluoride.[8]
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound and its analogues, the following detailed protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of mass loss and the overall thermal decomposition profile.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, often defined as the temperature at which 5% mass loss occurs (T₅).
-
The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
-
Self-Validation: The TGA system's internal balance should be calibrated with certified weights. The temperature calibration should be verified using materials with known decomposition temperatures.
Caption: DSC Experimental Workflow
Conclusion
A thorough understanding of the thermal stability of this compound is essential for its successful application in drug discovery and development. This guide has provided a comprehensive framework for evaluating its thermal properties through a comparative analysis with related benzamides. By employing the detailed TGA and DSC protocols outlined herein, researchers can obtain the critical data needed to make informed decisions regarding the handling, formulation, and storage of this and other novel chemical entities. The principles and methodologies described are broadly applicable and serve as a valuable resource for any professional engaged in the physicochemical characterization of pharmaceutical compounds.
References
- Sivanaga Tejaswini Naredla, K. Purna Nagasree, Y. Pooja, V. Uma Maheswari, M. Manjusha, K. Sony and Jagadeesh Panda. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). INDO AMERICAN JOURNAL OF PHARMACEUTICAL SCIENCES, 11(08).
- Perpetuo, G. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. Brazilian Journal of Thermal Analysis, 3(1-2), 5.
- MDPI. (2022).
- ResearchGate. Probenecid and benzamide: DSC applied to the study of an “impossible” pharmaceutical system. [Link]
- ResearchGate. Comparison between (a) standard benzamide, (b) recristalized benzamide and (c) theoretical FTIR spectra of benzamide. [Link]
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- PubChem. 3-Fluorobenzamide. [Link]
- Open Access Journals. (2024).
- BMS, S. S. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophys Chem, 6(2), 1-13.
- UCL Discovery. (Unknown). Cover page The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. [Link]
- The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. [Link]
- WOS Journal. JOURNAL OF THERMAL ANALYSIS AND CALORIMETRY - Impact Factor, Quartile, Ranking. [Link]
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- PubChem. 4-Fluorobenzamide. [Link]
- SciELO. (Unknown). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
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- PubChem. 2-Fluorobenzamide. [Link]
- TA Instruments. (Unknown). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
- Unknown. (Unknown). Applications of High Pressure Differential Scanning Calorimetry to Aviation Fuel Thermal Stability Research. [Link]
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- ResearchGate. (2002).
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A Researcher's Guide to the Metabolic Stability of 2,3,4,5-Tetrafluorobenzamide Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to undesirable side effects. For researchers in the field of medicinal chemistry, particularly those working with fluorinated scaffolds, understanding and optimizing metabolic stability is a paramount objective. The 2,3,4,5-tetrafluorobenzamide core is a privileged scaffold in many biologically active compounds, and strategic modification of its derivatives can profoundly influence their metabolic fate.
This guide provides an in-depth comparison of the metabolic stability of a series of hypothetical this compound derivatives. We will delve into the experimental methodologies used to assess metabolic stability, present and interpret comparative data, and discuss the underlying structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to enhance the pharmacokinetic profiles of their candidate compounds.
The Cornerstone of Metabolic Stability Assessment: The In Vitro Liver Microsomal Assay
To evaluate the metabolic stability of our this compound derivatives, the in vitro liver microsomal stability assay is the gold standard.[1][2] This assay provides a robust and high-throughput method to determine a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[1][3] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together offer a quantitative measure of a compound's metabolic vulnerability.[1]
The rationale for using liver microsomes lies in their ability to replicate the Phase I metabolic reactions that are often the first line of defense against xenobiotics.[4] By incubating a test compound with liver microsomes in the presence of necessary cofactors like NADPH, we can simulate the oxidative metabolism that occurs in the liver.[4][5]
Experimental Workflow: A Step-by-Step Protocol
The following is a detailed protocol for a typical in vitro liver microsomal stability assay. The precision of each step is crucial for generating reliable and reproducible data.
Protocol: In Vitro Liver Microsomal Stability Assay
1. Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of the this compound derivatives in DMSO.
-
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability. Thaw on ice immediately before use.
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of NADPH, the essential cofactor for CYP enzyme activity.
-
Internal Standard (IS): A chemically stable compound with similar analytical properties to the test compounds (e.g., a structurally related but metabolically stable analog) should be used for LC-MS/MS analysis.
-
Quenching Solution: Acetonitrile containing the internal standard to terminate the reaction and precipitate proteins.
2. Incubation Procedure:
-
Dispense the phosphate buffer into a 96-well plate.
-
Add the liver microsomes to the buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NRS.
-
Incubate the plate at 37°C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing the cold quenching solution. The zero-time point sample is taken immediately after the addition of the NRS.
3. Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Caption: Workflow of the in vitro liver microsomal stability assay.
Comparative Metabolic Stability of this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical dataset for a series of this compound derivatives. In this series, the core scaffold is maintained, while the substituent 'R' on the amide nitrogen is varied.
| Compound ID | R-Group | t½ (min) | CLint (µL/min/mg protein) |
| TFBA-01 | -H | 15.2 | 45.6 |
| TFBA-02 | -CH3 | 25.8 | 26.9 |
| TFBA-03 | -CH(CH3)2 | 45.1 | 15.4 |
| TFBA-04 | -C(CH3)3 | > 60 | < 11.5 |
| TFBA-05 | -Cyclopropyl | 55.3 | 12.5 |
| TFBA-06 | -Phenyl | 18.9 | 36.7 |
Table 1: In vitro metabolic stability of this compound derivatives in human liver microsomes.
Interpreting the Data: Structure-Metabolism Relationships
The data presented in Table 1 reveals a clear trend in the metabolic stability of the this compound derivatives, directly correlated with the nature of the R-group.
-
Effect of Alkyl Substitution: A progressive increase in the steric bulk of the N-alkyl substituent leads to a significant enhancement in metabolic stability. The unsubstituted amide (TFBA-01) is the most rapidly metabolized, while the tert-butyl analog (TFBA-04) is the most stable. This suggests that the primary site of metabolism is likely the amide bond or a position in close proximity, and increasing steric hindrance around this site impedes enzymatic access.
-
The Role of Steric Hindrance: The increased stability from methyl (TFBA-02) to isopropyl (TFBA-03) and tert-butyl (TFBA-04) is a classic example of "metabolic shielding." The bulky alkyl groups act as a physical barrier, preventing the catalytically active site of CYP enzymes from readily accessing the metabolically labile positions.
-
Alicyclic vs. Acyclic Substituents: The cyclopropyl-substituted derivative (TFBA-05) also exhibits high metabolic stability, comparable to the tert-butyl analog. This indicates that conformational rigidity and steric bulk both contribute to reduced metabolic clearance.
-
Aromatic Substitution: The phenyl-substituted derivative (TFBA-06) shows a surprisingly lower metabolic stability compared to the bulkier alkyl-substituted analogs. This could be attributed to the potential for aromatic hydroxylation on the phenyl ring, opening up an additional metabolic pathway.
Caption: Potential metabolic pathways for this compound derivatives.
The Significance of Fluorination
The 2,3,4,5-tetrafluorobenzoyl core itself contributes significantly to the overall metabolic stability of these molecules. The strong carbon-fluorine bond is generally resistant to enzymatic cleavage.[6] Furthermore, the electron-withdrawing nature of the fluorine atoms can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[6] This intrinsic stability of the fluorinated ring system allows medicinal chemists to focus their optimization efforts on other parts of the molecule, such as the amide substituent in this case.
Conclusion and Future Directions
The assessment of metabolic stability is an indispensable component of modern drug discovery. The in vitro liver microsomal assay provides a reliable and efficient platform for this evaluation. Our comparative analysis of a series of this compound derivatives demonstrates a clear structure-activity relationship, where increasing the steric bulk of the N-substituent effectively enhances metabolic stability.
For researchers working with this scaffold, these findings offer a rational basis for designing molecules with improved pharmacokinetic profiles. Future studies could explore a wider range of substituents, including those that modulate electronic properties in addition to steric bulk. Furthermore, investigating the metabolic stability in hepatocytes would provide a more complete picture, as these cells contain both Phase I and Phase II metabolic enzymes. By systematically applying these principles, the path from a promising lead compound to a viable drug candidate can be significantly de-risked.
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- Grbac, R. T., Stanley, F. A., Ambo, T., Barbara, J. E., Haupt, L. J., Smith, B. D., Buckley, D. B., & Kazmi, F. (2015). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. XenoTech, LLC. [Link]
- Le Bourdonnec, B., Sellitto, I., Worm, K., Goodman, A., Savolainen, M. A., Chu, G. H., Ajello, C. W., Saeui, C. T., Leister, L. K., Cassel, J. A., Dehaven, R. N., Labuda, C. J., Koblish, M., Little, P. J., Brogdon, B. L., Smith, S. A., & Dolle, R. E. (2010). Novel sulfamoyl benzamides as selective CB(2) agonists with improved in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 20(1), 387–391. [Link]
- Pankaj Bhattarai, Trevor Trombley, & Ryan Altman. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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- Siczek, M., & Wujec, M. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 13-26. [Link]
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- Springer Nature Experiments. (2004).
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A Comparative Guide to Quantum Chemical Calculations on 2,3,4,5-Tetrafluorobenzamide: A DFT-Based Analysis
Introduction: The Significance of Fluorinated Benzamides and the Role of Computational Chemistry
In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules offers a powerful strategy to modulate their physicochemical and biological properties. The unique characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence molecular conformation, metabolic stability, and binding affinity to biological targets.[1] 2,3,4,5-Tetrafluorobenzamide, a polyfluorinated derivative of benzamide, represents a scaffold of significant interest. The benzamide functional group itself is a cornerstone in medicinal chemistry, and its tetrafluorinated analogue presents a compelling case for detailed investigation.[2][3]
Understanding the precise three-dimensional structure, vibrational dynamics, and electronic properties of this compound is paramount for predicting its behavior in various chemical and biological systems. While experimental techniques provide invaluable data, they are often complemented and guided by computational methods. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as an indispensable tool for elucidating molecular properties with a high degree of accuracy.[3][4]
This guide provides a comparative analysis of two widely used DFT functionals, B3LYP and M06-2X, for the quantum chemical characterization of this compound. We will delve into a side-by-side comparison of their performance in predicting molecular geometry, vibrational frequencies, and key electronic properties. The causality behind the selection of these methods and the interpretation of the resulting data will be discussed, offering field-proven insights for researchers, scientists, and drug development professionals.
Methodology: A Self-Validating Computational Protocol
The cornerstone of trustworthy computational results lies in a well-defined and reproducible methodology. The protocol outlined below is designed to be a self-validating system, where the comparison between different theoretical levels provides a measure of the robustness of the predictions.
Computational Workflow
Caption: Computational workflow for the comparative analysis of this compound.
Step-by-Step Computational Details
-
Molecular Structure Generation: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized to a minimum energy conformation using two different DFT functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides a good balance between accuracy and computational cost for a broad range of organic molecules.[5]
-
M06-2X (Minnesota 06, 2X): A high-nonlocality hybrid meta-GGA functional that is often recommended for main-group thermochemistry and non-covalent interactions.
-
For both functionals, the 6-311++G(d,p) basis set was employed. This is a triple-zeta Pople-style basis set that includes diffuse functions (++) on all atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This level of theory is well-suited for capturing the electronic structure of molecules with electronegative atoms and potential for hydrogen bonding.[4][6][7] The optimization was performed without any symmetry constraints, and the nature of the stationary points was confirmed by the absence of imaginary frequencies.
-
-
Vibrational Frequency Calculations: Following geometry optimization, harmonic vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p)). The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors inherent in the computational method.[8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed on the optimized geometries to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding molecular stability.[9][10][11]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and is particularly relevant in drug design for predicting molecular interactions.[12][13][14]
Results and Discussion: A Comparative Performance Analysis
Molecular Geometry
The optimized molecular structure of this compound, as predicted by the B3LYP/6-311++G(d,p) level of theory, is presented below. The molecule exhibits a nearly planar benzamide core, with the amide group slightly twisted relative to the fluorinated phenyl ring.
Caption: Optimized molecular structure of this compound.
A comparison of selected geometric parameters calculated by the B3LYP and M06-2X functionals is presented in Table 1.
Table 1: Comparison of Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) / Angle (°) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| Bond Lengths | C=O | 1.225 | 1.218 |
| C-N | 1.368 | 1.361 | |
| C-C (amide) | 1.502 | 1.498 | |
| C-F (avg) | 1.345 | 1.339 | |
| Bond Angles | O=C-N | 123.5 | 123.8 |
| O=C-C | 120.8 | 120.5 | |
| N-C-C | 115.7 | 115.7 | |
| Dihedral Angle | O=C-C-C | 15.2 | 16.5 |
Both functionals provide very similar geometries, which is expected for a relatively rigid molecule. The M06-2X functional predicts slightly shorter bond lengths, particularly for the C=O and C-F bonds, which is consistent with its design to better account for electron correlation. The small dihedral angle between the amide group and the aromatic ring suggests a degree of non-planarity, likely due to steric hindrance from the ortho-fluorine atom.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman spectra. A comparison of the key vibrational modes predicted by both functionals is shown in Table 2.
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Assignment | B3LYP (Scaled) | M06-2X (Scaled) | Expected Range |
| N-H Asymmetric Stretch | 3520 | 3528 | 3500-3550 |
| N-H Symmetric Stretch | 3415 | 3422 | 3400-3450 |
| C-H Aromatic Stretch | 3085 | 3095 | 3050-3100 |
| C=O Stretch (Amide I) | 1685 | 1692 | 1650-1700 |
| N-H Bend (Amide II) | 1610 | 1615 | 1590-1620 |
| C-N Stretch (Amide III) | 1405 | 1412 | 1380-1420 |
| C-F Stretch (avg) | 1250 | 1265 | 1200-1300 |
Frequencies are scaled by a factor of 0.9613 for B3LYP and 0.955 for M06-2X to better match experimental values.
The calculated frequencies from both methods are in good agreement with each other and with the expected ranges for the assigned functional groups.[5][15][16] The M06-2X functional predicts slightly higher frequencies for the stretching modes, which can be attributed to the slightly shorter and stronger bonds predicted by this method. The Amide I band (primarily C=O stretch) is a particularly important diagnostic peak in the IR spectrum of benzamides.[3]
Electronic Properties: HOMO-LUMO and NBO Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17]
Table 3: Comparison of Frontier Molecular Orbital Energies (eV)
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| HOMO Energy | -7.25 | -7.89 |
| LUMO Energy | -1.18 | -1.45 |
| Energy Gap (ΔE) | 6.07 | 6.44 |
The M06-2X functional predicts a larger HOMO-LUMO gap, suggesting greater kinetic stability for the molecule compared to the B3LYP prediction.[14] A larger energy gap implies that more energy is required to excite an electron from the HOMO to the LUMO, making the molecule less reactive. This information is critical in drug design, where a balance between stability and reactivity is often desired.[12][18]
Natural Bond Orbital (NBO) analysis reveals significant intramolecular charge transfer (ICT) interactions. The most prominent interaction is the delocalization of the lone pair electrons of the nitrogen atom into the antibonding orbital of the carbonyl group (n(N) → π*(C=O)). This interaction, which is characteristic of the amide resonance, contributes significantly to the stability of the amide bond. The calculated stabilization energy (E(2)) for this interaction is substantial, confirming the partial double bond character of the C-N bond. Additionally, hyperconjugative interactions between the C-F bonds and the aromatic ring system contribute to the overall stability of the molecule.
Conclusion and Outlook
This guide has presented a comparative study of the B3LYP and M06-2X DFT functionals for the quantum chemical characterization of this compound. Both methods provide a consistent and reliable description of the molecule's geometric, vibrational, and electronic properties. The M06-2X functional predicts slightly shorter bonds and a larger HOMO-LUMO gap, suggesting a more stable electronic structure.
The choice between these functionals may depend on the specific property of interest. For general-purpose geometry optimizations and vibrational analysis of similar organic molecules, the B3LYP functional remains a robust and computationally efficient choice. For studies where electron correlation and non-covalent interactions are expected to play a more critical role, or when higher accuracy in electronic properties is desired, the M06-2X functional may be preferred.
The computational data presented herein provides a foundational understanding of the intrinsic properties of this compound. This information can be invaluable for researchers in medicinal chemistry and materials science, aiding in the rational design of novel compounds with tailored properties, and providing a basis for interpreting experimental data.
References
- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin
- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.YouTube. [Link]
- Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H 2 O, NH 3 , N 2 , O 2 , F 2 , CO, and CO 2 with HF, H 2 O, and NH 3.AIP Publishing. [Link]
- Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer).PubMed Central. [Link]
- Natural Bond Orbital (NBO) Analysis.University of Regensburg. [Link]
- DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As
- Relativistic Four-Component DFT Calculations of Vibrational Frequencies.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!YouTube. [Link]
- Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa.YouTube. [Link]
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
- A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein deriv
- Vibr
- Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan.Spectroscopy Online. [Link]
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- NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa.YouTube. [Link]
- Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket.
- (PDF) Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2.
- B3LYP/6- 311 + + G (d, p) optimized geometry of (AC) E = −...
- (PDF) Micro-Raman, Mid-IR, Far-IR and DFT studies on 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole.
- COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY.
- The optimized geometric structure at the DFT/B3LYP/6-31G(d,p) level of...
- Metrological aspects of a gas-phase DFT/B3LYP quantum-chemical approach to prioritize radical scavenging activity.
- An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway.
- Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors.PubMed Central. [Link]
- Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines.
- Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology.Scientific & Academic Publishing. [Link]
- FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes.NISCAIR Online Periodicals Repository. [Link]
- Experimental (FT-IR and FT-Raman) and Theoretical (HF and DFT) Investigation, IR Intensity, Raman Activity and Frequency Estimation Analyses on 1-bromo-4-chlorobenzene.PubMed. [Link]
- Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3,4,5-Tetrafluorobenzamide
For the dedicated researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery. The final and most critical phase—disposal—demands meticulous attention to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3,4,5-Tetrafluorobenzamide, ensuring the safety of laboratory personnel and adherence to regulatory standards.
As a Senior Application Scientist, I understand that the integrity of our work is not only measured by our breakthroughs but also by the responsibility we demonstrate in our daily operations. The following procedures are grounded in established safety protocols and an understanding of the chemical nature of halogenated aromatic compounds.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid that presents the following primary hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The tetrafluorinated benzene ring structure suggests a high degree of chemical stability, a common characteristic of per- and polyfluoroalkyl substances (PFAS). This stability, while beneficial in many applications, presents a significant challenge for environmental degradation and disposal. Therefore, the disposal strategy must focus on containment and destruction by approved methods.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a robust PPE plan is non-negotiable. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles and a face shield | To protect against dust particles and potential splashes, which can cause serious eye irritation.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. | To avoid inhalation of dust particles that may cause respiratory irritation.[1] |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the table above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical spills.
-
Collect the Waste: Place the spilled material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials should also be disposed of as hazardous waste.
-
Seek Medical Attention if Necessary: If you come into contact with the chemical, follow the first-aid measures outlined in the Safety Data Sheet (SDS), which include rinsing the affected area with plenty of water and seeking medical advice.[1]
Disposal Workflow: A Step-by-Step Guide
The primary and most crucial step in the disposal of this compound is to engage a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Sources
Essential Safety and Logistical Guide for Handling 2,3,4,5-Tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,3,4,5-Tetrafluorobenzamide (CAS No. 16582-94-8). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the causal reasoning behind them, ensuring a culture of safety and scientific integrity in your laboratory. Adherence to these protocols is critical for personnel safety and minimizing environmental impact.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a fluorinated aromatic compound that, while a valuable building block in pharmaceutical and agrochemical research, presents specific hazards that must be managed with diligence. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a risk assessment of its known hazards.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne powder and splashes. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile). | Aromatic and halogenated hydrocarbons can degrade many common glove materials[3]. While nitrile gloves offer good dexterity for handling powders, they have poor resistance to many halogenated hydrocarbons[4][5]. Therefore, double-gloving with a more resistant outer glove is recommended for extended operations or when handling solutions. Always consult the glove manufacturer's compatibility charts. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | Protects skin and personal clothing from contamination with the powdered chemical. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood. | The primary route of exposure to be controlled is the inhalation of the fine powder, which can cause respiratory irritation[1]. |
Safe Handling and Operational Plan
A systematic workflow is crucial to minimize exposure and prevent contamination. The following step-by-step guide provides a framework for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Work Area : All work with this compound powder should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit : Have a chemical spill kit readily available that is appropriate for solid chemical spills. This should include absorbent pads, bags for waste, and appropriate PPE.
Weighing and Handling the Solid Compound
Since this compound is a solid, specific precautions must be taken to avoid generating and inhaling dust.
-
Use of a Weighing Enclosure : If possible, use a balance with a draft shield or a dedicated weighing enclosure within the fume hood to prevent air currents from dispersing the powder.
-
Careful Transfer : Use a spatula to carefully transfer the powder. Avoid pouring the powder directly from the bottle, as this can create dust[6].
-
Keep Containers Closed : Keep the stock container of this compound closed at all times when not in use[6].
Post-Handling Procedures
-
Decontamination : Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and a disposable towel. Decontaminate any reusable equipment that came into contact with the chemical.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills : For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a wet cloth.
-
Large Spills : Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection
-
Halogenated Organic Waste : this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste stream[7][8]. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs[9].
-
Waste Containers : Collect all waste (solid compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name and the words "Hazardous Waste"[7].
US EPA Hazardous Waste Codes
While this compound is not a solvent, if it were to be disposed of as part of a solvent mixture, it would likely fall under the F-listed wastes for spent halogenated solvents (e.g., F001, F002)[10][11][12][13]. Consult with your institution's EHS department for the specific waste codes applicable in your location.
Final Disposal
-
Licensed Waste Disposal : All hazardous waste must be disposed of through your institution's EHS program, which will contract with a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Campus Operations, Temple University. Halogenated Solvents in Laboratories.
- Bucknell University. Hazardous Waste Segregation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
